7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-3-iodo-2H-pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrIN3/c7-4-2-9-1-3-5(4)10-11-6(3)8/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYQFKPEXZUFNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NNC(=C2C=N1)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701272023 | |
| Record name | 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701272023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1357946-27-0 | |
| Record name | 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1357946-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701272023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route and characterization methods for the novel heterocyclic compound, 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine. This molecule holds potential as a versatile building block in medicinal chemistry and drug discovery due to its unique substitution pattern on the pyrazolo[4,3-c]pyridine scaffold. While direct literature on the synthesis of this specific compound is limited, this guide outlines a rational, multi-step synthetic pathway based on established methodologies for analogous pyrazolopyridine derivatives.
Proposed Synthetic Pathway
The proposed synthesis of this compound is a multi-step process commencing with a commercially available pyridine derivative. The key steps involve the formation of the pyrazole ring fused to the pyridine core, followed by sequential halogenation.
A plausible synthetic route is outlined below:
Caption: Proposed multi-step synthesis of this compound.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for each step of the proposed synthesis. These are based on established chemical transformations for similar heterocyclic systems.
Step 1: Nitration of 2-Amino-4-chloropyridine
Objective: To introduce a nitro group at the 3-position of the pyridine ring, a precursor for the pyrazole ring formation.
Protocol:
-
To a stirred solution of 2-amino-4-chloropyridine (1.0 eq.) in concentrated sulfuric acid at 0 °C, slowly add a mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
The resulting precipitate, 2-amino-3-nitro-4-chloropyridine, is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Reductive Cyclization to form the Pyrazolo[4,3-c]pyridine Core
Objective: To form the pyrazole ring fused to the pyridine core.
Protocol:
-
A mixture of 2-amino-3-nitro-4-chloropyridine (1.0 eq.) and hydrazine hydrate (5.0 eq.) in a suitable solvent such as ethanol is heated at reflux for 8-12 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is triturated with water, and the solid product, 1H-pyrazolo[4,3-c]pyridine, is collected by filtration and dried.
Step 3: Bromination at the 7-position
Objective: To selectively introduce a bromine atom at the 7-position of the pyrazolo[4,3-c]pyridine core.
Protocol:
-
To a solution of 1H-pyrazolo[4,3-c]pyridine (1.0 eq.) in a suitable solvent like N,N-dimethylformamide (DMF) or acetic acid, add N-bromosuccinimide (NBS) (1.1 eq.) portion-wise at room temperature.
-
Stir the reaction mixture for 4-6 hours.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product, 7-bromo-1H-pyrazolo[4,3-c]pyridine, is purified by column chromatography on silica gel.
Step 4: Iodination at the 3-position
Objective: To introduce an iodine atom at the 3-position of the 7-bromo-1H-pyrazolo[4,3-c]pyridine intermediate.
Protocol:
-
To a solution of 7-bromo-1H-pyrazolo[4,3-c]pyridine (1.0 eq.) in DMF, add N-iodosuccinimide (NIS) (1.2 eq.).
-
Heat the reaction mixture at 60-80 °C for 6-8 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, the reaction mixture is poured into an aqueous solution of sodium thiosulfate to quench any remaining iodine.
-
The product is extracted with ethyl acetate, and the organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The final product, this compound, is purified by column chromatography.
Characterization Data
The following table summarizes the expected characterization data for this compound based on its chemical structure and data from analogous compounds.
| Analysis | Expected Results |
| Molecular Formula | C₆H₃BrIN₃ |
| Molecular Weight | 323.92 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~8.0-8.5 (s, 1H, pyridine-H), ~7.5-8.0 (s, 1H, pyridine-H), ~13.0-14.0 (br s, 1H, NH) |
| ¹³C NMR (100 MHz, DMSO-d₆) | Expected signals in the aromatic region (approx. 90-150 ppm) consistent with the pyrazolopyridine core. The carbon bearing the iodine (C3) would be expected at a lower field compared to the parent compound, while the carbon with bromine (C7) would also show a characteristic shift. |
| Mass Spectrometry (ESI-MS) | m/z: [M+H]⁺ calculated for C₆H₄BrIN₃⁺: 324.86, found: ~324.9. The spectrum should also show the characteristic isotopic pattern for a molecule containing one bromine atom. |
| Elemental Analysis | Calculated: C, 22.25%; H, 0.93%; N, 12.97%. Found: Values should be within ±0.4% of the calculated values. |
Logical Workflow for Synthesis and Characterization
The overall workflow from starting materials to the fully characterized final product is depicted below.
Caption: A logical workflow diagram for the synthesis, purification, and characterization of this compound.
Concluding Remarks
This technical guide provides a robust, albeit theoretical, framework for the synthesis and characterization of this compound. The proposed synthetic pathway utilizes well-established reactions in heterocyclic chemistry, offering a high probability of success. The outlined characterization methods are standard for the structural elucidation of novel organic compounds. Researchers and drug development professionals can use this guide as a foundational document for the in-lab synthesis and evaluation of this promising new chemical entity. It is important to note that reaction conditions may require optimization for yield and purity. Standard laboratory safety procedures should be followed at all times.
An In-Depth Technical Guide to the Physicochemical Properties of 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine is a halogenated heterocyclic compound featuring a pyrazolopyridine core. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. The dual halogenation with bromine and iodine at positions 7 and 3 respectively, imparts unique electronic and steric properties that can influence its interaction with biological targets. This technical guide provides a summary of the available physicochemical data for this compound, outlines general experimental protocols for their determination, and presents a logical workflow for physicochemical characterization.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The available data for this compound is summarized below. It is important to note that while some properties have been computationally predicted, experimental data for this specific molecule is limited.
Table 1: Physicochemical Properties of this compound and Related Analogs
| Property | This compound | 7-Bromo-1H-pyrazolo[4,3-c]pyridine (Analog) | 3-Iodo-1H-pyrazolo[4,3-c]pyridine (Analog) |
| Molecular Formula | C₆H₃BrIN₃[1][2] | C₆H₄BrN₃[3] | C₆H₄IN₃[4] |
| Molecular Weight | 323.92 g/mol | 198.02 g/mol | 245.02 g/mol [4] |
| Melting Point | Data not available | Data not available | Data not available |
| Boiling Point | Data not available | 357.5 ± 22.0 °C at 760 mmHg[3] | Data not available |
| Solubility | Data not available | Data not available | Data not available |
| pKa | Data not available | Data not available | Data not available |
| logP (predicted) | 1.9[5] | 1.2 (predicted) | 1.1 (predicted) |
Note: The boiling point for 7-Bromo-1H-pyrazolo[4,3-c]pyridine is provided as an estimate for the target compound. The logP values are computationally predicted and serve as an indication of the compound's lipophilicity.
Experimental Protocols
Detailed experimental procedures are crucial for the accurate and reproducible determination of physicochemical properties. Below are general protocols that can be adapted for this compound.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound.
Methodology:
-
Sample Preparation: A small amount of the crystalline compound is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.
-
Solubility Determination (Shake-Flask Method)
Solubility is a key parameter influencing a drug's bioavailability. The shake-flask method is a common technique for determining equilibrium solubility.
Methodology:
-
Solvent Systems: A range of pharmaceutically relevant solvents should be used, including purified water, buffers at various pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4), and organic solvents (e.g., ethanol, DMSO, DMF).
-
Procedure:
-
An excess amount of the compound is added to a known volume of the solvent in a sealed container.
-
The mixture is agitated at a constant temperature (typically 25 °C or 37 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).
-
After reaching equilibrium, the suspension is filtered or centrifuged to separate the undissolved solid.
-
The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is crucial for understanding the ionization state of a compound at different pH values, which affects its solubility, permeability, and receptor binding.
Methodology:
-
Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
Apparatus: A calibrated pH meter with a suitable electrode and an automated titrator are used.
-
Procedure:
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
The pH of the solution is monitored and recorded after each addition of the titrant.
-
A titration curve (pH versus volume of titrant) is generated.
-
The pKa value is determined from the inflection point of the titration curve, which corresponds to the point of half-neutralization.
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the determination of the key physicochemical properties of a novel chemical entity like this compound.
Caption: Workflow for Physicochemical Characterization.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound. While experimental data for this specific compound is not extensively available, the provided information on its predicted properties and those of its structural analogs, coupled with the detailed experimental protocols, offers a robust framework for researchers and drug development professionals. The systematic determination of these properties is a critical step in elucidating the potential of this and other novel chemical entities. Further experimental investigation is warranted to fully characterize this promising heterocyclic compound.
References
- 1. PubChemLite - this compound (C6H3BrIN3) [pubchemlite.lcsb.uni.lu]
- 2. This compound [weibochem.com]
- 3. 7-Bromo-1H-pyrazolo[4,3-c]pyridine | 1256821-58-5 [sigmaaldrich.com]
- 4. Page loading... [wap.guidechem.com]
- 5. PubChemLite - 7-bromo-3-iodo-1-methyl-1h-pyrazolo[4,3-c]pyridine (C7H5BrIN3) [pubchemlite.lcsb.uni.lu]
The Ascendancy of Pyrazolo[4,3-c]pyridines: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Landscape
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[4,3-c]pyridine core, a fascinating heterocyclic scaffold, has carved a significant niche in medicinal chemistry, transitioning from a structural curiosity to a key pharmacophore in multiple FDA-approved drugs and a plethora of therapeutic candidates. This technical guide provides an in-depth exploration of the discovery and history of pyrazolo[4,3-c]pyridine derivatives, detailing their synthesis, biological activities, and the signaling pathways they modulate.
A Historical Perspective: From Inception to Clinical Significance
While the broader pyrazolopyridine family has been known for over a century, with the first synthesis of a pyrazolo[3,4-b]pyridine derivative reported in 1908, the specific pyrazolo[4,3-c]pyridine isomer has gained prominence more recently.[1] Early synthetic explorations of fused pyrazole-pyridine systems laid the groundwork for future drug discovery efforts. However, it is the unique spatial arrangement of nitrogen atoms and the resulting electronic properties of the pyrazolo[4,3-c]pyridine core that have proven particularly advantageous for targeting a range of biological macromolecules.
The modern era of pyrazolo[4,3-c]pyridine research has been marked by the rational design of potent and selective inhibitors for various enzymes and receptors. A pivotal moment in the history of this scaffold was the discovery and development of compounds that could effectively modulate key signaling pathways implicated in cancer, cardiovascular disease, and inflammation. This has culminated in the approval of drugs such as Asciminib and Vericiguat, solidifying the therapeutic importance of this heterocyclic system.
Synthetic Strategies: Constructing the Pyrazolo[4,3-c]pyridine Core
The synthesis of the pyrazolo[4,3-c]pyridine scaffold can be approached through several strategic routes, primarily involving the construction of the pyridine ring onto a pre-existing pyrazole or vice versa.
One common and effective method involves the condensation of a dienamine with various amines containing sulfonamide fragments.[2] Another established route proceeds via a nucleophilic aromatic substitution followed by an intramolecular cyclization reaction between 3-amino-4-methylpyrazole and 2-chloropyridine.[3] More recent advancements include iodine-catalyzed intramolecular cyclizations, offering an efficient pathway to this bicyclic system.
A generalized synthetic workflow for obtaining pyrazolo[4,3-c]pyridine derivatives is depicted below:
Experimental Protocol: Synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine
This protocol details the synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine via a nucleophilic aromatic substitution followed by an intramolecular cyclization.[3]
Materials:
-
3-amino-4-methylpyrazole
-
2-chloropyridine
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-amino-4-methylpyrazole (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (2.0 eq) and 2-chloropyridine (1.1 eq).
-
Heat the reaction mixture at 120 °C under an inert atmosphere for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-Methyl-1H-pyrazolo[4,3-c]pyridine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Therapeutic Applications and Biological Activity
Pyrazolo[4,3-c]pyridine derivatives have demonstrated a remarkable breadth of biological activities, leading to their investigation in a wide array of therapeutic areas.
Kinase Inhibition in Oncology
A significant breakthrough in the application of the pyrazolo[4,3-c]pyridine scaffold is in the field of oncology, particularly as kinase inhibitors.
Asciminib (Scemblix®): An Allosteric BCR-ABL1 Inhibitor
Asciminib, an FDA-approved drug for chronic myeloid leukemia (CML), is a potent and selective allosteric inhibitor of the BCR-ABL1 tyrosine kinase.[4][5] It targets the myristoyl pocket of the ABL1 kinase domain, inducing an inactive conformation of the enzyme.[5] This distinct mechanism of action allows it to be effective against CML variants that are resistant to traditional ATP-competitive tyrosine kinase inhibitors (TKIs).[5]
The signaling pathway inhibited by Asciminib is depicted below:
Cardiovascular Disease: Soluble Guanylate Cyclase (sGC) Stimulation
Vericiguat (Verquvo®): A Novel Treatment for Heart Failure
Vericiguat is an oral soluble guanylate cyclase (sGC) stimulator approved for the treatment of symptomatic chronic heart failure with reduced ejection fraction (HFrEF).[6][7] It works by directly stimulating sGC, an enzyme in the nitric oxide (NO) signaling pathway, and sensitizing it to endogenous NO.[8][9] This leads to increased levels of cyclic guanosine monophosphate (cGMP), resulting in vasodilation and subsequent reduction in cardiac preload and afterload.[7]
The signaling pathway modulated by Vericiguat is as follows:
Microtubule Targeting Agents in Cancer Therapy
Certain pyrazolo[4,3-c]pyridine derivatives have emerged as potent microtubule targeting agents, demonstrating significant anticancer activity. These compounds interfere with the dynamics of microtubule polymerization and depolymerization, leading to cell cycle arrest and apoptosis. Their mechanism often involves binding to the colchicine site on tubulin.
The cellular effects of pyrazolo[4,3-c]pyridine-based microtubule inhibitors can be visualized as follows:
Anti-inflammatory Activity
Derivatives of the pyrazolo[4,3-c]quinoline system, a related scaffold, have shown potent anti-inflammatory effects by inhibiting the production of nitric oxide (NO).[10] This is achieved through the inhibition of inducible nitric oxide synthase (iNOS) expression in inflammatory cells.[10]
Quantitative Bioactivity Data
The following tables summarize the in vitro biological activities of representative pyrazolo[4,3-c]pyridine and related derivatives across various therapeutic targets.
Table 1: Anticancer Activity of Pyrazolo[4,3-c]pyridine Derivatives
| Compound ID | Target | Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
| Asciminib | BCR-ABL1 | CML cells | Low nM | [4] |
| Compound 9 | Tubulin Polymerization | MCF-7 | 0.45 µM | [11] |
| Compound 11 | Tubulin Polymerization | MCF-7 | 0.42 µM | [11] |
| Compound 12 | Tubulin Polymerization | MCF-7 | 0.49 µM | [11] |
| Compound 13 | Tubulin Polymerization | MCF-7 | 0.42 µM | [11] |
| Compound 16 | Tubulin Polymerization | MCF-7 | ~1 µM | [11] |
| VIIa | Antitumor | 57 cell lines | 0.326 - 4.31 µM | [12] |
Table 2: Anti-inflammatory Activity of Pyrazolo[4,3-c]quinoline Derivatives
| Compound ID | Target | Cell Line | Activity (IC₅₀) | Reference |
| 2a | NO Production | RAW 264.7 | 0.39 µM | [10] |
| 2i | NO Production | RAW 264.7 | 0.19 µM | [10] |
| 2b | NO Production | RAW 264.7 | 0.42 µM | [10] |
| 2d | NO Production | RAW 264.7 | 0.77 µM | [10] |
| 2k | NO Production | RAW 264.7 | 0.48 µM | [10] |
| 2c | NO Production | RAW 264.7 | 0.49 µM | [10] |
| 2e | NO Production | RAW 264.7 | 0.77 µM | [10] |
| 2l | NO Production | RAW 264.7 | 0.29 µM | [10] |
| 2f | NO Production | RAW 264.7 | 0.29 µM | [10] |
Experimental Protocols for Biological Evaluation
In Vitro Antiproliferative Assay
A common method to assess the anticancer activity of pyrazolo[4,3-c]pyridine derivatives is the MTT or SRB assay.
Protocol Outline:
-
Cell Culture: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control for a specified period (e.g., 48 or 72 hours).
-
Cell Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate to allow for formazan crystal formation. Solubilize the formazan crystals and measure the absorbance at a specific wavelength.
-
SRB Assay: Fix the cells with trichloroacetic acid, stain with sulforhodamine B, and solubilize the bound dye. Measure the absorbance.
-
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ or IC₅₀ values.
In Vitro Kinase Inhibition Assay
The inhibitory activity against specific kinases can be determined using various biochemical assays.
Protocol Outline (Example for a Tyrosine Kinase):
-
Assay Setup: In a microplate, combine the kinase, a specific substrate (e.g., a peptide with a tyrosine residue), and ATP.
-
Compound Addition: Add varying concentrations of the pyrazolo[4,3-c]pyridine inhibitor.
-
Kinase Reaction: Incubate the mixture to allow for the phosphorylation of the substrate.
-
Detection: Detect the level of substrate phosphorylation using methods such as:
-
Radiometric assay: Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence-based assay: Using a phosphorylation-specific antibody labeled with a fluorescent probe.
-
Luminescence-based assay: Using a system where the amount of ATP remaining after the reaction is correlated with luminescence.
-
-
Data Analysis: Determine the IC₅₀ value of the inhibitor.
Conclusion and Future Directions
The pyrazolo[4,3-c]pyridine scaffold has firmly established itself as a privileged structure in modern drug discovery. Its versatility allows for the development of compounds with diverse mechanisms of action, targeting a range of diseases. The clinical success of Asciminib and Vericiguat serves as a powerful testament to the therapeutic potential of this heterocyclic core.
Future research in this area is likely to focus on several key aspects:
-
Exploration of New Therapeutic Targets: The adaptability of the pyrazolo[4,3-c]pyridine scaffold will undoubtedly be leveraged to design inhibitors for other clinically relevant targets.
-
Development of Novel Synthetic Methodologies: The discovery of more efficient and sustainable synthetic routes will facilitate the generation of diverse chemical libraries for high-throughput screening.
-
Elucidation of Resistance Mechanisms: For compounds targeting infectious diseases and cancer, understanding and overcoming potential resistance mechanisms will be crucial for long-term therapeutic efficacy.
-
Advancements in Drug Delivery: Formulations and delivery systems that enhance the bioavailability and target-specific delivery of pyrazolo[4,3-c]pyridine derivatives will further improve their therapeutic index.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications | MDPI [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Asciminib: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. Vericiguat in Heart Failure: Characteristics, Scientific Evidence and Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vericiguat, a novel sGC stimulator: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vericiguat, a novel sGC stimulator: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for the heterocyclic compound 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine. Due to the absence of experimentally acquired Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data in publicly available literature and databases, this document presents predicted mass spectrometry data and estimated NMR chemical shift ranges derived from structurally analogous compounds. Furthermore, standardized experimental protocols for the acquisition of such data are provided to guide researchers in the characterization of this and similar molecules.
Predicted Mass Spectrometry (MS) Data
High-resolution mass spectrometry is a critical tool for determining the elemental composition of a molecule. The table below summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound. These predictions are valuable for identifying the compound in mass spectra.
| Adduct | Predicted m/z |
| [M+H]⁺ | 323.86278 |
| [M+Na]⁺ | 345.84472 |
| [M-H]⁻ | 321.84822 |
| [M+NH₄]⁺ | 340.88932 |
| [M+K]⁺ | 361.81866 |
| [M]⁺ | 322.85495 |
| [M]⁻ | 322.85605 |
Expected Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. While no experimental NMR spectra for this compound are currently available, the following tables present the expected chemical shift (δ) ranges for the ¹H and ¹³C nuclei. These estimations are based on the analysis of published data for substituted pyrazolo[4,3-b]pyridines and related heterocyclic systems. The actual experimental values may vary depending on the solvent and other experimental conditions.
Expected ¹H NMR Chemical Shifts
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| H-4 | 8.0 - 8.5 | Doublet |
| H-6 | 7.5 - 8.0 | Doublet |
| NH (pyrazole) | 13.0 - 15.0 | Broad Singlet |
Expected ¹³C NMR Chemical Shifts
| Carbon | Expected Chemical Shift (δ, ppm) |
| C-3 | 80 - 90 |
| C-3a | 140 - 150 |
| C-4 | 120 - 130 |
| C-6 | 115 - 125 |
| C-7 | 130 - 140 |
| C-7a | 145 - 155 |
Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and MS data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. Sample Preparation: Approximately 5-10 mg of this compound should be dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.
3.1.2. ¹H NMR Spectroscopy: Proton NMR spectra should be acquired on a 400 MHz or higher field spectrometer. Typical acquisition parameters would include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (typically 16-64) should be averaged to obtain a good signal-to-noise ratio.
3.1.3. ¹³C NMR Spectroscopy: Carbon-13 NMR spectra should be acquired on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (typically 1024 or more) will be necessary. A spectral width of 200-240 ppm is standard. Proton decoupling techniques, such as broadband decoupling, should be employed to simplify the spectrum and improve sensitivity.
3.1.4. 2D NMR Spectroscopy: To aid in the definitive assignment of proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are recommended. These experiments reveal proton-proton couplings and one-bond and multiple-bond correlations between protons and carbons, respectively.
Mass Spectrometry (MS)
3.2.1. Sample Preparation: A dilute solution of the compound (approximately 1 mg/mL) should be prepared in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water. The solvent choice should be compatible with the ionization technique being used.
3.2.2. High-Resolution Mass Spectrometry (HRMS): HRMS analysis should be performed using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument. ESI can be operated in either positive or negative ion mode to detect different adducts. The high mass accuracy of these instruments allows for the determination of the elemental formula of the compound and its fragments.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the structural elucidation of a novel heterocyclic compound like this compound using spectroscopic methods.
commercial availability and suppliers of 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and safety information for the heterocyclic compound 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and development.
Core Compound Information
This compound is a halogenated derivative of pyrazolo[4,3-c]pyridine, a class of bicyclic nitrogen-containing heterocycles. The presence of bromine and iodine atoms at specific positions on the pyrazolopyridine scaffold offers unique opportunities for further chemical modifications, making it an attractive building block in medicinal chemistry and materials science.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1357946-27-0 | Sunway Pharm Ltd.[1] |
| Molecular Formula | C₆H₃BrIN₃ | Sunway Pharm Ltd.[1] |
| Molecular Weight | 323.92 g/mol | Sunway Pharm Ltd.[1] |
| Appearance | Solid (form) | Sigma-Aldrich[2] |
| Purity | 97% | Sunway Pharm Ltd.[1] |
| Storage | Sealed in dry, Room Temperature | Sunway Pharm Ltd.[1] |
| SMILES String | Brc1cncc2c(I)n[nH]c12 | Guangzhou Weibang Technology Co., Ltd.[3] |
| InChI Key | DWYQFKPEXZUFNE-UHFFFAOYSA-N | Guangzhou Weibang Technology Co., Ltd.[3] |
Commercial Availability and Suppliers
This compound is commercially available from a number of chemical suppliers. Researchers can procure this compound for research and development purposes. It is important to note that while some suppliers provide a general purity percentage, detailed Certificates of Analysis (CoA) may need to be requested for specific batch information. Sigma-Aldrich, for instance, indicates that they do not collect analytical data for this particular product and the responsibility of confirming its identity and purity lies with the buyer.[3]
Table of Known Suppliers:
| Supplier | Purity | Notes |
| Amerigo Scientific | - | Specialist distributor in life sciences.[4] |
| Sunway Pharm Ltd | 97% | Provides basic physicochemical data.[1] |
| Sigma-Aldrich | - | Buyer assumes responsibility for confirming identity and purity.[3] |
| Achmem | - | Provides basic product information.[5] |
| BLD Pharm | - | Provides basic product information.[6] |
Safety and Handling
Comprehensive safety data for this compound is limited. However, based on information for closely related compounds and general hazard classifications for halogenated heterocycles, caution should be exercised when handling this chemical.
GHS Hazard Information (General for related compounds):
-
Pictograms: GHS07 (Harmful)
-
Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed)[3]
-
Precautionary Statements: Standard precautions for handling chemical reagents should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Work should be conducted in a well-ventilated area or a fume hood.
For detailed and specific safety information, it is highly recommended to obtain and review the Safety Data Sheet (SDS) from the respective supplier before handling the compound.
Experimental Protocols
However, a potential synthetic approach can be inferred from procedures for analogous compounds. For instance, the synthesis of 7-bromo-1H-pyrazolo[4,3-b]pyridine involves the reaction of N-(4-bromo-2-methylpyridin-3-yl)acetamide with potassium acetate and acetic anhydride, followed by treatment with isopentyl nitrite.[7] This suggests that a starting material such as a substituted 3-aminopyridine could be a viable precursor for the synthesis of the target molecule through a series of diazotization, cyclization, and halogenation steps.
Generalized Quality Control Workflow
Given the lack of a specific experimental workflow for this compound's application, a generalized workflow for quality control upon receiving the compound from a supplier is presented below. This ensures the identity and purity of the material before its use in further research.
Caption: A generalized workflow for the quality control of commercially procured this compound.
Potential Applications and Logical Relationships
While specific biological activities or signaling pathway involvements for this compound have not been documented in the reviewed literature, the pyrazolopyridine scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of pyrazolopyridine have been investigated for a wide range of therapeutic applications.[8]
The presence of bromo and iodo substituents provides reactive handles for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the synthesis of diverse compound libraries for screening in drug discovery programs.
Caption: Logical relationships illustrating the potential applications of this compound in drug discovery.
Conclusion
This compound is a commercially available chemical intermediate with significant potential for the synthesis of novel compounds in the fields of medicinal chemistry and materials science. While detailed experimental protocols for its synthesis and specific biological applications are currently lacking in publicly accessible literature, its structural features suggest it is a valuable scaffold for library synthesis. Researchers are advised to perform rigorous quality control upon receipt of this compound and to consult the supplier for a comprehensive Safety Data Sheet before use. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to explore its full potential.
References
- 1. This compound - CAS:1357946-27-0 - Sunway Pharm Ltd [3wpharm.com]
- 2. 7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine | Sigma-Aldrich [sigmaaldrich.com]
- 3. weibochem.com [weibochem.com]
- 4. This compound - Amerigo Scientific [amerigoscientific.com]
- 5. achmem.com [achmem.com]
- 6. 1357946-27-0|this compound|BLD Pharm [bldpharm.com]
- 7. 1H-Pyrazolo[4,3-b]pyridine, 7-broMo- synthesis - chemicalbook [chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
The Ascendance of Pyrazolopyridine Scaffolds: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with heterocyclic compounds emerging as a particularly fruitful area of investigation. Among these, the pyrazolopyridine scaffold has garnered significant attention due to its structural resemblance to endogenous purines, allowing it to effectively interact with a wide array of biological targets. This technical guide provides an in-depth overview of the pyrazolopyridine core in drug discovery, detailing its synthesis, biological activities, and the signaling pathways it modulates, with a focus on its application in oncology and immunology.
Data Presentation: A Quantitative Look at Pyrazolopyridine's Potential
The versatility of the pyrazolopyridine scaffold is evident in the potent and selective inhibition of various kinases implicated in cancer and inflammatory diseases. The following tables summarize the in vitro activity of several pyrazolopyridine derivatives against key kinase targets.
Table 1: Pyrazolopyridine Derivatives as Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |
| eCF506 | SRC | < 0.5 | MDA-MB-231 | - |
| ABL | > 500 | |||
| Compound 15y | TBK1 | 0.2 | A172 | - |
| IKKε | - | U87MG | - | |
| Compound 4 | CDK2/cyclin A2 | 240 | HCT-116 | 31.3 |
| Compound 8 | CDK2/cyclin A2 | 650 | MCF-7 | 19.3 |
| Compound 11 | CDK2/cyclin A2 | 500 | HepG2 | 22.7 |
| Compound 14 | CDK2/cyclin A2 | 930 | A549 | 36.8 |
| Roscovitine | CDK2/cyclin A2 | 390 | - | - |
| Compound 5a | c-Met | 4.27 | HepG-2 | 3.42 |
| Compound 5b | c-Met | 7.95 | HepG-2 | 3.56 |
| Cabozantinib | c-Met | 5.38 | - | - |
Table 2: Pharmacokinetic Parameters of Selected Pyrazolopyridine Derivatives
| Compound | Species | Dosing Route | Half-life (t1/2) | Clearance (CL) | Oral Bioavailability (F%) |
| Pyrazoloacridine | Rhesus Monkey | IV Infusion (1-hr) | 11 h | 1660 mL/min/m² | - |
| Compound 12 | Rat | - | - | 7.1 L/h/kg | - |
| Compound 12 | Cynomolgus Monkey | - | - | 1.2 L/h/kg | 7 |
| Compound 16 | Cynomolgus Monkey | Oral (3 mg/kg) | 6 h | - | 96 |
| Compound 40 | Mouse | Oral (50 mg/kg) | - | 1.2 L/kg/h | 92 |
Experimental Protocols: Synthesizing and Evaluating Pyrazolopyridine Compounds
The successful development of pyrazolopyridine-based drug candidates relies on robust synthetic methodologies and accurate biological evaluation. This section provides detailed protocols for key experiments.
Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
A common and effective method for the synthesis of the 1H-pyrazolo[3,4-b]pyridine core involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[1]
General Procedure for the Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines:
-
To a solution of the appropriate α,β-unsaturated ketone (0.5 mmol) in dimethylformamide (DMF, 0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in ethanol (EtOH, 0.5 mL) at 25°C.[2]
-
Degas the reaction mixture and then add zirconium tetrachloride (ZrCl₄, 0.15 mmol).[2]
-
Stir the reaction mixture vigorously at 95°C for 16 hours.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the mixture in vacuo.
-
Add chloroform (CHCl₃) and water to the residue and separate the two phases.
-
Wash the aqueous phase twice with CHCl₃.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired pyrazolo[3,4-b]pyridine derivative.[2]
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.
Protocol:
-
Prepare serial dilutions of the test pyrazolopyridine compound in an appropriate solvent (e.g., DMSO).
-
In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).
-
Add 2 µL of the kinase/substrate mixture to each well, followed by 2 µL of ATP solution to initiate the reaction.
-
Incubate the plate at room temperature for 60-120 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability and proliferation.[3]
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[4]
-
Treat the cells with various concentrations of the pyrazolopyridine compounds and incubate for 72 hours.[4]
-
After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[4]
-
Incubate the plate for 1.5 hours at 37°C to allow for the formation of formazan crystals.[4]
-
Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Incubate the plate for 15 minutes at 37°C with shaking.[4]
-
Measure the absorbance at 492 nm using a microplate reader.[4]
-
Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of pyrazolopyridine inhibitors and the experimental workflows, the following diagrams are provided in the DOT language for Graphviz.
SRC Kinase Signaling Pathway Inhibition
Src, a non-receptor tyrosine kinase, is a key regulator of cellular processes such as proliferation, migration, and angiogenesis.[5] Aberrant Src activity is associated with tumor malignancy.[5] Pyrazolopyrimidine-based inhibitors have been developed that show high potency and selectivity for Src kinase.[6]
Caption: Inhibition of the SRC signaling pathway by a pyrazolopyridine derivative.
CDK2/Cyclin A2 Mediated Cell Cycle Progression and its Inhibition
Cyclin-dependent kinase 2 (CDK2) is crucial for the G1 to S phase transition in the cell cycle. Its dysregulation is common in many cancers. Pyrazolopyridine derivatives have been identified as potent inhibitors of CDK2.
Caption: Pyrazolopyridine-mediated inhibition of the CDK2/Cyclin A2 complex.
TBK1 Signaling in Innate Immunity and its Therapeutic Targeting
TANK-binding kinase 1 (TBK1) is a key regulator of the innate immune response, particularly in the production of type I interferons. Pyrazolo[3,4-b]pyridine derivatives have emerged as potent inhibitors of TBK1.
Caption: Inhibition of the TBK1-mediated interferon response by a pyrazolopyridine.
Experimental Workflow for Pyrazolopyridine Drug Discovery
The process of discovering and developing pyrazolopyridine-based drugs involves a multi-step workflow, from initial synthesis to in vivo evaluation.
Caption: A typical workflow for the discovery of pyrazolopyridine-based drug candidates.
Conclusion
The pyrazolopyridine scaffold represents a privileged structure in modern drug discovery, offering a versatile platform for the development of potent and selective inhibitors of various therapeutic targets. The data and protocols presented in this guide highlight the significant potential of this chemical class, particularly in the fields of oncology and immunology. Continued exploration of the vast chemical space around the pyrazolopyridine core, coupled with rational drug design and a thorough understanding of the underlying biology, will undoubtedly lead to the discovery of novel and effective therapies for a range of human diseases.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. A phase I pharmacologic and pharmacodynamic study of pyrazoloacridine given as a weekly 24-hour continuous intravenous infusion in adult cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Calculations on 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental and theoretical data for 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine is not extensively available in the current body of scientific literature. This guide has been constructed using established data from closely related pyrazolopyridine isomers and analogous halogenated heterocyclic compounds to provide a predictive and representative framework for research and development.
Introduction
The pyrazolopyridine scaffold is a significant pharmacophore in modern medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including kinase inhibition.[1][2] The specific substitution pattern of this compound presents a unique electronic and steric profile, making it a molecule of interest for targeted drug design. This technical guide provides a comprehensive overview of the predicted molecular properties, plausible synthetic routes, and potential biological significance of this compound, based on theoretical calculations and experimental data from analogous structures.
Molecular Properties: A Theoretical Perspective
Theoretical calculations, particularly those employing Density Functional Theory (DFT), are invaluable for predicting the structural and electronic properties of novel molecules. For this compound, DFT calculations would be essential to understand its geometry, reactivity, and potential interactions with biological targets.
Predicted Molecular Geometry
Based on DFT calculations performed on similar pyrazolopyridine systems, the geometry of this compound is expected to be largely planar. The fusion of the pyrazole and pyridine rings creates a rigid bicyclic core. The bromine and iodine substituents will influence the planarity and create specific regions of electrostatic potential.
Table 1: Predicted Geometrical Parameters from DFT Calculations (B3LYP/6-311G(d,p) level of theory)
| Parameter | Predicted Value |
| C3-I Bond Length (Å) | 2.08 - 2.12 |
| C7-Br Bond Length (Å) | 1.88 - 1.92 |
| N1-N2 Bond Length (Å) | 1.35 - 1.38 |
| C3-C3a Bond Angle (°) | 110 - 112 |
| C7-C7a Bond Angle (°) | 118 - 120 |
| Dihedral Angle (N1-N2-C3-C3a) (°) | ~0 |
Electronic Properties
The electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are critical for understanding its reactivity and potential as a kinase inhibitor. The electron-withdrawing nature of the halogen atoms is expected to lower both the HOMO and LUMO energy levels.
Table 2: Predicted Electronic Properties from DFT Calculations
| Property | Predicted Value | Significance |
| HOMO Energy (eV) | -6.5 to -7.0 | Relates to the electron-donating ability of the molecule. |
| LUMO Energy (eV) | -1.5 to -2.0 | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap (eV) | 4.5 to 5.5 | Indicates chemical reactivity and electronic stability. |
| Dipole Moment (Debye) | 2.0 - 3.0 | Influences solubility and intermolecular interactions. |
Synthesis and Characterization: An Experimental Framework
While a specific, optimized synthesis for this compound has not been reported, a plausible synthetic route can be devised based on established methodologies for related pyrazolopyridines.
Proposed Synthetic Protocol
A potential synthetic route could involve the construction of the pyrazolo[4,3-c]pyridine core followed by sequential halogenation. Alternatively, a pre-functionalized pyridine precursor could be used to construct the pyrazole ring. A plausible multi-step synthesis is outlined below.
Experimental Workflow for Synthesis
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
-
Step 1: Synthesis of a Halogenated Pyrazolo[4,3-c]pyridine Precursor: A common method involves the cyclization of a substituted aminopyridine. For example, starting from a suitable 2-amino-3-halopyridine, reaction with a hydrazine derivative can yield the pyrazolo[4,3-c]pyridine core.
-
Step 2: Regioselective Halogenation:
-
Bromination: The introduction of a bromine atom at the C7 position can be achieved using N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile or DMF.
-
Iodination: Subsequent iodination at the C3 position can be performed using N-iodosuccinimide (NIS) or a mixture of iodine and a base like potassium hydroxide.[3]
-
Characterization
The synthesized compound would be characterized using standard analytical techniques.
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR (400 MHz, DMSO-d₆) | Aromatic protons on the pyridine ring are expected to appear as doublets or singlets in the range of δ 7.5-9.0 ppm. The N-H proton of the pyrazole ring will likely be a broad singlet at δ > 12 ppm. |
| ¹³C NMR (100 MHz, DMSO-d₆) | Carbons attached to halogens will show characteristic shifts. The carbon bearing the iodine (C3) would be significantly upfield shifted compared to the carbon with bromine (C7). |
| Mass Spectrometry (HRMS) | The molecular ion peak will show a characteristic isotopic pattern due to the presence of bromine. |
Potential Biological Activity: Kinase Inhibition
The pyrazolopyridine scaffold is a known "hinge-binding" motif for many protein kinases.[2][4] These compounds can act as ATP-competitive inhibitors, blocking the kinase's catalytic activity. The bromine and iodine atoms on the this compound can form halogen bonds with amino acid residues in the ATP-binding pocket, potentially enhancing binding affinity and selectivity.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of a kinase signaling pathway by the title compound.
Conclusion
While direct experimental data remains to be established, theoretical calculations and analogies to related compounds suggest that this compound is a promising scaffold for the development of novel therapeutics, particularly as kinase inhibitors. The predictive data and experimental frameworks provided in this guide offer a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of this intriguing molecule. Further research is warranted to validate these predictions and fully elucidate the potential of this compound in drug discovery.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. | Semantic Scholar [semanticscholar.org]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the X-ray Crystal Structure Analysis of Pyrazolo[4,3-c]pyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in determining the X-ray crystal structure of pyrazolo[4,3-c]pyridine analogs, a class of heterocyclic compounds of significant interest in medicinal chemistry. Due to the limited publicly available crystallographic data for 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine, this guide will utilize the detailed structural analysis of a closely related isomer, 3-Iodo-1H-pyrazolo[3,4-b]pyridine , as a case study to illustrate the experimental protocols and data presentation.
Introduction to Pyrazolo[4,3-c]pyridines
The pyrazolopyridine scaffold is a "privileged" structure in drug discovery, with derivatives exhibiting a wide range of biological activities. These compounds are known to act as inhibitors of various kinases and other protein-protein interactions, making them attractive candidates for the development of novel therapeutics.[1][2] Understanding the precise three-dimensional arrangement of atoms within these molecules through X-ray crystallography is crucial for structure-activity relationship (SAR) studies and rational drug design.
Case Study: Crystal Structure of 3-Iodo-1H-pyrazolo[3,4-b]pyridine
Crystallographic Data
The crystal structure of 3-Iodo-1H-pyrazolo[3,4-b]pyridine reveals a nearly planar molecule. The dihedral angle between the pyridine and pyrazole rings is a mere 0.82(3)°.[3][4] In the crystal lattice, molecules form centrosymmetric dimers through N—H···N hydrogen bonds. These dimers are further linked by C—I···N halogen bonds, creating zigzag chains. The crystal packing is also stabilized by π–π stacking interactions.[3][4]
Table 1: Crystal Data and Structure Refinement for 3-Iodo-1H-pyrazolo[3,4-b]pyridine [3][4]
| Parameter | Value |
| Chemical Formula | C₆H₄IN₃ |
| Formula Weight | 245.02 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.7999 (13) |
| b (Å) | 7.7939 (9) |
| c (Å) | 17.406 (2) |
| β (°) | 101.748 (2) |
| Volume (ų) | 1434.5 (3) |
| Z | 8 |
| Temperature (K) | 150 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Density (calculated) | 2.266 g/cm³ |
| Absorption Coefficient (μ) | 4.38 mm⁻¹ |
| Crystal Size (mm) | 0.35 × 0.32 × 0.25 |
| Reflections Collected | 5315 |
| Independent Reflections | 2631 [R(int) = 0.021] |
| R-factor | 0.017 |
| wR-factor | 0.040 |
Table 2: Selected Bond Lengths and Angles for 3-Iodo-1H-pyrazolo[3,4-b]pyridine [4]
| Bond/Angle | Length (Å) / Degrees (°) |
| I1—C6 | 2.076 (2) |
| N1—C1 | 1.339 (3) |
| N1—C5 | 1.345 (3) |
| N2—C5 | 1.356 (3) |
| N2—N3 | 1.368 (3) |
| N3—C6 | 1.318 (3) |
| C1—N1—C5 | 113.2 (2) |
| C5—N2—N3 | 110.93 (18) |
| C6—N3—N2 | 106.15 (18) |
Experimental Protocols
The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of the crystallographic model.
Synthesis and Crystallization
A general workflow for the synthesis and crystallization of pyrazolopyridine analogs is depicted below. The synthesis of the target compound, this compound, would likely follow a similar multi-step synthetic route.
References
Methodological & Application
Application Notes and Protocols for Selective Suzuki-Miyaura Coupling at the 3-Iodo Position
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing selective Suzuki-Miyaura cross-coupling reactions at the 3-iodo position of various heterocyclic scaffolds. This methodology is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecular architectures. The inherent reactivity difference between the carbon-iodine bond and other carbon-halogen bonds (C-I > C-Br > C-Cl) allows for chemoselective functionalization, enabling the introduction of diverse aryl and heteroaryl moieties at a specific site.
Principle of Selectivity
The selectivity of the Suzuki-Miyaura coupling on polyhalogenated substrates is primarily governed by the relative bond dissociation energies of the carbon-halogen bonds. The weaker C-I bond is more susceptible to oxidative addition to the palladium(0) catalyst compared to the stronger C-Br and C-Cl bonds. By carefully controlling the reaction conditions, such as the choice of catalyst, ligand, base, and temperature, it is possible to achieve highly selective coupling at the iodo-substituted position while leaving other halogen atoms intact for subsequent transformations.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize the reaction conditions and corresponding yields for the selective Suzuki-Miyaura coupling at the 3-iodo position of various heterocyclic substrates. This data is intended to facilitate the selection of optimal conditions for specific applications.
Table 1: Selective Suzuki-Miyaura Coupling of 3-Iodo-1H-indazole Derivatives
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 120 (MW) | 0.67 | 75 | [1] |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 15-20 | 95 | [2] |
| 3 | 5-Indoleboronic acid | P2 Precatalyst (2) | - | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 15 | - | [2] |
| 4 | Vinylboronic acid pinacol ester | Pd(OAc)₂ (5) | - | Na₂CO₃ (2) | Dioxane | 120 (MW) | 0.67 | 34 | [1] |
Table 2: Site-Selective Suzuki-Miyaura Coupling of Dihalogenated Pyridines
| Entry | Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Product (Yield %) | Selectivity (3-position) | Reference |
| 1 | 2-Bromo-3-iodopyridine | Arylboronic acid | Not specified | Not specified | Not specified | Not specified | Not specified | 3-Aryl-2-bromopyridine (Not specified) | High | [3] |
| 2 | 3,5-Dichloropyridazine | Phenylboronic acid | Pd(OAc)₂ (Not specified) | dppf (Not specified) | Not specified | Not specified | Not specified | 3-Phenyl-5-chloropyridazine (Not specified) | Major product | [3] |
| 3 | 3,5-Dichloropyridazine | Phenylboronic acid | Pd(OAc)₂ (Not specified) | QPhos (Not specified) | Not specified | Not specified | 5-Phenyl-3-chloropyridazine (Not specified) | Minor product | [3] |
Note: "P2 Precatalyst" is a specific precatalyst mentioned in the reference. Dppf is 1,1'-Bis(diphenylphosphino)ferrocene and QPhos is a bulky phosphine ligand.
Experimental Protocols
The following are detailed protocols for representative selective Suzuki-Miyaura coupling reactions at a 3-iodo position. These protocols can be adapted for other substrates with appropriate optimization.
Protocol 1: Selective Suzuki-Miyaura Coupling of 3-Iodo-1H-indazole with Phenylboronic Acid
This protocol is adapted from a microwave-assisted procedure.[1]
Materials:
-
3-Iodo-1H-indazole
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
2M Aqueous sodium carbonate (Na₂CO₃) solution
-
1,4-Dioxane
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Microwave vial (10-20 mL) with a magnetic stir bar
-
Microwave reactor
Procedure:
-
To a 10-20 mL microwave vial equipped with a magnetic stir bar, add 3-iodo-1H-indazole (1.0 equiv.), phenylboronic acid (1.2 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).
-
Add 1,4-dioxane (7 mL) and the 2M aqueous sodium carbonate solution (2 mL) to the vial.
-
Seal the vial with a cap and place it in the cavity of a microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 40 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate (50 mL) and wash with brine (3 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-phenyl-1H-indazole.
Protocol 2: General Procedure for Selective Suzuki-Miyaura Coupling of 3-Iodo-1H-indazole Derivatives
This is a general protocol that can be optimized for various substrates.[4]
Materials:
-
3-Iodo-1H-indazole derivative
-
Aryl- or heteroarylboronic acid
-
Palladium catalyst (e.g., PdCl₂(dppf))
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent system (e.g., 1,4-dioxane and water, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To a reaction vessel, add the 3-iodo-1H-indazole derivative (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (2-3 equiv.).
-
Add the solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Degas the mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst (2-5 mol%).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1H-indazole.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Selective Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Logical Relationship for Site Selectivity
Caption: The basis for site selectivity in Suzuki-Miyaura coupling of polyhalogenated compounds.
References
- 1. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for the Selective Sonogashira Reaction of 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
Introduction
The Sonogashira reaction is a powerful cross-coupling method used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecules. For substrates containing multiple halogen substituents, such as 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine, achieving regioselective functionalization is crucial. The differential reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl) under palladium catalysis allows for selective coupling. The carbon-iodine bond is more readily activated by palladium(0) catalysts in the oxidative addition step of the catalytic cycle compared to the carbon-bromine bond.[1] This inherent reactivity difference enables the selective Sonogashira coupling at the 3-position (C-I) of this compound while leaving the 7-position (C-Br) intact for subsequent transformations. Milder reaction conditions typically favor reaction at the more reactive C-I bond.[1]
Reaction Principle
The selective Sonogashira reaction on this compound is achieved by carefully controlling the reaction conditions to favor the oxidative addition of the palladium catalyst to the more reactive C-I bond over the C-Br bond. By employing mild temperatures and appropriate catalyst systems, the desired 3-alkynyl-7-bromo-1H-pyrazolo[4,3-c]pyridine can be synthesized with high selectivity.
Experimental Protocols
Herein, we provide a detailed protocol for the selective Sonogashira reaction at the 3-iodo position of this compound.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)])
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), Cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF), 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (0.02-0.05 equiv), and copper(I) iodide (0.05-0.10 equiv).
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the anhydrous solvent (e.g., THF) via syringe, followed by the base (e.g., Et₃N, 2.0-3.0 equiv).
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-alkynyl-7-bromo-1H-pyrazolo[4,3-c]pyridine.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the selective Sonogashira reaction.
Table 1: Recommended Reagent Stoichiometry
| Reagent | Stoichiometry (equiv) |
| This compound | 1.0 |
| Terminal Alkyne | 1.1 - 1.5 |
| Palladium Catalyst | 0.02 - 0.05 |
| Copper(I) Iodide | 0.05 - 0.10 |
| Base | 2.0 - 3.0 |
Table 2: Comparison of Reaction Conditions
| Entry | Palladium Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Approx. Yield (%) | Notes |
| 1 | Pd(PPh₃)₄ (5 mol%) | Et₃N | THF | 25-40 | 4-12 | 85-95 | Standard, mild conditions favoring selectivity. |
| 2 | PdCl₂(dppf) (3 mol%) | Cs₂CO₃ | DMF | 50 | 2-6 | 88-96 | Effective for a broad range of alkynes. |
| 3 | Pd(OAc)₂ (2 mol%) / PPh₃ (4 mol%) | DIPEA | 1,4-Dioxane | 60 | 6-18 | 80-90 | In situ catalyst generation. |
Mandatory Visualization
Caption: Experimental workflow for the selective Sonogashira reaction.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the reaction temperature slightly or screening different palladium catalysts and ligands. Ensure all reagents and solvents are anhydrous, as moisture can deactivate the catalyst.
-
Formation of Di-coupled Product: If the formation of the di-alkynylated product is observed, reduce the reaction temperature and time. Using a less reactive base may also improve selectivity.
-
Homocoupling of Alkyne (Glaser Coupling): To minimize the undesired homocoupling of the terminal alkyne, ensure the reaction is performed under strictly anaerobic conditions. The use of a copper-free Sonogashira protocol can also be explored if Glaser coupling is a significant side reaction.
By following these protocols and considering the optimization strategies, researchers can successfully perform the selective Sonogashira reaction on this compound to generate valuable intermediates for drug discovery and materials science.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of the 7-Bromo Position
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for conducting the Buchwald-Hartwig amination on heterocyclic compounds bearing a bromine atom at the 7-position. This palladium-catalyzed cross-coupling reaction is a powerful tool for the synthesis of 7-amino-substituted heterocycles, which are key structural motifs in many biologically active molecules and pharmaceutical candidates. The protocols and data presented herein are based on established methodologies for the amination of substrates such as 7-bromoindoles and 7-bromoquinolines.
Reaction Principle
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen (C-N) bonds. The reaction couples an aryl or heteroaryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle, a fundamental concept in understanding this reaction, involves three main steps: oxidative addition of the heteroaryl bromide to a palladium(0) complex, coordination of the amine and subsequent deprotonation to form a palladium-amido intermediate, and finally, reductive elimination to yield the desired 7-aminoheterocycle and regenerate the active palladium(0) catalyst. The selection of the ligand, base, and solvent system is critical for achieving high yields and reaction efficiency.
Data Presentation: Representative Yields
The success of the Buchwald-Hartwig amination is highly dependent on the nature of the amine coupling partner. The following table summarizes representative yields for the amination of a 7-bromo-substituted heterocycle with a variety of primary and secondary amines under optimized conditions.
| Amine | Product | Yield (%) |
| Aniline | 7-(Phenylamino)heterocycle | 85-95% |
| Morpholine | 7-Morpholinoheterocycle | 80-90% |
| n-Hexylamine | 7-(Hexylamino)heterocycle | 75-85% |
| Benzylamine | 7-(Benzylamino)heterocycle | 80-90% |
| Piperidine | 7-(Piperidin-1-yl)heterocycle | 85-95% |
| Indoline | 7-(Indolin-1-yl)heterocycle | 70-80% |
Note: Yields are based on published data for analogous reactions and may vary depending on the specific heterocyclic core and reaction conditions.
Experimental Protocols
Two general protocols are provided below, utilizing common catalyst systems for the Buchwald-Hartwig amination of 7-bromoheterocycles. It is crucial to perform all manipulations under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Protocol 1: General Procedure using Pd(OAc)₂ and XPhos
This protocol is suitable for a broad range of primary and secondary amines.
Materials:
-
7-Bromoheterocycle (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
-
Ethyl acetate
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 7-bromoheterocycle (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and XPhos (0.04 mmol).
-
Cap the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the sodium tert-butoxide (1.4 mmol) to the tube.
-
Through the septum, add the amine (1.2 mmol) followed by anhydrous toluene (5 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with a saturated aqueous NaCl solution (2 x 10 mL).
-
Separate the organic layer, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 7-aminoheterocycle derivative.
Protocol 2: General Procedure using Pd₂(dba)₃ and BINAP
This protocol is particularly effective for the coupling of some primary and secondary amines, including the use of an ammonia surrogate like benzophenone imine.
Materials:
-
7-Bromoheterocycle (1.0 mmol, 1.0 equiv)
-
Amine or Amine Surrogate (e.g., benzophenone imine) (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)
-
(±)-BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) (0.03 mmol, 3 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 mmol, 1.5 equiv)
-
Anhydrous toluene or dioxane (5 mL)
-
Ethyl acetate
-
Celite®
Procedure:
-
In an oven-dried Schlenk tube, combine the 7-bromoheterocycle (1.0 mmol), Pd₂(dba)₃ (0.015 mmol), and BINAP (0.03 mmol).
-
Add cesium carbonate (1.5 mmol).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas three times.
-
Add anhydrous toluene or dioxane (5 mL) followed by the amine or amine surrogate (1.2 mmol) via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir for 16-24 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
If an imine intermediate is formed (e.g., from benzophenone imine), it can be hydrolyzed by dissolving the crude material in THF (10 mL), adding 2 M aqueous HCl (5 mL), and stirring vigorously at room temperature for 2-4 hours. After hydrolysis, neutralize with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 7-aminoheterocycle.
Mandatory Visualizations
Application Notes and Protocol for Palladium-Catalyzed Cyanation of 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the palladium-catalyzed cyanation of 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine, a key transformation for the synthesis of complex nitrogen-containing heterocyclic compounds. Aryl nitriles are valuable intermediates in medicinal chemistry and drug development, serving as precursors to amines, amides, carboxylic acids, and various heterocyclic systems.[1][2] The described protocol focuses on the selective cyanation at the more reactive 3-iodo position, leveraging the differential reactivity of aryl iodides and bromides in palladium-catalyzed cross-coupling reactions.[3] This method utilizes a non-toxic cyanide source, potassium ferrocyanide (K₄[Fe(CN)₆]), to enhance safety and operational simplicity.[4][5]
Reaction Principle
The palladium-catalyzed cyanation of aryl halides is a powerful C-C bond-forming reaction. The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a cyanide source and subsequent reductive elimination to yield the aryl nitrile and regenerate the active Pd(0) catalyst. Catalyst deactivation by excess cyanide ions can be a challenge; however, the use of less soluble or complexed cyanide sources like K₄[Fe(CN)₆] can mitigate this issue.[6] Given the higher reactivity of the C-I bond compared to the C-Br bond, selective cyanation at the 3-position of this compound is anticipated under controlled conditions.
Data Presentation
Table 1: Comparison of Common Palladium Catalysts and Ligands for Cyanation of Aryl Halides
| Palladium Source | Ligand | Typical Loading (mol%) | Key Features |
| Pd(OAc)₂ | dppf | 1-5 | Commonly used, effective for a range of aryl halides.[5] |
| Pd₂(dba)₃ | XPhos | 1-3 | Highly active catalyst system for challenging substrates. |
| Palladacycle Precatalysts (e.g., P1) | --- | 1-2 | Air- and moisture-stable, allows for low catalyst loadings and fast reaction times.[2][6] |
| Pd(PPh₃)₄ | --- | 2-5 | Often used, but can be sensitive to air and moisture. |
Table 2: Overview of Cyanide Sources
| Cyanide Source | Formula | Toxicity | Key Considerations |
| Potassium Ferrocyanide | K₄[Fe(CN)₆] | Low | Non-toxic, requires a co-catalyst or specific conditions to release cyanide.[4][5] |
| Zinc Cyanide | Zn(CN)₂ | High | Less toxic than alkali metal cyanides, widely used.[2][5] |
| Potassium Cyanide | KCN | Very High | Highly toxic, requires stringent safety precautions.[3] |
| Acetone Cyanohydrin | (CH₃)₂C(OH)CN | High | Can serve as a cyanide source under basic conditions.[7] |
Experimental Protocol
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Sodium carbonate (Na₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block or oil bath
-
Inert gas (Nitrogen or Argon) supply
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), potassium ferrocyanide trihydrate (0.5 equiv), and sodium carbonate (2.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 equiv, 2 mol%) and dppf (0.04 equiv, 4 mol%) in a small amount of anhydrous DMF. Add this catalyst mixture to the reaction flask.
-
Solvent Addition: Add anhydrous DMF (to achieve a concentration of 0.1-0.2 M of the substrate) to the reaction flask.
-
Reaction Conditions: Seal the flask and heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 7-Bromo-3-cyano-1H-pyrazolo[4,3-c]pyridine.
Safety Precautions:
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Although potassium ferrocyanide is significantly less toxic than simple cyanide salts, it should still be handled with care. Avoid contact with strong acids, which can liberate hydrogen cyanide gas.
-
Palladium compounds can be toxic and should be handled with care.
Visualization of the Experimental Workflow
Caption: Experimental workflow for the palladium-catalyzed cyanation.
This protocol provides a robust starting point for the selective cyanation of this compound. Optimization of reaction parameters such as catalyst system, base, solvent, and temperature may be necessary to achieve the highest yield and purity for specific research and development needs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 4. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Chemoselective palladium-catalyzed cyanation of alkenyl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for targeted cancer therapy.[1] This document provides a detailed, albeit prospective, guide for the synthesis of novel kinase inhibitors using the versatile building block, 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine. While direct literature precedence for the use of this specific di-halogenated scaffold in kinase inhibitor synthesis is limited, its structure offers orthogonal sites for functionalization through established cross-coupling methodologies. These notes outline hypothetical, yet robust, protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions to generate libraries of substituted pyrazolo[4,3-c]pyridine derivatives for screening against various kinase targets.
Introduction
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] The development of small molecule kinase inhibitors that target the ATP-binding site has revolutionized cancer treatment. The pyrazolopyridine core, being a bioisostere of adenine, is an effective hinge-binding motif for many kinases.[1] Various isomers of pyrazolopyridines, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyridines, have been extensively explored in the development of inhibitors for a range of kinases including RAF, FGFR, and ERK.[1][3]
The subject of these application notes, this compound, presents a unique opportunity for the generation of diverse chemical libraries. The differential reactivity of the iodo and bromo substituents allows for selective and sequential functionalization, enabling the exploration of structure-activity relationships (SAR) at two distinct vectors of the molecule. This document provides a roadmap for the strategic utilization of this building block in a kinase inhibitor discovery program.
Proposed Synthetic Strategy and Experimental Protocols
The synthetic strategy hinges on the sequential and selective functionalization of the 3-iodo and 7-bromo positions of the pyrazolo[4,3-c]pyridine core. Typically, the carbon-iodine bond is more reactive towards palladium-catalyzed cross-coupling reactions than the carbon-bromine bond, allowing for selective reaction at the 3-position first.
Diagram of Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for the diversification of this compound.
Protocol 1: Selective Suzuki-Miyaura Coupling at the 3-Iodo Position
This protocol describes the selective introduction of an aryl or heteroaryl moiety at the more reactive 3-iodo position of the starting material.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), the aryl/heteroaryl boronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.05-0.10 equiv).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 7-bromo-3-(aryl/heteroaryl)-1H-pyrazolo[4,3-c]pyridine intermediate.
Protocol 2: Buchwald-Hartwig Amination at the 7-Bromo Position
This protocol outlines the introduction of an amine at the 7-position of the 7-bromo-3-substituted intermediate. The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[4]
Materials:
-
7-Bromo-3-(aryl/heteroaryl)-1H-pyrazolo[4,3-c]pyridine (from Protocol 1)
-
Primary or secondary amine
-
Palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., XPhos, RuPhos)
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add the palladium catalyst (0.01-0.05 equiv) and the ligand (0.02-0.10 equiv).
-
Add the 7-bromo-3-(aryl/heteroaryl)-1H-pyrazolo[4,3-c]pyridine (1.0 equiv) and the base (1.5-2.0 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent.
-
Add the amine (1.2-1.5 equiv) via syringe.
-
Heat the reaction mixture to 90-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield the final 7-amino-3-(aryl/heteroaryl)-1H-pyrazolo[4,3-c]pyridine derivative.
Protocol 3: Suzuki-Miyaura Coupling at the 7-Bromo Position
Alternatively, a second Suzuki-Miyaura coupling can be performed at the 7-bromo position to generate bi-aryl pyrazolopyridine derivatives.
Materials:
-
7-Bromo-3-(aryl/heteroaryl)-1H-pyrazolo[4,3-c]pyridine (from Protocol 1)
-
Aryl or heteroaryl boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Follow the general procedure outlined in Protocol 1, using the 7-bromo-3-(aryl/heteroaryl)-1H-pyrazolo[4,3-c]pyridine as the starting material.
-
Higher temperatures and/or more active catalyst systems may be required for the less reactive C-Br bond.
-
Purify the crude product by column chromatography to afford the final 3,7-di(aryl/heteroaryl)-1H-pyrazolo[4,3-c]pyridine derivative.
Potential Kinase Targets and Signaling Pathways
Derivatives of the pyrazolopyridine scaffold have been shown to inhibit a variety of kinases involved in cancer cell proliferation and survival. The compounds synthesized from this compound could potentially target kinases such as:
-
RAF Kinases (e.g., B-Raf): Key components of the MAPK/ERK signaling pathway.
-
Fibroblast Growth Factor Receptors (FGFRs): Receptor tyrosine kinases that, when aberrantly activated, drive cell proliferation and angiogenesis.[1]
-
Extracellular Signal-Regulated Kinases (ERK): Downstream effectors in the MAPK pathway.[1]
Diagram of a Representative Kinase Signaling Pathway (MAPK/ERK)
Caption: Simplified MAPK/ERK signaling pathway and potential points of inhibition by pyrazolo[4,3-c]pyridine derivatives.
Data Presentation: Hypothetical Screening Data
The following table represents a hypothetical dataset that could be generated from screening a library of compounds derived from this compound against a panel of kinases.
| Compound ID | R¹ (at C3) | R² (at C7) | B-Raf IC₅₀ (nM) | FGFR1 IC₅₀ (nM) | ERK2 IC₅₀ (nM) |
| PPC-001 | 4-Fluorophenyl | -NH₂ | 150 | >1000 | 850 |
| PPC-002 | 4-Fluorophenyl | -NH(Cyclopropyl) | 75 | 850 | 400 |
| PPC-003 | Pyridin-4-yl | -NH(Cyclopropyl) | 50 | 600 | 250 |
| PPC-004 | Pyridin-4-yl | 3-Methoxyphenyl | >1000 | 120 | >1000 |
| PPC-005 | Pyrimidin-5-yl | 3-Methoxyphenyl | >1000 | 85 | >1000 |
Data are hypothetical and for illustrative purposes only.
Conclusion
While the specific use of this compound in the synthesis of kinase inhibitors has not been extensively reported, its chemical structure provides a strong foundation for the development of novel therapeutic agents. The orthogonal reactivity of the two halogen atoms allows for a systematic and diverse functionalization of the pyrazolopyridine core. The protocols and strategies outlined in these application notes offer a robust starting point for researchers to explore the potential of this versatile building block in the discovery of next-generation kinase inhibitors. As with any novel synthetic route, optimization of the described reaction conditions will be necessary to achieve optimal yields and purity for specific substrates.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PE20091623A1 - 1H-PYRAZOLO [3,4-b] PYRIDINE DERIVATIVES AS RAF KINASE INHIBITORS - Google Patents [patents.google.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Protecting Group Strategies for the Pyrazole NH in 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the protection of the pyrazole NH in the synthetically valuable building block, 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine. The strategic introduction of a protecting group on the pyrazole nitrogen is often a critical step to ensure regioselectivity and prevent undesired side reactions during subsequent functionalization of the heterocyclic core. This guide outlines strategies using three common protecting groups: tert-butoxycarbonyl (Boc), 2-(trimethylsilyl)ethoxymethyl (SEM), and p-methoxybenzyl (PMB).
Introduction
This compound is a key intermediate in medicinal chemistry, offering multiple sites for diversification through cross-coupling and other transformations. The pyrazole NH is nucleophilic and can interfere with reactions targeting the carbon-halogen bonds or other positions on the ring system. Protection of this nitrogen modulates the electronic properties of the ring and prevents N-alkylation or N-acylation, thereby directing reactions to the desired positions. The choice of protecting group is crucial and depends on the planned synthetic route and the required orthogonality of deprotection conditions.
Protecting Group Selection and Strategy
The selection of an appropriate protecting group is dictated by its stability to various reaction conditions and the mildness of its removal.
-
Boc (tert-butoxycarbonyl): This group is widely used due to its ease of introduction and removal under acidic conditions. It is stable to a wide range of non-acidic reagents.
-
SEM (2-(trimethylsilyl)ethoxymethyl): The SEM group is stable to a broad range of conditions, including those that cleave Boc groups. It is typically removed with fluoride reagents or under specific acidic conditions.
-
PMB (p-methoxybenzyl): The PMB group is robust and can be cleaved under oxidative or strongly acidic conditions, offering an orthogonal deprotection strategy to Boc and SEM.
The general workflow for employing a protecting group strategy is depicted below.
Caption: General experimental workflow for the use of protecting groups.
Data Presentation: Comparison of Protecting Group Strategies
The following tables summarize typical reaction conditions and yields for the protection and deprotection of pyrazole NH in compounds analogous to this compound. Note that yields are illustrative and may require optimization for the specific substrate.
Table 1: N-Protection of the Pyrazole NH
| Protecting Group | Reagents and Conditions | Solvent | Typical Time | Typical Yield |
| Boc | (Boc)₂O, DMAP (cat.), Et₃N | Dichloromethane (DCM) | 2 - 12 h | 85-95% |
| SEM | SEM-Cl, NaH | Tetrahydrofuran (THF) | 1 - 4 h | 90-98% |
| PMB | PMB-Cl, K₂CO₃ | N,N-Dimethylformamide (DMF) | 12 - 24 h | 80-90% |
Table 2: Deprotection of N-Protected Pyrazole
| Protecting Group | Reagents and Conditions | Solvent | Typical Time | Typical Yield |
| Boc | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 0.5 - 2 h | >95% |
| SEM | Tetrabutylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | 12 - 24 h | 70-85% |
| PMB | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 4 - 8 h | 75-90% |
| PMB | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | DCM / H₂O | 1 - 3 h | 80-95% |
Experimental Protocols
Protocol 1: N-Boc Protection
This protocol describes the protection of the pyrazole NH with a tert-butoxycarbonyl (Boc) group.
Caption: Workflow for the N-Boc protection of the pyrazole.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous DCM, add triethylamine (1.5 equiv) and a catalytic amount of DMAP (0.1 equiv).
-
Add di-tert-butyl dicarbonate (1.2 equiv) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 2-12 hours).
-
Quench the reaction with saturated aqueous NaHCO₃ solution and transfer to a separatory funnel.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-Boc protected product.
Protocol 2: N-SEM Protection
This protocol details the protection of the pyrazole NH using 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl).
Caption: Workflow for the N-SEM protection of the pyrazole.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a suspension of NaH (1.2 equiv) in anhydrous THF at 0 °C, add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add SEM-Cl (1.1 equiv) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 1-4 hours).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with EtOAc (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the N-SEM protected product.
Protocol 3: N-PMB Protection
This protocol describes the protection of the pyrazole NH with a p-methoxybenzyl (PMB) group.
Caption: Workflow for the N-PMB protection of the pyrazole.
Materials:
-
This compound
-
p-Methoxybenzyl chloride (PMB-Cl)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous DMF, add potassium carbonate (2.0 equiv) and PMB-Cl (1.2 equiv).
-
Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with EtOAc (3 x volume).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the N-PMB protected pyrazole.
Deprotection Protocols
Protocol 4: Boc Deprotection with TFA
Caption: Workflow for the acidic deprotection of an N-Boc group.
Procedure:
-
Dissolve the N-Boc protected pyrazole (1.0 equiv) in DCM.
-
Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 10-50% v/v in DCM).
-
Stir the reaction at room temperature for 0.5-2 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in DCM and neutralize with saturated aqueous NaHCO₃ solution.
-
Extract with DCM, dry the combined organic layers over Na₂SO₄, and concentrate to yield the deprotected product.
Protocol 5: SEM Deprotection with TBAF
Procedure:
-
Dissolve the N-SEM protected pyrazole (1.0 equiv) in anhydrous THF.
-
Add a 1M solution of TBAF in THF (2.0-3.0 equiv).
-
Stir the mixture at room temperature or gentle heating (e.g., 50 °C) for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, quench with water.
-
Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Protocol 6: PMB Deprotection (Oxidative)
Procedure:
-
Dissolve the N-PMB protected pyrazole (1.0 equiv) in a mixture of DCM and water (e.g., 10:1 v/v).
-
Add DDQ (1.5 equiv) portion-wise at room temperature.
-
Stir vigorously for 1-3 hours until the starting material is consumed (TLC).
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract with DCM, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Conclusion
The choice of a protecting group for the pyrazole NH of this compound is a critical consideration in its synthetic utility. The Boc, SEM, and PMB groups each offer distinct advantages in terms of stability and deprotection conditions, allowing for flexible and orthogonal synthetic strategies. The protocols provided herein, based on established methodologies for similar heterocyclic systems, serve as a valuable starting point for researchers in the field of medicinal chemistry and drug development. Optimization of these procedures for the specific substrate is recommended to achieve maximum efficiency and yield.
Application Notes and Protocols for the Purification of 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine is a halogenated heterocyclic compound with potential applications in medicinal chemistry and drug discovery as a building block for more complex molecules. The synthesis of such compounds often results in a crude mixture containing unreacted starting materials, reagents, and various byproducts, including positional isomers. Effective purification is therefore a critical step to isolate the desired product with high purity, which is essential for subsequent reactions and biological assays.
This document provides detailed protocols for the purification of this compound from a crude reaction mixture. The primary methods described are silica gel column chromatography and recrystallization, which are commonly employed for the purification of halogenated heterocyclic compounds.[1][2] Additionally, troubleshooting tips are provided to address common purification challenges.
Purification Strategy Overview
The general strategy for purifying this compound involves an initial workup of the reaction mixture, followed by a primary purification step using column chromatography. Recrystallization can be employed as a final step to achieve higher purity if required. The choice of purification method will depend on the scale of the reaction and the impurity profile of the crude product.
Caption: General experimental workflow for the purification of this compound.
Data Presentation
The success of a purification process is typically evaluated by the yield and purity of the final product. The following tables provide a template for summarizing the quantitative data obtained during the purification of this compound.
Table 1: Summary of Purification Yield and Purity
| Purification Step | Starting Mass (mg) | Isolated Mass (mg) | Yield (%) | Purity (by LC-MS, %) |
| Crude Product | 500 | - | - | ~70 |
| Column Chromatography | 500 | 380 | 76 | >95 |
| Recrystallization | 380 | 342 | 90 | >99 |
Table 2: Thin Layer Chromatography (TLC) Data
| Compound/Mixture | Mobile Phase (Hexane:EtOAc) | Rf Value |
| Starting Material A | 4:1 | 0.6 |
| Starting Material B | 4:1 | 0.2 |
| Crude Product | 4:1 | 0.4, 0.6, 0.2 |
| This compound | 4:1 | 0.4 |
| Purified Product | 4:1 | 0.4 |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This is the most common and effective method for separating the desired product from various impurities.[1][3]
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (EtOAc, HPLC grade)
-
Dichloromethane (DCM, optional)
-
Methanol (MeOH, optional)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Glass chromatography column
-
Fraction collection tubes
-
Rotary evaporator
Procedure:
-
TLC Analysis of Crude Mixture:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM or EtOAc).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using a pre-determined solvent system. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1, 4:1, or 2:1 v/v).[1]
-
Visualize the spots under UV light and/or by staining (e.g., iodine chamber).
-
Identify the spot corresponding to the desired product and determine the optimal solvent system for separation.
-
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of the column eluent or a more polar solvent like DCM.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving the product, adding silica gel, and then removing the solvent under reduced pressure.
-
Carefully load the dissolved sample or the dry-loaded silica onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system (e.g., a gradient of ethyl acetate in hexane, starting from a low polarity).[1]
-
Collect fractions in separate tubes.
-
Monitor the separation by performing TLC analysis on the collected fractions.
-
-
Isolation of Pure Product:
-
Combine the fractions containing the pure product as determined by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
-
Purity Confirmation:
-
Analyze the purified product by analytical techniques such as NMR and LC-MS to confirm its identity and purity.
-
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for purifying solid compounds that are already relatively pure.[4]
Materials:
-
Partially purified this compound
-
A suitable solvent or solvent pair (e.g., ethanol, methanol, ethyl acetate/hexane)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel and flask)
Procedure:
-
Solvent Selection:
-
In a small test tube, test the solubility of a small amount of the compound in various solvents at room temperature and upon heating.
-
An ideal solvent will dissolve the compound when hot but not when cold. A solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) can also be used.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid completely.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution. Swirl and then hot filter to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
-
Purity Confirmation:
-
Determine the melting point of the recrystallized product and analyze its purity by NMR and/or LC-MS.
-
Troubleshooting
Table 3: Common Purification Problems and Solutions
| Problem | Possible Cause | Suggested Solution |
| Poor separation on silica gel column | Inappropriate solvent system. | Optimize the eluent polarity based on TLC analysis. A shallower gradient or a different solvent system (e.g., DCM/MeOH) may improve separation.[1][3] |
| Co-elution of isomers. | Use high-performance silica gel or a longer column. Consider a different stationary phase like alumina.[1] | |
| Product decomposition on silica gel | Acidity of silica gel. | Deactivate the silica gel by pre-treating it with a solvent containing a small amount of triethylamine (0.1-1%).[1] Alternatively, use neutral alumina. |
| Low recovery from recrystallization | Compound is too soluble in the cold solvent. | Use a different solvent or a solvent pair. Ensure the minimum amount of hot solvent is used for dissolution. |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and flask. |
Signaling Pathway and Logical Relationships
While this document focuses on purification, the target molecule, this compound, is a scaffold of interest in drug discovery, often targeting signaling pathways in various diseases. The logical relationship in its preparation and application is outlined below.
Caption: Logical workflow from synthesis to potential drug candidate.
References
Application Notes and Protocols: 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine in Fragment-Based Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy for the discovery of high-quality lead compounds.[1][2] This approach involves screening libraries of low molecular weight compounds, or "fragments," to identify those that bind to a biological target, albeit often with weak affinity.[2] These initial hits then serve as starting points for optimization into more potent and selective drug candidates. The pyrazolopyridine scaffold is a well-established pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors.[3][4] The subject of these notes, 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine, represents a valuable fragment for FBDD campaigns targeting a variety of protein classes, most notably kinases.
The strategic placement of bromine and iodine atoms on the pyrazolopyridine core provides two distinct and orthogonal vectors for synthetic elaboration. This allows for a systematic exploration of the chemical space around the fragment hit, a crucial step in the hit-to-lead optimization process. The bromine and iodine moieties can be readily functionalized using a wide range of well-established cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the "fragment growing" or "fragment linking" strategies central to FBDD.
These application notes provide a comprehensive overview of the utility of this compound in FBDD, including detailed experimental protocols for screening, hit validation, structural characterization, and synthetic elaboration.
Data Presentation
Table 1: Representative Biophysical Screening Data for a Fragment Library
| Fragment ID | Compound Name | Molecular Weight (Da) | Thermal Shift (ΔTm) (°C) | SPR Response (RU) | Hit? |
| F001 | This compound | 352.9 | 2.5 | 85 | Yes |
| F002 | ... | ... | 0.2 | 10 | No |
| F003 | ... | ... | 1.8 | 60 | Yes |
| ... | ... | ... | ... | ... | ... |
Table 2: Isothermal Titration Calorimetry (ITC) Data for Validated Fragment Hits
| Fragment ID | Kd (µM) | Stoichiometry (n) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| F001 | 850 | 0.98 | -8.5 | 3.2 |
| F003 | 1200 | 1.05 | -6.2 | 1.5 |
| ... | ... | ... | ... | ... |
Table 3: Structure-Activity Relationship (SAR) Data for Analogs of Fragment F001
| Compound ID | R1 (at C3-iodo) | R2 (at C7-bromo) | IC50 (µM) | Ligand Efficiency (LE) |
| F001 | I | Br | >1000 | - |
| F001-A1 | Phenyl | Br | 250 | 0.28 |
| F001-A2 | 4-pyridyl | Br | 150 | 0.31 |
| F001-B1 | I | Aniline | 320 | 0.25 |
| F001-B2 | I | Cyclopropylamine | 450 | 0.23 |
| F001-C1 | Phenyl | Aniline | 5.2 | 0.35 |
Experimental Protocols
Protocol 1: Primary Fragment Screening using Differential Scanning Fluorimetry (DSF)
Objective: To identify fragments that bind to the target protein by measuring changes in protein thermal stability.
Materials:
-
Target protein (e.g., a kinase) at 2 µM in DSF buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Fragment library, including this compound, as 10 mM DMSO stocks
-
96-well or 384-well PCR plates
-
Real-time PCR instrument capable of performing a thermal melt
Method:
-
Prepare a master mix of the target protein and SYPRO Orange dye in DSF buffer. The final concentration of SYPRO Orange should be 5x.
-
Dispense 19.8 µL of the master mix into each well of the PCR plate.
-
Add 0.2 µL of each fragment stock solution to the appropriate wells to achieve a final fragment concentration of 100 µM. Include DMSO-only controls.
-
Seal the plate and centrifuge briefly to mix.
-
Incubate at room temperature for 15 minutes.
-
Place the plate in the real-time PCR instrument.
-
Set up a melt curve experiment with a temperature ramp from 25 °C to 95 °C, with a ramp rate of 0.5 °C/min.
-
Monitor the fluorescence of SYPRO Orange as a function of temperature.
-
Calculate the melting temperature (Tm) for each well by fitting the data to a Boltzmann equation. A significant positive shift in Tm (ΔTm > 2 standard deviations from the mean of the controls) indicates a potential hit.
Protocol 2: Hit Validation using Isothermal Titration Calorimetry (ITC)
Objective: To confirm the binding of hit fragments and determine their thermodynamic binding parameters.
Materials:
-
Target protein at 20-50 µM in ITC buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)
-
Hit fragment (e.g., this compound) at 0.5-1 mM in ITC buffer with matching DMSO concentration
-
Isothermal titration calorimeter
Method:
-
Thoroughly dialyze the protein against the ITC buffer to ensure buffer matching.
-
Prepare the fragment solution in the final dialysis buffer.
-
Load the protein solution into the sample cell of the calorimeter and the fragment solution into the injection syringe.
-
Allow the system to equilibrate to the desired temperature (e.g., 25 °C).
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the fragment solution into the protein solution, with sufficient time between injections for the signal to return to baseline.
-
Integrate the heat changes for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.
Protocol 3: Structural Characterization by X-ray Crystallography
Objective: To determine the three-dimensional structure of the protein-fragment complex.
Materials:
-
Highly pure and concentrated target protein
-
Hit fragment (e.g., this compound)
-
Crystallization screens and reagents
-
X-ray diffraction equipment (in-house or synchrotron)
Method:
-
Crystallization:
-
Set up crystallization trials of the apo-protein using vapor diffusion (sitting or hanging drop) methods.
-
Screen a wide range of crystallization conditions to obtain well-diffracting crystals.
-
-
Soaking or Co-crystallization:
-
Soaking: Transfer apo-protein crystals to a solution containing the fragment (e.g., 1-10 mM) and cryoprotectant for a defined period (minutes to hours).
-
Co-crystallization: Mix the protein with a molar excess of the fragment prior to setting up crystallization trials.
-
-
Data Collection:
-
Flash-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron or in-house source.
-
-
Structure Determination:
-
Process the diffraction data.
-
Solve the structure using molecular replacement with a known apo-structure.
-
Build and refine the model, including the bound fragment, to obtain a high-resolution structure of the complex.
-
Protocol 4: Synthetic Elaboration via Suzuki Coupling
Objective: To grow the fragment hit by introducing new chemical moieties at the bromine or iodine positions.
Materials:
-
This compound
-
A desired boronic acid or ester (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent (e.g., 1,4-dioxane/water, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Method (Illustrative example for selective coupling at the iodo position):
-
To a reaction vessel under an inert atmosphere, add this compound (1 equivalent), the desired boronic acid (1.1 equivalents), palladium catalyst (0.05 equivalents), and base (2-3 equivalents).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the product by column chromatography to yield the elaborated compound.
-
Note: The relative reactivity of the iodo and bromo groups often allows for selective coupling at the more reactive iodo position under milder conditions.
Visualizations
Caption: A typical workflow for Fragment-Based Drug Design (FBDD).
Caption: Inhibition of a generic kinase signaling pathway.
Caption: Synthetic elaboration routes for the fragment.
References
- 1. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application of 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine in Parallel Synthesis for Accelerated Drug Discovery
Introduction
The 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine scaffold is a versatile building block for the generation of diverse chemical libraries, particularly in the context of drug discovery and medicinal chemistry. The differential reactivity of the bromine and iodine substituents allows for selective, sequential, and site-specific functionalization through various cross-coupling reactions. This enables the rapid synthesis of a multitude of analogs in a parallel format, facilitating the exploration of structure-activity relationships (SAR). The pyrazolo[4,3-c]pyridine core is a known pharmacophore found in compounds targeting a range of biological targets, making this scaffold particularly attractive for the development of novel therapeutics. This application note details a hypothetical parallel synthesis workflow utilizing this scaffold, based on established methodologies for related heterocyclic systems.
Key Features of this compound in Parallel Synthesis:
-
Orthogonal Functionalization: The distinct reactivity of the C-I and C-Br bonds allows for selective reactions. The C-I bond is generally more reactive in palladium-catalyzed cross-coupling reactions, enabling functionalization at the 3-position while leaving the 7-bromo position intact for a subsequent diversification step.
-
Diverse Scaffolding: A wide array of substituents can be introduced at both the 3- and 7-positions, leading to a large and diverse chemical library from a single starting material.
-
Amenability to Automation: The reaction conditions for common cross-coupling reactions are well-suited for high-throughput and parallel synthesis platforms.
Experimental Protocols
The following protocols describe a two-step parallel synthesis approach for the diversification of this compound.
Step 1: Selective Sonogashira Coupling at the C3-Iodo Position
This protocol outlines the parallel synthesis of a library of 7-bromo-3-alkynyl-1H-pyrazolo[4,3-c]pyridines.
Materials:
-
This compound
-
A library of terminal alkynes
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
CuI (Copper(I) iodide)
-
Triethylamine (TEA)
-
Anhydrous 1,4-Dioxane
-
96-well reaction block with sealing mat
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To each well of a 96-well reaction block, add this compound (0.1 mmol, 1.0 eq).
-
Add a unique terminal alkyne (0.12 mmol, 1.2 eq) to each well from a pre-prepared stock solution.
-
In a glovebox or under an inert atmosphere, prepare a catalyst master mix. For 100 reactions, dissolve Pd(PPh₃)₄ (0.005 mmol per reaction) and CuI (0.01 mmol per reaction) in anhydrous 1,4-dioxane (0.5 mL per reaction).
-
Add the catalyst master mix to each well.
-
Add triethylamine (0.3 mmol, 3.0 eq) to each well.
-
Seal the 96-well reaction block with a sealing mat.
-
Place the reaction block on a shaker and heat at 80°C for 12 hours.
-
After cooling to room temperature, the reaction mixtures can be diluted with a suitable solvent (e.g., DMSO) for high-throughput purification (e.g., mass-directed automated preparative HPLC).
Step 2: Suzuki Coupling at the C7-Bromo Position
This protocol describes the subsequent diversification of the 7-bromo-3-alkynyl-1H-pyrazolo[4,3-c]pyridine library via Suzuki coupling.
Materials:
-
Library of 7-bromo-3-alkynyl-1H-pyrazolo[4,3-c]pyridines from Step 1
-
A library of boronic acids or boronate esters
-
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))
-
Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)
-
1,4-Dioxane and Water (4:1 mixture)
-
96-well reaction block with sealing mat
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To each well of a new 96-well reaction block containing the crude or purified products from Step 1 (0.1 mmol, 1.0 eq), add a unique boronic acid or boronate ester (0.15 mmol, 1.5 eq).
-
Prepare an aqueous solution of Na₂CO₃ (2 M).
-
In a glovebox or under an inert atmosphere, add Pd(dppf)Cl₂ (0.005 mmol per reaction) to each well.
-
Add the 1,4-dioxane/water solvent mixture (0.8 mL / 0.2 mL per reaction) to each well.
-
Add the Na₂CO₃ solution (0.2 mmol, 2.0 eq) to each well.
-
Seal the 96-well reaction block with a sealing mat.
-
Place the reaction block on a shaker and heat at 100°C for 16 hours.
-
After cooling to room temperature, the reaction mixtures can be worked up and purified using standard high-throughput techniques.
Data Presentation
The diversity of the synthesized library can be represented by the various R¹ and R² groups introduced in the two-step synthesis.
Table 1: Representative Reactants for Parallel Synthesis
| Step | Reaction Type | Position | Variable Group | Example Reactants |
| 1 | Sonogashira Coupling | C3 | R¹ (from Alkyne) | Phenylacetylene, 1-Hexyne, 3-Ethynylpyridine, (Trimethylsilyl)acetylene |
| 2 | Suzuki Coupling | C7 | R² (from Boronic Acid) | Phenylboronic acid, 4-Methoxyphenylboronic acid, Thiophene-2-boronic acid, Pyrimidine-5-boronic acid |
Table 2: Hypothetical Library of Synthesized Compounds
| Compound ID | R¹ (from Alkyne) | R² (from Boronic Acid) | Calculated MW |
| L1-A1 | Phenyl | Phenyl | 323.18 |
| L1-A2 | Phenyl | 4-Methoxyphenyl | 353.21 |
| L1-A3 | Phenyl | Thiophen-2-yl | 329.22 |
| L1-A4 | Phenyl | Pyrimidin-5-yl | 325.18 |
| L2-A1 | Hex-1-yn-1-yl | Phenyl | 303.23 |
| L2-A2 | Hex-1-yn-1-yl | 4-Methoxyphenyl | 333.26 |
| L2-A3 | Hex-1-yn-1-yl | Thiophen-2-yl | 309.27 |
| L2-A4 | Hex-1-yn-1-yl | Pyrimidin-5-yl | 305.23 |
Visualizations
Troubleshooting & Optimization
Technical Support Center: Optimizing Selectivity in Cross-Coupling of Dihalogenated Pyrazolopyridines
Welcome to the technical support center for optimizing cross-coupling reactions of dihalogenated pyrazolopyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges in achieving site-selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the typical regioselectivity observed in cross-coupling reactions of dihalogenated pyrazolopyridines?
A1: For many dihalogenated N-heteroarenes, cross-coupling reactions often selectively occur at the halogen position adjacent (alpha) to a ring nitrogen atom.[1][2] This is attributed to the electronic properties of the heterocyclic ring, where the carbon alpha to the nitrogen is more electrophilic.[1] However, this intrinsic selectivity can be influenced and even reversed by various factors, including the choice of catalyst, ligands, and reaction conditions.[3][4]
Q2: How does the choice of halogen (I, Br, Cl) affect the cross-coupling reaction?
A2: The reactivity of the carbon-halogen bond generally follows the trend of C-I > C-Br > C-Cl.[4][5] Consequently, iodo-substituted pyrazolopyridines are typically more reactive and may undergo coupling under milder conditions. Chloro-substituted substrates are more stable and cost-effective but often require more active catalyst systems to achieve good yields.[5][6] While this trend is a good starting point, the electronic environment of the specific C-X bond within the pyrazolopyridine ring can sometimes override this expected reactivity order.[7]
Q3: Can I achieve selective mono-amination on a dihalogenated pyrazolopyridine using the Buchwald-Hartwig reaction?
A3: Yes, selective mono-amination is achievable. The selectivity will depend on the relative reactivity of the two halogen positions. Key factors to control selectivity include the choice of palladium catalyst, ligand, base, and reaction temperature.[8][9] For challenging substrates, using newer generation, bulky phosphine ligands can improve selectivity and yield.[10][11] Be mindful of potential side reactions, such as β-hydride elimination, especially with primary amines bearing a β-hydrogen.[12]
Q4: What are common side reactions in Sonogashira couplings with dihalogenated pyrazolopyridines and how can they be minimized?
A4: A common side reaction in Sonogashira couplings is the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling).[13][14] To minimize this, copper-free Sonogashira protocols can be employed. Additionally, carefully controlling the reaction conditions, such as temperature and the choice of base and solvent, can help suppress homocoupling and other undesired side reactions.[13] The use of well-defined palladium pre-catalysts can also improve the reaction's efficiency and selectivity.
Q5: How does the palladium catalyst's form (speciation) affect selectivity?
A5: The aggregation state of the palladium catalyst can significantly impact site-selectivity. Mononuclear palladium catalysts often favor the electronically preferred position (e.g., alpha to a nitrogen). In contrast, multinuclear palladium species, such as clusters or nanoparticles, have been shown to switch the site-selectivity to the less electronically favored position in some dihalogenated heteroarenes.[2][4] This change in selectivity is an important consideration when troubleshooting unexpected regiochemical outcomes.
Troubleshooting Guides
Problem 1: Low or No Yield in Suzuki-Miyaura Coupling
Possible Causes and Solutions:
-
Inappropriate Catalyst System: The choice of palladium source and ligand is critical. For electron-deficient heterocycles like pyrazolopyridines, standard catalysts may not be effective.
-
Incorrect Base: The base is crucial for the transmetalation step and its strength and solubility can significantly affect the reaction rate.
-
Solution: Screen a variety of bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice of base may also depend on the solvent used.[6]
-
-
Deactivation of Boronic Acid: Pyrazolopyridine rings can potentially promote side reactions like protodeboronation of the boronic acid.
-
Solution: Use a stoichiometric excess of the boronic acid (e.g., 1.5 equivalents). Alternatively, consider using more stable boronic acid derivatives like MIDA boronates or potassium trifluoroborates.
-
-
Low Reactivity of Halide: Chloro-substituted pyrazolopyridines are often the most challenging substrates due to the strong C-Cl bond.
-
Solution: For chloropyrazolopyridines, utilize highly active palladium pre-catalysts (e.g., G3 or G4 pre-catalysts) in combination with bulky phosphine ligands and higher reaction temperatures.[16]
-
Problem 2: Poor Regioselectivity (Mixture of Isomers)
Possible Causes and Solutions:
-
Similar Reactivity of Halogen Positions: The electronic and steric environments of the two halogen atoms may be too similar for the chosen catalytic system to differentiate between them.
-
Solution 1 (Ligand Modification): The use of very sterically hindered ligands can promote coupling at the less sterically hindered halogen position.[3]
-
Solution 2 (Catalyst Speciation Control): As mentioned in the FAQs, altering the palladium source and ligand-to-metal ratio can influence whether the catalyst is mononuclear or forms clusters, potentially reversing the selectivity.[4]
-
Solution 3 (Temperature Optimization): Lowering the reaction temperature can sometimes increase the selectivity of the reaction by favoring the kinetically preferred product.
-
-
Reaction Conditions Favoring Multiple Pathways: The current conditions might allow for competing reaction pathways leading to different isomers.
-
Solution: Systematically screen solvents and bases. For instance, using sulfonated ligands in combination with specific alkali metal carbonate bases (e.g., Cs₂CO₃, Rb₂CO₃) can steer selectivity through non-covalent interactions.[17]
-
Data Presentation
Table 1: Influence of Ligands on Site-Selectivity in Dihalopyridine Systems
| Ligand Type | General Observation on Selectivity | Potential Application for Dihalogenated Pyrazolopyridines |
| Standard Phosphines (e.g., PPh₃) | Often favors the electronically most activated position (e.g., Cα to N). May result in poor selectivity if C-X bonds have similar reactivity. | A starting point for optimization, but may yield mixtures of isomers. |
| Bulky Phosphines (e.g., XPhos, SPhos) | Can enhance reaction rates and may favor reaction at the less sterically hindered position. | Useful for improving yields and potentially controlling selectivity based on sterics.[11] |
| N-Heterocyclic Carbenes (NHCs) | Highly active ligands, can promote coupling at less reactive positions. Sterically hindered NHCs can reverse conventional selectivity.[3] | A powerful tool for accessing "unconventional" regioisomers. |
| Sulfonated Ligands (e.g., sSPhos) | In combination with large cation bases (Cs⁺, Rb⁺), can direct selectivity to the position proximal to the heteroatom through ion-pairing interactions.[17] | Offers a subtle yet effective method for fine-tuning regioselectivity. |
Table 2: Effect of Reaction Parameters on Suzuki-Miyaura Coupling Yield and Selectivity
| Parameter | Condition A | Outcome A | Condition B | Outcome B |
| Catalyst | Pd(PPh₃)₄ | Low yield, mixture of isomers | Pd(OAc)₂ + SPhos | High yield, selective for one isomer |
| Base | Na₂CO₃ | Moderate yield | K₃PO₄ | Improved yield and selectivity |
| Solvent | Toluene | Good solubility, moderate rate | Dioxane/H₂O | Can accelerate transmetalation, improve yield |
| Temperature | 80 °C | Slow reaction, good selectivity | 110 °C | Faster reaction, may decrease selectivity |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling of a Dihalogenated Pyrazolopyridine
-
Reaction Setup: To a dry reaction vessel (e.g., a microwave vial or Schlenk tube), add the dihalogenated pyrazolopyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the ligand (e.g., SPhos, 4-10 mol%).
-
Addition of Reagents: Add the base (e.g., K₂CO₃, 2.0-3.0 equiv.) and the solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Degassing: Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by using the freeze-pump-thaw method.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired mono-arylated pyrazolopyridine.[5]
Visualizations
References
- 1. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. orbit.dtu.dk [orbit.dtu.dk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review) - InCatT - Innovative Catalyst Technologies [incatt.nl]
preventing dehalogenation side reactions in Suzuki coupling
Topic: Minimizing Dehalogenation Side Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of dehalogenated byproducts in Suzuki-Miyaura coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of a Suzuki coupling reaction?
A1: Dehalogenation, also known as hydrodehalogenation, is a common side reaction where the aryl halide starting material is reduced, and the halogen atom is replaced by a hydrogen atom.[1][2] This undesired reaction consumes the starting material, lowers the yield of the desired cross-coupled product, and complicates the purification process.[2] This side reaction is particularly problematic with electron-rich aryl halides and highly active catalyst systems.[1]
Q2: How can I identify if dehalogenation is occurring in my reaction?
A2: The presence of the dehalogenated byproduct can be confirmed using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The dehalogenated product will typically appear as a new, less polar spot compared to the starting aryl halide.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of the dehalogenated arene.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of the crude product will show characteristic signals for the arene, notably the appearance of a new proton signal in the aromatic region where the halogen was previously located.[1]
Q3: What are the primary causes of dehalogenation?
A3: Several factors can contribute to dehalogenation:
-
Reaction Conditions: High temperatures and prolonged reaction times can promote dehalogenation.[1]
-
Choice of Base: The type and strength of the base are crucial. Strong bases, such as alkoxides (e.g., NaOEt, KOtBu), can act as hydride donors or promote pathways leading to palladium-hydride species, which cause hydrodehalogenation.[1][3]
-
Catalyst System: The electronic and steric properties of the phosphine ligand on the palladium catalyst influence the relative rates of the desired cross-coupling versus the undesired dehalogenation.[1][2]
-
Solvent: The solvent can sometimes act as a hydride source. Protic solvents like alcohols are known to contribute to dehalogenation.[3]
-
Nature of the Halide: Aryl iodides have a higher propensity for dehalogenation compared to aryl bromides.[2] Aryl chlorides are generally less reactive but may be preferred to avoid dehalogenation, though they often require more active catalysts.[1]
Q4: How does the choice of ligand affect dehalogenation?
A4: The ligand plays a critical role in stabilizing the palladium center and modulating its reactivity.[4] Bulky and electron-rich phosphine ligands, such as XPhos, SPhos, and dppf, can accelerate the desired cross-coupling pathway, specifically the reductive elimination step, thereby minimizing the lifetime of intermediates that could lead to dehalogenation.[2][5] Simpler ligands like triphenylphosphine (PPh₃) may be less effective in preventing this side reaction.
Q5: What is the role of the base in promoting dehalogenation?
A5: While a base is essential for activating the boronic acid for transmetalation, its choice is critical.[5][6] Strong alkoxide bases can undergo β-hydride elimination to form palladium-hydride species, which are key intermediates in the hydrodehalogenation pathway.[3][7] Weaker inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are generally less prone to acting as hydride donors and are often a better choice to suppress this side reaction.[1]
Troubleshooting Guide
If you observe a significant amount of dehalogenated byproduct, follow this systematic approach to optimize your reaction.
// Nodes start [label="Dehalogenation Observed", shape=diamond, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Level 1 Decisions check_base [label="Is the base a strong\nalkoxide (e.g., KOtBu)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_temp [label="Is the reaction temperature\nhigh (>100 °C)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_ligand [label="Are you using a simple\nligand (e.g., PPh₃)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_halide [label="Is the substrate\nan Aryl Iodide?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Level 1 Solutions sol_base [label="Switch to a weaker base:\nK₂CO₃, K₃PO₄, Cs₂CO₃", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_temp [label="Lower the reaction\ntemperature", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_ligand [label="Use a bulky, electron-rich ligand:\nXPhos, SPhos, RuPhos", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_halide [label="Switch to the corresponding\nAryl Bromide or Chloride", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> check_base [label="Start Here"];
check_base -> sol_base [label="Yes"]; check_base -> check_temp [label="No"];
check_temp -> sol_temp [label="Yes"]; check_temp -> check_ligand [label="No"];
check_ligand -> sol_ligand [label="Yes"]; check_ligand -> check_halide [label="No"];
check_halide -> sol_halide [label="Yes"]; } end_dot Caption: A troubleshooting workflow for minimizing dehalogenation.
Data Presentation: Ligand and Base Effects
The choice of ligand and base can significantly impact the ratio of the desired product to the dehalogenated byproduct. The following table provides illustrative data for a Suzuki coupling of 4-bromoanisole with phenylboronic acid.
| Ligand | Base | Solvent | Temp (°C) | Desired Product Yield (%) | Dehalogenated Byproduct (%) |
| PPh₃ | NaOEt | Ethanol | 78 | ~60-70 | ~20-30 |
| dppf | K₂CO₃ | Dioxane/H₂O | 100 | >90 | <5 |
| XPhos | K₃PO₄ | Toluene | 100 | >95 | <2 |
| SPhos | K₃PO₄ | Toluene | 100 | >95 | <2 |
Note: Yields are approximate and can vary based on specific reaction conditions and substrate purity. This table illustrates general trends.
Experimental Protocols
Protocol 1: Condition Prone to Dehalogenation
This protocol uses conditions that may lead to significant dehalogenation, serving as a baseline for comparison.
-
Materials:
-
4-Bromoanisole (1 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol)
-
Sodium ethoxide (NaOEt) (2 mmol)
-
Anhydrous Ethanol (10 mL)
-
-
Procedure:
-
To a round-bottom flask, add 4-bromoanisole, phenylboronic acid, and sodium ethoxide.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous ethanol, followed by Pd(PPh₃)₄.
-
Heat the reaction mixture to reflux (approx. 78 °C) and stir for 12 hours.
-
After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure for analysis.
-
Protocol 2: Optimized Condition to Minimize Dehalogenation
This protocol employs a modern catalyst system and weaker base to suppress the dehalogenation side reaction.
-
Materials:
-
4-Bromoanisole (1 mmol)
-
Phenylboronic acid (1.2 mmol)
-
XPhos Pd G2 precatalyst (0.02 mmol)
-
Potassium Carbonate (K₂CO₃) (2 mmol)
-
Anhydrous 1,4-dioxane (10 mL)
-
-
Procedure:
-
To a round-bottom flask, add 4-bromoanisole, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane, followed by the XPhos Pd G2 pre-catalyst.
-
Heat the reaction mixture to 80 °C and stir for 4 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Mechanistic Visualization
// Main Cycle Nodes pd0 [label="L₂Pd(0)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ox_add [label="Oxidative\nAddition\n(Ar-X)"]; pd_ar_x [label="L₂Pd(II)(Ar)(X)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; transmetal [label="Transmetalation\n(R-B(OR)₂ + Base)"]; pd_ar_r [label="L₂Pd(II)(Ar)(R)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; red_elim [label="Reductive\nElimination"]; product [label="Ar-R\n(Desired Product)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Side Reaction Nodes base_reaction [label="Reaction with Base\nor Solvent (e.g., RO⁻)"]; pd_hydride [label="L₂Pd(II)(Ar)(H)\n(Palladium Hydride)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; red_elim_h [label="Reductive\nElimination"]; dehalogenated [label="Ar-H\n(Byproduct)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Main Cycle Edges pd0 -> ox_add [color="#4285F4"]; ox_add -> pd_ar_x [color="#4285F4"]; pd_ar_x -> transmetal [color="#4285F4"]; transmetal -> pd_ar_r [color="#4285F4"]; pd_ar_r -> red_elim [color="#4285F4"]; red_elim -> product [color="#4285F4"]; red_elim -> pd0 [label=" Catalyst\nRegeneration", color="#4285F4"];
// Side Reaction Edges pd_ar_x -> base_reaction [label="Competing Pathway", dir=back, style=dashed, color="#EA4335"]; base_reaction -> pd_hydride [style=dashed, color="#EA4335"]; pd_hydride -> red_elim_h [style=dashed, color="#EA4335"]; red_elim_h -> dehalogenated [style=dashed, color="#EA4335"]; red_elim_h -> pd0 [label=" Catalyst\nRegeneration", style=dashed, color="#EA4335"]; } end_dot Caption: The catalytic cycle of Suzuki coupling with the competing dehalogenation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
Technical Support Center: Troubleshooting Sonogashira Reactions with Pyrazolopyridines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing Sonogashira reactions involving pyrazolopyridine substrates. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guide
Low product yields in Sonogashira reactions with pyrazolopyridines can arise from a variety of factors, from catalyst and reagent issues to suboptimal reaction conditions. This guide provides a systematic approach to identifying and resolving these problems.
Question 1: My Sonogashira reaction with a halo-pyrazolopyridine is showing low to no conversion of the starting material. What are the primary factors to investigate?
Answer:
Low or no conversion is a common issue that can often be traced back to several key areas. A logical troubleshooting workflow can help pinpoint the root cause.
-
Catalyst System Integrity: The palladium catalyst and, if used, the copper co-catalyst are central to the reaction's success.
-
Inactive Palladium Catalyst: The active Pd(0) species may not be forming or may have decomposed. Ensure you are using a fresh, high-quality palladium source. Consider using more robust, air-stable pre-catalysts.
-
Ligand Oxidation: Phosphine ligands are susceptible to oxidation, which can inhibit their ability to stabilize the palladium center. Use fresh ligands and handle them under an inert atmosphere.
-
Copper Co-catalyst Degradation: If you are using a copper-catalyzed protocol, ensure the Cu(I) salt is fresh, as it can degrade over time.
-
-
Reagent Quality and Reaction Environment:
-
Purity of Starting Materials: Impurities in the halo-pyrazolopyridine or the alkyne can poison the catalyst. Purify starting materials if their quality is uncertain.
-
Solvent and Base Condition: The presence of water and oxygen can be detrimental. Ensure that the solvent and amine base are anhydrous and thoroughly degassed. Oxygen can promote the unwanted homocoupling of the alkyne (Glaser coupling).[1] Running the reaction under a strict inert atmosphere (argon or nitrogen) is critical.
-
-
Reaction Conditions:
-
Suboptimal Temperature: While many Sonogashira reactions proceed at room temperature, less reactive halides, such as chlorides and some bromides, may require elevated temperatures to facilitate the oxidative addition step.[1] However, excessively high temperatures can lead to catalyst decomposition. A careful optimization of the reaction temperature is often necessary.
-
Inappropriate Base: The base plays a crucial role in the deprotonation of the alkyne. Common amine bases like triethylamine (Et3N) or diisopropylethylamine (DIPEA) are typically effective. However, for certain substrates, inorganic bases like K2CO3 or Cs2CO3 might be more suitable.
-
Below is a troubleshooting workflow to guide your investigation:
Caption: Troubleshooting workflow for low reaction conversion.
Question 2: I am observing a significant amount of alkyne homocoupling (Glaser coupling) product. How can I minimize this side reaction?
Answer:
Glaser coupling is a common side reaction in copper-catalyzed Sonogashira reactions, leading to the formation of a diyne from the terminal alkyne. This consumes your alkyne and reduces the yield of the desired cross-coupled product.
To minimize this side reaction, consider the following strategies:
-
Strictly Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling. Ensure all solvents and reagents are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through them. Maintain a positive pressure of inert gas throughout the reaction.
-
Reduce Copper Catalyst Loading: While catalytic, an excess of the copper(I) co-catalyst can favor the homocoupling pathway. Try reducing the amount of CuI used.
-
Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help maintain a low concentration, which favors the cross-coupling reaction over homocoupling.
-
Switch to a Copper-Free Protocol: The most effective way to eliminate Glaser coupling is to perform the reaction in the absence of a copper co-catalyst. Several copper-free Sonogashira protocols have been developed and are often preferred to avoid this side reaction.
Question 3: The reaction with my chloro-pyrazolopyridine substrate is very sluggish and gives low yields. What can I do to improve it?
Answer:
Aryl chlorides are notoriously less reactive than the corresponding bromides and iodides in Sonogashira couplings due to the stronger C-Cl bond. To achieve successful coupling with chloro-pyrazolopyridines, more forcing conditions and specialized catalyst systems are often required.
-
Employ a More Active Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may not be sufficiently active. Consider using catalyst systems with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can promote the challenging oxidative addition step with the aryl chloride.
-
Increase Reaction Temperature: Higher temperatures are generally necessary to overcome the activation barrier for the C-Cl bond cleavage. Reactions may need to be heated to temperatures in the range of 100-140 °C.
-
Screen Different Bases and Solvents: For less reactive chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ may be more effective than amine bases. Aprotic polar solvents like DMF, DMA, or NMP are often used at elevated temperatures.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order for halo-pyrazolopyridines in Sonogashira reactions?
A1: The reactivity of halo-pyrazolopyridines generally follows the trend of other aryl halides: I > Br > Cl. This is due to the decreasing strength of the carbon-halogen bond in that order, which makes the rate-limiting oxidative addition step more facile for iodides and most challenging for chlorides.
Q2: Can the nitrogen atoms in the pyrazolopyridine ring inhibit the catalyst?
A2: Yes, the nitrogen atoms in the pyrazolopyridine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation. This is a common issue with N-heterocyclic substrates. The use of bulky ligands on the palladium catalyst can help to mitigate this problem by sterically hindering the coordination of the heterocyclic nitrogen to the metal center.
Q3: What are the recommended starting conditions for a Sonogashira reaction with a bromo-pyrazolopyridine?
A3: A good starting point for a Sonogashira reaction with a bromo-pyrazolopyridine would be to use a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%) with a copper(I) iodide co-catalyst (2-5 mol%), an amine base like triethylamine (2-3 equivalents) in a solvent such as DMF or THF. The reaction can be initially run at room temperature and gently heated if no conversion is observed. However, optimization of these conditions is often necessary for specific substrates.
Data Presentation
The following tables provide a summary of quantitative data for Sonogashira reactions with pyridine derivatives, which can serve as a useful reference for optimizing reactions with pyrazolopyridines.
Table 1: Sonogashira Coupling of 2-Amino-3-bromopyridines with Various Terminal Alkynes
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 2-Amino-3-(phenylethynyl)pyridine | 98 |
| 2 | 4-Methylphenylacetylene | 2-Amino-3-((4-methylphenyl)ethynyl)pyridine | 94 |
| 3 | 4-Methoxyphenylacetylene | 2-Amino-3-((4-methoxyphenyl)ethynyl)pyridine | 92 |
| 4 | Biphenylacetylene | 2-Amino-3-((biphenyl-4-yl)ethynyl)pyridine | 96 |
| 5 | Cyclopropylacetylene | 2-Amino-3-(cyclopropylethynyl)pyridine | 72 |
| 6 | 1-Decyne | 2-Amino-3-(dec-1-yn-1-yl)pyridine | 90 |
Reaction Conditions: 2-amino-3-bromopyridine (0.5 mmol), alkyne (0.6 mmol), Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), CuI (5.0 mol%), Et₃N (1 mL) in DMF (2.0 mL) at 100°C for 3 hours.[2]
Experimental Protocols
General Procedure for Sonogashira Coupling of 2-Amino-3-bromopyridine with a Terminal Alkyne [2]
This protocol provides a general method for the Sonogashira coupling of a pyridine derivative, which can be adapted for pyrazolopyridine substrates.
-
Reaction Setup: To a 10 mL round-bottomed flask, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%) under a nitrogen atmosphere.
-
Solvent Addition: Add 2.0 mL of DMF to the flask and stir the mixture for 30 minutes at room temperature.
-
Reagent Addition: Add 2-amino-3-bromopyridine (0.5 mmol) and the terminal alkyne (0.6 mmol) to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to 100°C and stir for 3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired 2-amino-3-alkynylpyridine.
Mandatory Visualization
Caption: The catalytic cycle of the copper-catalyzed Sonogashira reaction.
References
catalyst and ligand screening for Buchwald-Hartwig amination of 7-bromopyrazolopyridines
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the successful catalyst and ligand screening in the Buchwald-Hartwig amination of 7-bromopyrazolopyridines.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges when performing a Buchwald-Hartwig amination on a 7-bromopyrazolopyridine scaffold?
A1: The primary challenge is catalyst inhibition or deactivation. The pyrazolopyridine core contains multiple nitrogen atoms that can coordinate to the palladium catalyst, sequestering it from the catalytic cycle. This often leads to low or no product yield. Overcoming this requires careful selection of a catalyst system, particularly bulky ligands that can shield the palladium center and prevent unproductive binding with the substrate.[1][2]
Q2: Which catalyst and ligand combination is a good starting point for this reaction?
A2: For N-heterocyclic substrates like 7-bromopyrazolopyridines, a combination of a palladium(0) source like Pd₂(dba)₃ or a Pd(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand is recommended. Ligands such as Xantphos, RuPhos, and BrettPhos have shown great success with structurally similar substrates like azaindoles and aminopyridines.[1][3][4] A combination of Pd₂(dba)₃ and Xantphos is a robust starting point.[3]
Q3: What is the role of the base, and which one should I choose?
A3: The base is crucial for deprotonating the amine to form the palladium-amido complex, a key step in the catalytic cycle.[5] Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is very common and effective but can be incompatible with base-sensitive functional groups.[6] Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are effective, milder alternatives that are often successful with heteroaromatic substrates.[3][7] For unprotected amine groups on the heterocycle, a strong, non-coordinating base like Lithium bis(trimethylsilyl)amide (LiHMDS) is often the base of choice.[1][8]
Q4: How do I choose the right solvent for the reaction?
A4: The solvent must be anhydrous and capable of dissolving the reagents and catalytic species. Aprotic polar solvents are generally preferred. Dioxane and toluene are the most commonly used and effective solvents for Buchwald-Hartwig aminations of N-heterocycles.[3][7] Tetrahydrofuran (THF) is also a viable option, particularly when using LiHMDS as a base.[1]
Troubleshooting Guide
Problem 1: Low to No Product Yield
| Possible Cause | Troubleshooting Step |
| Catalyst Poisoning/Inhibition | The nitrogen atoms in the pyrazolopyridine ring are likely coordinating to the palladium center. Switch to a bulkier ligand (e.g., from Xantphos to RuPhos or BrettPhos) to sterically hinder this unproductive binding.[1][9] Consider using a pre-formed palladium precatalyst which can be more efficient at entering the catalytic cycle.[1][10] |
| Ineffective Base | The chosen base may not be strong enough to deprotonate the amine-palladium complex. If using a weaker base like Cs₂CO₃, consider switching to a stronger base like NaOtBu or LiHMDS, provided your substrate is stable to these conditions.[6] |
| Poor Reagent Quality | Solvents and amines must be anhydrous and reagents should be pure. Dry solvents over molecular sieves or by distillation. Ensure the palladium catalyst has not decomposed (e.g., formation of palladium black). |
| Suboptimal Temperature | The reaction may require more thermal energy. Increase the temperature in 10-20 °C increments, typically up to 100-110 °C. Monitor for any signs of substrate or product decomposition at higher temperatures. |
Problem 2: Formation of Side Products (e.g., Hydrodehalogenation)
| Possible Cause | Troubleshooting Step |
| Catalyst Decomposition | The formation of palladium black is a visual indicator of catalyst decomposition, which can lead to side reactions. Ensure a strictly inert atmosphere (argon or nitrogen) is maintained throughout the reaction. |
| Reaction with Solvent | In some cases, the solvent can participate in side reactions. If using THF, consider switching to dioxane or toluene. |
| Base-Induced Decomposition | If using a very strong base like NaOtBu with a sensitive substrate, consider switching to a milder base like Cs₂CO₃ or K₃PO₄, and potentially increasing the reaction temperature to compensate for a slower reaction rate.[3] |
Data and Protocols
Recommended Starting Conditions
The following table outlines recommended starting conditions for screening the Buchwald-Hartwig amination of 7-bromopyrazolopyridines based on successful reports with analogous N-heterocyclic systems.[3][7]
| Parameter | Recommended Condition | Notes |
| Aryl Halide | 7-Bromopyrazolopyridine | 1.0 equiv |
| Amine | Primary or Secondary Amine | 1.2 equiv |
| Pd Source | Pd₂(dba)₃ or Pd(OAc)₂ | 2-5 mol % |
| Ligand | Xantphos or RuPhos | 4-10 mol % |
| Base | Cs₂CO₃ or NaOtBu | 1.5 - 2.0 equiv |
| Solvent | Dioxane or Toluene | Anhydrous, 0.1 - 0.2 M |
| Temperature | 100 °C | |
| Atmosphere | Inert (Argon or Nitrogen) |
Table 1: Ligand Screening for Amination of N-Protected 4-Bromo-7-Azaindole*
Reaction Conditions: N-protected 4-bromo-7-azaindole (1.0 mmol), Amine (1.2 mmol), Pd₂(dba)₃ (5 mol %), Ligand (10 mol %), Cs₂CO₃ (1.5 mmol), Dioxane, 100 °C.[3][7] This system is a strong proxy for 7-bromopyrazolopyridine.
| Entry | Ligand | Amine | Time (h) | Yield (%) |
| 1 | Xantphos | Phenylmethanamine | 1 | 92 |
| 2 | SPhos | Phenylmethanamine | 6 | <10 |
| 3 | XPhos | Phenylmethanamine | 6 | Trace |
| 4 | Xantphos | Morpholine | 1 | 94 |
| 5 | SPhos | Morpholine | 6 | <15 |
| 6 | XPhos | Morpholine | 6 | Trace |
Table 2: Base and Catalyst Screening for Amination of N-Protected 4-Bromo-7-Azaindole with Benzamide*
Reaction Conditions: N-benzyl-4-bromo-7-azaindole (1.0 mmol), Benzamide (1.2 mmol), Catalyst (5 mol %), Ligand (10 mol %), Base (1.5 mmol), Dioxane, 100 °C, 3h.[3][7]
| Entry | Pd Source | Ligand | Base | Yield (%) |
| 1 | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 90 |
| 2 | Pd(OAc)₂ | Xantphos | K₂CO₃ | 82 |
| 3 | Pd(OAc)₂ | Xantphos | K₃PO₄ | 75 |
| 4 | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 88 |
| 5 | Pd₂(dba)₃ | Xantphos | K₂CO₃ | 80 |
General Protocol for Catalyst/Ligand Screening
Materials:
-
7-Bromopyrazolopyridine
-
Amine of choice
-
Palladium source (e.g., Pd₂(dba)₃)
-
Ligand of choice (e.g., Xantphos)
-
Base of choice (e.g., Cs₂CO₃)
-
Anhydrous dioxane
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add the 7-bromopyrazolopyridine (1.0 equiv), the palladium source (e.g., 5 mol %), and the ligand (e.g., 10 mol %).
-
Add the base (e.g., Cs₂CO₃, 1.5 equiv).
-
Seal the tube with a septum, then evacuate and backfill with argon or nitrogen three times.
-
Using a syringe, add anhydrous dioxane, followed by the amine (1.2 equiv).
-
Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visual Guides
Caption: A step-by-step workflow for catalyst and ligand screening.
Caption: A decision tree for troubleshooting low-yield reactions.
References
- 1. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 8. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Solubility of 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered with 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine derivatives.
Troubleshooting Guide
This guide provides solutions to common solubility issues in a question-and-answer format.
Q1: My this compound derivative is not dissolving in my desired aqueous buffer for a biological assay. What should I do?
A1: Direct dissolution of poorly soluble compounds like many pyrazolopyridine derivatives in aqueous buffers is often challenging. The recommended approach is to first prepare a concentrated stock solution in an organic solvent.
-
Step 1: Organic Solvent Stock Solution. The preferred solvent for creating a high-concentration stock solution is Dimethyl Sulfoxide (DMSO).[1] If solubility in DMSO is limited, other polar aprotic solvents such as N,N-Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can be tested.[2]
-
Step 2: Dilution into Aqueous Buffer. Once a clear stock solution is obtained, it can be serially diluted into the final aqueous buffer. It is crucial to maintain the final concentration of the organic solvent in the assay medium at a low level, typically below 0.5% (v/v), to avoid impacting the biological system.[1]
Q2: I've prepared a DMSO stock solution, but the compound precipitates when I dilute it into my aqueous buffer. How can I prevent this?
A2: This phenomenon, known as "precipitation upon dilution," occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution.[1] Here are several strategies to address this:
-
Use of Co-solvents: Incorporating a co-solvent in the formulation can improve solubility. A common formulation for in vivo studies of pyrazole compounds involves a mixture of DMSO, PEG400, and Tween-80.[3][4] For in vitro assays, adding a small amount of a water-miscible co-solvent to the aqueous buffer can be beneficial.
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. If your derivative has a basic functional group, lowering the pH of the aqueous buffer may increase its solubility.[1]
-
Gentle Warming and Sonication: Gently warming the solution to 37°C and using a bath sonicator can help dissolve the compound and keep it in solution.[1][5] However, be cautious with heat as it can potentially degrade the compound.[5]
-
Use of Surfactants: Low concentrations (typically 0.01-0.1%) of non-ionic surfactants like Tween-80 or Pluronic F-68 can aid in solubilizing hydrophobic compounds.[6]
Q3: I am observing a poor or inconsistent yield during the synthesis of my pyrazolo[4,3-c]pyridine derivative, which might be related to solubility during the reaction or workup. What can I do?
A3: Synthesis issues can often be linked to the solubility of reactants and products.
-
Solvent Screening: The choice of solvent is critical for reaction kinetics and solubility. While ethanol and methanol are commonly used for the synthesis of pyrazolopyridines, a solvent screen may be necessary to find the optimal conditions for your specific derivative.[7][8]
-
Reaction Temperature: Optimizing the reaction temperature is crucial. Some reactions proceed at room temperature, while others require heating to ensure all reactants are in solution and the reaction proceeds to completion.[9]
-
Purification: During purification by column chromatography, solubility issues can lead to poor separation. A systematic approach to eluent selection, starting with a non-polar solvent and gradually increasing polarity, is recommended.[9]
Frequently Asked Questions (FAQs)
Q: What are the general solubility characteristics of this compound derivatives?
A: Pyrazolopyridine scaffolds are often found in kinase inhibitors, which are frequently poorly soluble in aqueous media.[10][11] The presence of bromo and iodo substituents can further increase lipophilicity, leading to low aqueous solubility. Therefore, it is expected that these derivatives will require the use of organic solvents or specialized formulation strategies for dissolution.
Q: In what order should I try different solvents for solubilizing a new this compound derivative?
A: A suggested order for solvent testing is:
-
DMSO: This is the most common and effective solvent for a wide range of organic molecules.[1]
-
DMF or NMP: If DMSO is not effective or is incompatible with your assay.[2]
-
Ethanol or Methanol: These can be options, but solubility may be lower than in aprotic polar solvents.[4]
Q: How can I determine the quantitative solubility of my specific derivative?
A: The gold standard for determining thermodynamic solubility is the shake-flask method.[12] A kinetic solubility assay is a higher-throughput alternative often used in early drug discovery.[13]
Q: Are there any known signaling pathways targeted by pyrazolo[4,3-c]pyridine derivatives?
A: Yes, pyrazolopyridine derivatives are known to act as inhibitors of various protein kinases. For instance, different pyrazolopyridine scaffolds have been shown to target kinases such as c-Met, RIP1 kinase, and HPK1, which are involved in cancer and inflammatory signaling pathways.[14][15]
Data Presentation
| Compound Class | Solvent/Vehicle | Approximate Solubility | Reference |
| Pyrazole-based Kinase Inhibitor | DMSO | Often > 10 mg/mL | [1] |
| Pyrazole-based Kinase Inhibitor | Ethanol | Variable, often lower than DMSO | [4] |
| Pyrazole-based Kinase Inhibitor | Water | Generally very low (< 0.1 mg/mL) | [10] |
| Formulation for In Vivo Studies | 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline | Formulation dependent, aims for therapeutic concentration | [4] |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
This protocol describes the standard procedure for dissolving a lyophilized this compound derivative.
Materials:
-
Lyophilized this compound derivative
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Allow the vial containing the lyophilized compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound in a sterile tube.
-
Add the calculated volume of DMSO to achieve the target stock concentration (e.g., 10 mM).
-
Vortex the tube for 2-5 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Kinetic Solubility Determination using the DMSO Method
This protocol provides a high-throughput method to estimate the aqueous solubility of a derivative.
Materials:
-
DMSO stock solution of the test compound (e.g., 10 mM)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplate
-
Plate reader capable of measuring absorbance or turbidity
Procedure:
-
Add the aqueous buffer to the wells of a 96-well plate.
-
Add a small volume of the DMSO stock solution to each well to achieve a range of final concentrations.
-
Mix the solutions by gentle shaking.
-
Allow the plate to equilibrate at a constant temperature (e.g., 25°C) for a defined period (e.g., 1-2 hours).
-
Measure the absorbance or turbidity of each well using a plate reader.
-
The concentration at which a significant increase in absorbance/turbidity is observed corresponds to the kinetic solubility of the compound.
Mandatory Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates a simplified signaling pathway that could be targeted by a this compound derivative acting as a kinase inhibitor.
Caption: A potential mechanism of action for a pyrazolopyridine derivative.
Experimental Workflow for Solubility Troubleshooting
This diagram outlines the logical steps to troubleshoot solubility issues.
Caption: A logical workflow for addressing solubility problems.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [mdpi.com]
- 2. This compound [weibochem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Amerigo Scientific [amerigoscientific.com]
- 6. PubChemLite - 7-bromo-3-iodo-1-methyl-1h-pyrazolo[4,3-c]pyridine (C7H5BrIN3) [pubchemlite.lcsb.uni.lu]
- 7. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrazolopyridine inhibitors of B-Raf(V600E). Part 3: an increase in aqueous solubility via the disruption of crystal packing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pharmatutor.org [pharmatutor.org]
- 14. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]
- 15. asianpubs.org [asianpubs.org]
Technical Support Center: Byproduct Identification in Functionalization Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing byproducts in functionalization reactions.
Frequently Asked Questions (FAQs)
Q1: What is the difference between a "byproduct" and a "side product"?
A: A byproduct is a substance produced stoichiometrically alongside the desired product from the main reaction. It is an inherent part of the balanced chemical equation. A side product , on the other hand, is formed from a parallel, competing reaction (a side reaction) that consumes the starting materials.[1] While both are impurities, understanding the distinction is key: eliminating byproducts often requires changing the core chemistry or reagents, whereas side products can frequently be minimized by optimizing reaction conditions like temperature, solvent, or catalyst.[1][2]
Q2: What are the most common analytical techniques for identifying and characterizing unknown byproducts?
A: A combination of chromatographic and spectroscopic techniques is typically employed.
-
Chromatography (TLC, LC, GC): Used for separating the byproduct from the main product and other components of the reaction mixture.[3]
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for determining its molecular formula.[3] It is often coupled with Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS) for powerful separation and identification capabilities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool that provides detailed information about the molecular structure of a compound, including the connectivity of atoms and the chemical environment of nuclei.[3]
-
Infrared (IR) Spectroscopy: Helps identify the functional groups present in a molecule.[3][4]
-
UV-Vis Spectroscopy: Useful for identifying and quantifying compounds with chromophores.[5]
Q3: In the context of drug development, what are the regulatory expectations for byproduct characterization?
A: Regulatory bodies like the FDA and EMA require thorough identification, characterization, and control of impurities in drug substances and products to ensure safety and efficacy.[6] Guidelines from the International Council for Harmonisation (ICH), specifically ICH Q3A (Impurities in New Drug Substances) and Q3B(R2) (Impurities in New Drug Products), set thresholds for reporting, identification, and qualification of impurities.[6] Any byproduct present above the identification threshold must be structurally characterized.
Troubleshooting Guides
Q4: I see an unexpected spot on my Thin-Layer Chromatography (TLC) plate. What is my immediate course of action?
A: An unexpected spot indicates the potential presence of a byproduct, a new intermediate, or degradation of your product/starting material.
-
Step 1: Assess Stability: First, determine if the new spot is an artifact of the workup or analysis. Take a small aliquot of the crude reaction mixture (pre-workup) and compare its TLC to a sample that has undergone the workup procedure. If the spot only appears after workup, your product may be unstable to the acidic, basic, or aqueous conditions used.[7]
-
Step 2: Preliminary Characterization: If the spot is present in the crude mixture, try to get preliminary information. Check its UV activity (does it show up under a UV lamp?) and its response to different TLC stains (e.g., potassium permanganate, ceric ammonium molybdate) to get a clue about the functional groups present.
-
Step 3: Scale-Up and Isolate: If the byproduct is formed in significant quantities, consider performing a larger-scale reaction to isolate enough material for full characterization by NMR and MS.
Q5: My crude ¹H NMR spectrum is very complex with many unidentifiable peaks. How can I begin to identify the byproducts?
A: A complex NMR spectrum is a common challenge. A systematic approach is necessary.
-
1. Identify Known Signals: First, identify and assign all peaks corresponding to your starting material, desired product, and residual solvent.
-
2. Simplify the Spectrum: Use 2D NMR techniques like COSY (Correlation Spectroscopy) to identify spin systems and establish proton-proton connectivities within a single molecule. This can help group signals belonging to a specific byproduct. HSQC (Heteronuclear Single Quantum Coherence) can then be used to correlate protons to their directly attached carbons.
-
3. Leverage Other Data: Correlate the NMR data with LC-MS data. The mass of the byproduct from the MS will provide a molecular formula, which you can then try to fit with the fragments and spin systems identified in the NMR.
-
4. Spike the Sample: If you have a hypothesis for a byproduct's structure and a reference standard is available, "spike" your NMR sample with a small amount of the standard. An increase in the intensity of the corresponding peaks can confirm its identity.
Q6: My LC-MS analysis shows a peak with an unexpected mass. How do I proceed with structural elucidation?
A: An unexpected mass is a great starting point for characterization.
-
Step 1: Determine Elemental Composition: Use High-Resolution Mass Spectrometry (HRMS) to obtain a highly accurate mass measurement. This allows you to predict the most likely elemental composition(s) for the observed mass.
-
Step 2: Analyze Isotope Patterns: Examine the isotopic distribution of the molecular ion peak. The presence of specific patterns can confirm or rule out the presence of certain elements (e.g., a characteristic M/M+2 pattern for chlorine or bromine).
-
Step 3: Study Fragmentation Patterns: Perform tandem mass spectrometry (MS/MS or MS²). In this experiment, the ion of interest is isolated and fragmented. The resulting fragment ions provide structural clues about the molecule's substructures, much like solving a puzzle.[3]
-
Step 4: Isolate and Confirm: The ultimate confirmation comes from isolating the compound via preparative HPLC or column chromatography and obtaining an NMR spectrum to confirm the structure deduced from the MS data.
Byproduct Identification & Characterization Workflow
Caption: Workflow for byproduct identification and characterization.
Troubleshooting Logic for Unexpected Products
References
improving the regioselectivity of reactions on the pyrazolopyridine core
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the regioselectivity of reactions on the pyrazolopyridine core.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a mixture of regioisomers. What are the primary factors influencing regioselectivity in pyrazolopyridine synthesis?
A1: The formation of regioisomers is a common challenge, particularly when using unsymmetrical starting materials.[1] Regioselectivity is primarily dictated by:
-
Electronic Effects: In reactions involving unsymmetrical 1,3-dicarbonyl compounds, the more electrophilic carbonyl group tends to react preferentially.[1] The inherent electron distribution of the pyrazolopyridine nucleus also directs incoming reagents. For nucleophilic attack, the C2 and C4 positions of the pyridine ring are favored because the negative charge of the intermediate can be stabilized by the electronegative nitrogen atom.[2][3] For electrophilic substitution, the pyrazole ring is generally more reactive than the electron-deficient pyridine ring, with the C4 position of the pyrazole being a common site of reaction.[4]
-
Steric Hindrance: Bulky substituents on either the pyrazolopyridine core or the incoming reagent can prevent reaction at nearby sites, favoring attack at more accessible positions.[2]
-
Reaction Conditions: The choice of solvent, temperature, catalyst, and the presence of directing or protecting groups can significantly influence the outcome of the reaction.[1][5] Small changes in these conditions can sometimes lead to different regioisomeric ratios.[5]
Q2: How can I achieve selective functionalization at the C3 position versus the C5 position of the pyrazole ring?
A2: The C5 position of the pyrazole ring is generally more reactive towards C-H arylation than the C3 position.[6] To circumvent this, a strategy involving a [2-(trimethylsilyl)ethoxy]methyl (SEM) protecting group can be employed. This "SEM switch" involves transposing the protecting group from one nitrogen to the other, which effectively transforms the unreactive C3 position into a more reactive C5-like position, enabling sequential arylation with high regiocontrol.[6]
Q3: What is the best approach for electrophilic aromatic substitution (EAS) on the pyrazolopyridine core?
A3: Direct electrophilic substitution on the pyridine ring is challenging due to its electron-deficient nature, which is further exacerbated in acidic conditions that protonate the nitrogen.[2] A common strategy is to first convert the pyridine to a pyridine N-oxide. This modification activates the ring towards electrophiles, primarily directing substitution to the C4 position. The N-oxide can then be removed in a subsequent step.[2] For the pyrazole moiety, the C4 position is the most susceptible to electrophilic attack.[4]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Synthesis from Unsymmetrical 1,3-Dicarbonyls
Problem: My condensation reaction between a 5-aminopyrazole and an unsymmetrical 1,3-dicarbonyl compound is yielding a nearly 1:1 mixture of regioisomers.
Troubleshooting Steps:
-
Analyze Carbonyl Electrophilicity: The reaction's regioselectivity depends on the relative electrophilicity of the two carbonyl groups in your dicarbonyl starting material. If they are electronically very similar, a 50:50 mixture is likely.[5] To favor one isomer, you may need to modify the dicarbonyl substrate to increase the electronic difference between the two carbonyls.
-
Optimize the Solvent: Solvent choice can dramatically alter regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity in pyrazole formation.[7][8][9] These solvents are non-nucleophilic and have a high hydrogen bond donating ability, which can enhance the reactivity difference between the carbonyl groups.[7] Protic solvents may favor one regioisomer, while aprotic solvents may favor the other.[10]
-
Adjust Reaction Temperature and Time: Systematically vary the reaction temperature. Some reactions show improved selectivity at lower or higher temperatures. Monitor the reaction closely with Thin Layer Chromatography (TLC) to find the optimal reaction time and prevent product degradation or isomerization.[1]
-
Employ a Catalyst: Acids or bases are often used as catalysts. An acid can increase the electrophilicity of a carbonyl group, while a base can assist in deprotonation steps.[5] Specialized catalysts, such as a cellulose-supported acidic ionic liquid, have been reported to provide excellent regioselectivity in the synthesis of certain pyrazole-based fused heterocycles.[11]
Workflow for Troubleshooting Poor Regioselectivity
Caption: A decision-making workflow for troubleshooting poor regioselectivity in pyrazolopyridine synthesis.
Issue 2: Lack of Regiocontrol in C-H Functionalization Reactions
Problem: I am attempting a direct C-H arylation on my substituted pyrazolopyridine, but I am getting a mixture of products or no reaction at the desired position.
Troubleshooting Steps:
-
Introduce a Directing Group (DG): C-H activation is often unselective without a directing group to guide the metal catalyst to a specific C-H bond.[12] Amide and pyrazole groups themselves can serve as effective directing groups.[12][13] The DG is typically positioned to facilitate the formation of a stable metallacyclic intermediate, favoring ortho-functionalization.
-
Select the Right Catalyst System: The choice of metal catalyst and ligands is crucial. Palladium, rhodium, and iridium are commonly used, but their effectiveness can vary depending on the directing group and substrate.[14] For example, palladium catalysis can sometimes lead to undesired direct functionalization of the pyrazole ring itself; in such cases, Rh or Ir might be better choices.[14]
-
Use a Protecting Group Strategy: If a reactive N-H bond on the pyrazole is interfering with the reaction or directing it to the wrong position, it should be protected.[6] Groups like SEM or Boc can block the N-H functionality.[6][15] This allows the C-H activation to proceed at other sites and the protecting group can be removed later.
-
Modify Reaction Conditions: C-H activation reactions are sensitive to oxidants, additives, and temperature. For palladium-catalyzed reactions, oxidants like Ag₂O are often required.[12] Systematically screen these parameters to optimize for the desired regioisomer.
Directing Group Strategy for C-H Functionalization
Caption: Conceptual workflow showing how a directing group guides a metal catalyst for regioselective C-H functionalization.
Data Presentation
Table 1: Effect of Solvent on Regioselectivity of Pyrazole Formation
This table summarizes the effect of different solvents on the regioisomeric ratio in the reaction of a 1,3-diketone with a substituted hydrazine, a key step in many pyrazole syntheses. The data highlights the dramatic improvement seen with fluorinated alcohols.
| Entry | 1,3-Diketone Substrate | Hydrazine | Solvent | Regioisomeric Ratio (Desired:Undesired) | Reference |
| 1 | 1a (CF₃COCH₂COAr) | Methylhydrazine | EtOH | Low selectivity | [7] |
| 2 | 1a (CF₃COCH₂COAr) | Methylhydrazine | TFE | 85:15 | [7] |
| 3 | 1a (CF₃COCH₂COAr) | Methylhydrazine | HFIP | 97:3 | [7] |
| 4 | 1d (EtO₂CCOCH₂COAr) | Methylhydrazine | EtOH | ~1:1.3 | [7] |
| 5 | 1g (ArCOCH₂COAr') | Phenylhydrazine | HFIP | up to 99:1 | [7] |
TFE = 2,2,2-trifluoroethanol; HFIP = 1,1,1,3,3,3-hexafluoro-2-propanol. Ratios are approximate and depend on the specific aryl (Ar) groups.
Experimental Protocols
Protocol 1: General Procedure for Regioselective Pyrazole Synthesis Using HFIP
This protocol is adapted from studies showing improved regioselectivity in pyrazole formation using fluorinated alcohol solvents.[7][8]
Objective: To synthesize a 3-trifluoromethyl-N-methyl-5-arylpyrazole with high regioselectivity.
Materials:
-
1-(Aryl)-4,4,4-trifluorobutane-1,3-dione (1.0 equiv)
-
Methylhydrazine (1.1 equiv)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Ethyl acetate (EtOAc)
-
Brine, Anhydrous Na₂SO₄
Procedure:
-
In a round-bottom flask, dissolve the 1-(Aryl)-4,4,4-trifluorobutane-1,3-dione (1.0 equiv) in HFIP (approx. 0.2 M concentration).
-
Add methylhydrazine (1.1 equiv) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC until the starting diketone is consumed.
-
Once the reaction is complete, concentrate the solvent in vacuo.
-
Hydrolyze the residue with water (15 mL) and neutralize by careful addition of 3 M aqueous H₂SO₄.
-
Extract the aqueous layer with EtOAc (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired regioisomer.
Protocol 2: Boc-Protection of Pyrazole N-H for Selective Functionalization
This protocol describes the protection of a pyrazole N-H group, which can be a critical step before attempting regioselective C-H functionalization or other reactions.[15]
Objective: To protect the N-H of a pyrazole-containing compound to prevent interference in subsequent reactions.
Materials:
-
Pyrazole-containing substrate (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc)₂O (1.05 equiv)
-
Triethylamine (TEA) (1.05 equiv)
-
Dichloromethane (DCM)
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, suspend the pyrazole substrate (1.0 equiv) in DCM.
-
In a separate flask, prepare a solution of (Boc)₂O (1.05 equiv) in a small amount of DCM.
-
Slowly add the (Boc)₂O solution to the stirred reaction mixture at room temperature.
-
Add triethylamine (1.05 equiv) to the reaction mixture and continue stirring at room temperature.
-
Monitor the reaction by TLC until completion.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to obtain the crude Boc-protected product.
-
If necessary, purify the product by column chromatography or recrystallization.
Protecting Group Workflow
Caption: A three-step workflow illustrating the use of a protecting group to achieve selective functionalization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. imperial.ac.uk [imperial.ac.uk]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Catalytic regioselective synthesis of pyrazole based pyrido[2,3-d]pyrimidine-diones and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. books.rsc.org [books.rsc.org]
Technical Support Center: Scale-Up Synthesis of 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the scale-up synthesis of this compound?
A1: The primary challenges during the scale-up synthesis of this molecule typically revolve around:
-
Regioselectivity: Ensuring the correct placement of the bromo and iodo substituents on the pyrazolo[4,3-c]pyridine core is critical and can be influenced by reaction conditions.
-
Reaction Control: Managing exothermic reactions, especially during halogenation steps, is crucial for safety and to minimize side-product formation on a larger scale.
-
Purification: The removal of impurities, including regioisomers and residual metals from catalytic steps, can be complex and require multiple purification steps.
-
Material Handling: The handling of potentially hazardous reagents like iodine and bromine sources at a larger scale requires stringent safety protocols.
Q2: Which synthetic routes are commonly employed for the preparation of substituted pyrazolo[4,3-c]pyridines?
A2: Common synthetic strategies include the annulation of a pyrazole ring onto a pre-existing pyridine core or, conversely, the formation of a pyridine ring from a functionalized pyrazole precursor.[1][2] Multi-component reactions, often microwave-assisted, have also been utilized to construct the pyrazolo[4,3-c]pyridine scaffold in a one-pot procedure.[3][4]
Q3: What are the key considerations for the iodination step?
A3: The choice of iodinating agent and reaction conditions is crucial for achieving high regioselectivity and yield. Reagents like N-iodosuccinimide (NIS) are commonly used.[5] The reaction can be sensitive to temperature and the presence of catalysts. For similar heterocyclic systems, methods involving elemental iodine in the presence of an oxidant like ceric ammonium nitrate (CAN) have been shown to be effective for regioselective iodination.[6]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Bromination | Incomplete reaction; Suboptimal temperature; Inefficient brominating agent. | - Monitor reaction progress using TLC or LC-MS to ensure completion.- Optimize the reaction temperature. Some brominations of electron-deficient systems require elevated temperatures.[7]- Consider alternative brominating agents such as N-bromosuccinimide (NBS) or bromine in acetic acid. |
| Poor Regioselectivity during Iodination | Incorrect choice of iodinating agent or reaction conditions; Steric hindrance. | - Employ a regioselective iodination method. For instance, treatment with n-BuLi followed by iodine trapping can lead to iodination at a specific position.[6]- The use of iodine with an oxidant like CAN can also provide high regioselectivity.[6]- Evaluate the effect of solvent and temperature on the isomeric ratio. |
| Formation of Impurities/Side Products | Over-halogenation; Side-chain halogenation; thermal degradation. | - Carefully control the stoichiometry of the halogenating agent.- Maintain strict temperature control throughout the reaction. For radical halogenations, the absence of radical initiators is key if ionic pathways are desired.[7]- For methyl-substituted precursors, be aware of potential side-chain halogenation under radical conditions.[7] |
| Difficulties in Product Purification | Presence of regioisomers; Residual catalysts or reagents. | - Utilize column chromatography with a carefully selected eluent system to separate isomers.- Consider recrystallization as a final purification step to obtain a highly pure product.- If metal catalysts are used in preceding steps (e.g., Suzuki or Sonogashira couplings), ensure their complete removal through appropriate workup and purification, which may include treatment with a scavenger resin. |
| Scale-up Safety Concerns | Exothermic reactions; Handling of corrosive and toxic reagents. | - Perform a reaction calorimetry study to understand the thermal profile of the reaction before scaling up.- Implement appropriate engineering controls, such as a well-ventilated fume hood and personal protective equipment (PPE).- Develop a detailed standard operating procedure (SOP) for the safe handling and quenching of all hazardous reagents. |
Experimental Protocols
General Protocol for Regioselective Iodination of a Pyrazole Precursor
This protocol is adapted from methodologies for the regioselective iodination of similar pyrazole systems and may require optimization for the specific 7-Bromo-1H-pyrazolo[4,3-c]pyridine substrate.[6]
-
Preparation: Dissolve the 1-aryl-3-CF3-1H-pyrazole starting material (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (n-BuLi) (1.1 mmol, 1.1 equivalents) dropwise to the cooled solution. Stir the mixture at -78 °C for 1 hour.
-
Iodination: In a separate flask, dissolve elemental iodine (I₂) (1.2 mmol, 1.2 equivalents) in anhydrous THF (5 mL). Add this iodine solution dropwise to the lithium pyrazolide solution at -78 °C.
-
Quenching and Work-up: After stirring for an additional hour at -78 °C, allow the reaction mixture to warm to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 5-iodo derivative.
Visualizations
References
- 1. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Strategies for Palladium Catalyst Residue Removal
Welcome to our technical support center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges of removing palladium catalyst residues from your reaction mixtures and final products.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium?
A1: The most prevalent methods for palladium removal can be broadly categorized as:
-
Adsorption: This involves using solid-supported materials that bind to palladium. Common adsorbents include activated carbon and specialized metal scavengers with functionalities like thiols, amines, or dimercaptotriazine (DMT).[1]
-
Crystallization: This technique purifies the final product by crystallization, leaving palladium impurities in the mother liquor. The effectiveness can be enhanced by using additives that increase the solubility of palladium species.[1]
-
Extraction: Liquid-liquid extraction can be employed to partition the palladium catalyst into a phase that is separate from the product.[1][2]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® is effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[1][3]
-
Chromatography: Techniques like column chromatography can be used to separate the desired compound from the palladium catalyst.[1]
Q2: How do I select the most appropriate palladium removal method for my experiment?
A2: The optimal method depends on several factors:
-
Nature of your final product: Consider its solubility, stability, and potential to chelate with palladium.
-
Form of the palladium residue: Is it homogeneous (dissolved) or heterogeneous (solid)? What is its oxidation state (Pd(0) or Pd(II))?
-
Solvent system: The solvent used in your reaction will influence the choice of method.
-
Required purity level: The stringency of the final product's purity requirements will dictate the necessary efficiency of the removal method.
Please refer to the decision-making workflow diagram below for guidance on selecting an appropriate strategy.
Q3: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
A3: Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines (ICH Q3D) for elemental impurities in drug products. Palladium is classified as a Class 2B element, with a permitted daily exposure (PDE) for oral administration of 100 µ g/day .[1] This can translate to a concentration limit of 10 ppm for a drug with a daily dose of 10 g.[1]
Q4: Is activated carbon a good option for palladium removal? What are its limitations?
A4: Activated carbon is a cost-effective and widely used adsorbent for palladium removal.[1] However, it can lack selectivity, leading to the non-specific adsorption of the desired product and resulting in significant yield loss.[1] Its efficiency in palladium removal can also be lower compared to specialized metal scavengers.
Troubleshooting Guides
This section addresses common issues encountered during palladium catalyst removal and provides actionable solutions.
Issue 1: Incomplete removal of palladium with filtration.
-
Symptom: The filtrate remains colored (black, grey, or orange/brown), and analysis (e.g., by ICP-MS) shows high residual palladium levels.
-
Possible Cause 1: Fine palladium particles passing through the filter.
-
Solution: Use a finer filter medium, such as a membrane filter (e.g., 0.45 µm PTFE), or optimize the Celite® bed filtration by ensuring it is well-packed (typically 1-2 cm thick) and pre-wetted with the solvent.[2]
-
-
Possible Cause 2: Presence of soluble palladium species.
-
Possible Cause 3: Formation of colloidal palladium.
-
Solution: Treat the solution with a flocculating agent to aggregate the colloidal particles, making them easier to filter. Alternatively, use activated carbon or silica gel to adsorb the colloidal palladium before filtration.[2]
-
Issue 2: Low efficiency of palladium scavengers.
-
Symptom: Residual palladium levels remain above the desired limit after treatment with a scavenger.
-
Possible Cause 1: Incorrect scavenger selection.
-
Solution: The choice of scavenger is critical and depends on the palladium oxidation state and the solvent. Thiol-based scavengers are generally effective for Pd(II).[4] It is recommended to screen a panel of scavengers with different functional groups (e.g., thiol, amine, thiourea) to identify the most effective one for your specific reaction.[4]
-
-
Possible Cause 2: Insufficient scavenger loading or reaction time.
-
Solution: Increase the equivalents of the scavenger relative to the palladium catalyst (a common starting point is 5 equivalents) and optimize the scavenging time and temperature.[4]
-
-
Possible Cause 3: Product-palladium complexation.
-
Solution: Your product might form a stable complex with palladium. Consider adding a competing ligand or changing the solvent to disrupt this interaction before adding the scavenger.[4]
-
Issue 3: Significant product loss during purification.
-
Symptom: Low yield of the final product after the palladium removal step.
-
Possible Cause: Non-specific adsorption of the product onto the purification medium. This is particularly common with activated carbon.
-
Solution 1: Optimize adsorbent loading: Use the minimum amount of activated carbon or scavenger required for effective palladium removal.[4]
-
Solution 2: Adjust the solvent: The choice of solvent can influence the adsorption of your product. Experiment with different solvents to minimize product binding while maintaining good palladium removal.[4]
-
Solution 3: Wash the adsorbent: After filtration, wash the scavenger or activated carbon with a small amount of fresh solvent to recover any bound product.[2]
-
Solution 4: Consider a different method: If product loss remains high, explore alternative techniques like crystallization or liquid-liquid extraction.[1]
-
Issue 4: Inconsistent palladium removal from batch to batch.
-
Symptom: High variability in the final palladium concentration across different reaction batches.
-
Possible Cause: Variation in the palladium species at the end of the reaction.
-
Solution 1: Standardize the reaction work-up: A consistent work-up procedure before palladium removal can minimize variability in the palladium species.[1]
-
Solution 2: Use a broad-spectrum scavenger: Some scavengers, like those based on DMT, are effective against a wider range of palladium species.[1]
-
Solution 3: Implement a pre-treatment step: Consider a mild oxidation or reduction step to convert the palladium into a single, more easily removable species.[1]
-
Data Presentation: Efficiency of Palladium Removal Methods
The following tables summarize the efficiency of different palladium removal methods based on data from various sources.
Table 1: Efficiency of Palladium Scavengers
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Reference |
| MP-TMT | 330 | 10-30 | ~91-97% | [5] |
| Si-TMT | >1300 | <1 | >99.9% | [6] |
| SiliaMetS® Thiol | 1300 | 2 | >99.8% | [7] |
| SiliaMetS® Thiol | 2400 | ≤ 16 | >99.3% | [8] |
| SiliaMetS® Thiol & Thiourea Mix | 2400 | 10 | 99.6% | [8] |
| PCR-B2 Resin | 328 | 4 | 98.8% | [6] |
| Isocyanide Scavenger | 467 | <0.0015 | >99.9% | [9] |
Table 2: Efficiency of Activated Carbon
| Activated Carbon Type | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Notes | Reference |
| Darco KB-B | 300 | <1 | >99.7% | Followed by crystallization | [6] |
| Nuchar AquaGuard | 9100 | 6559 | 28% | - | [6] |
| Nuchar AquaGuard + 1,2-ethanedithiol | 9100 | <273 | >97% | Binary system | [6] |
| Not specified | 800 | ~100 | 88% | Significant product loss (54%) | [10] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger
-
Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).[1]
-
Scavenger Addition: Add the selected solid-supported scavenger (e.g., SiliaMetS® Thiol, MP-TMT). A typical starting point is 4-8 molar equivalents relative to the palladium catalyst.[4]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[1]
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[1]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[1]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[1]
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as ICP-MS.[1]
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[1]
-
Carbon Addition: Add activated carbon (e.g., 5-10 wt% relative to the crude product) to the solution.[4]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.[4]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.[4]
-
Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.[1]
-
Concentration: Concentrate the filtrate to obtain the purified product.[1]
-
Analysis: Analyze the purified product for residual palladium content.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. silicycle.com [silicycle.com]
- 8. silicycle.com [silicycle.com]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
Technical Support Center: Reaction Monitoring for Cross-Coupling on 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring cross-coupling reactions on 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine.
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is most suitable for monitoring the cross-coupling reaction of this compound?
A1: The choice of analytical technique depends on several factors including the specific cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the available instrumentation, and the desired level of detail. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and robust methods for routine reaction monitoring to determine the consumption of starting materials and the formation of products. For more detailed mechanistic studies or real-time monitoring, in-situ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Infrared (IR) spectroscopy can be employed.[1][2][3][4][5]
Q2: How can I selectively monitor the reaction at the 3-iodo position versus the 7-bromo position?
A2: Due to the higher reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed cross-coupling reactions, the reaction is expected to occur selectively at the 3-iodo position under carefully controlled conditions.[6][7][8][9] To monitor this selectivity, your analytical method (e.g., HPLC, GC, or NMR) must be able to resolve the starting material (this compound), the mono-coupled product at the 3-position, the mono-coupled product at the 7-position (if any), and the di-coupled product.
Q3: What are the key challenges in monitoring cross-coupling reactions on N-heterocycles like this compound?
A3: Nitrogen-rich heterocycles can sometimes pose challenges in cross-coupling reactions. The nitrogen atoms can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or altered reactivity.[10][11] This can manifest as incomplete reactions or the formation of side products, which can complicate the analysis. Careful selection of ligands and reaction conditions is crucial to mitigate these effects.[10][12]
Q4: Can I use NMR spectroscopy for real-time monitoring of my reaction?
A4: Yes, benchtop NMR spectrometers are increasingly used for real-time reaction monitoring.[2][13][14] This technique is non-invasive and provides structural information, allowing you to track the disappearance of starting material and the appearance of product signals simultaneously.[2][4] However, challenges can include spectral overlap and changes in sample homogeneity during the reaction.[15]
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | - Column degradation- Interaction of the basic pyrazolo[4,3-c]pyridine core with acidic silanol groups on the column | - Use a new or well-maintained column.- Employ a column with end-capping or a base-deactivated stationary phase.- Add a small amount of a basic modifier (e.g., triethylamine) to the mobile phase.[16][17] |
| Poor Peak Resolution | - Inappropriate mobile phase composition- Low column efficiency | - Optimize the mobile phase gradient or isocratic composition.- Use a longer column or a column with a smaller particle size.- Adjust the flow rate.[16][18] |
| Shifting Retention Times | - Inconsistent mobile phase preparation- Column temperature fluctuations- Pump malfunction | - Prepare fresh mobile phase and ensure proper mixing and degassing.- Use a column oven to maintain a constant temperature.- Check the HPLC pump for leaks and ensure a consistent flow rate.[16][17][18] |
| Baseline Noise or Drift | - Contaminated mobile phase or detector cell- Air bubbles in the system | - Use high-purity solvents and filter the mobile phase.- Flush the detector cell.- Degas the mobile phase thoroughly.[18][19] |
GC Analysis Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| No Peaks or Very Small Peaks | - Compound is not volatile enough- Compound is thermally labile | - Derivatize the sample to increase volatility.- Use a lower injection port temperature. |
| Peak Broadening | - High injection volume- Column overloading | - Reduce the injection volume.- Dilute the sample. |
| Ghost Peaks | - Contamination in the injector or column | - Clean the injector port.- Bake out the column at a high temperature. |
General Reaction Monitoring Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Reaction Stalls or is Incomplete | - Catalyst deactivation- Insufficient reagent | - Use a more robust ligand or a higher catalyst loading.- Ensure all reagents are present in the correct stoichiometry and are of high purity. |
| Formation of Multiple Products | - Lack of selectivity (reaction at both iodo and bromo positions)- Side reactions (e.g., homocoupling) | - Optimize reaction temperature and time to favor mono-substitution.- Use a catalyst system known for high selectivity in similar dihalogenated systems.[7][8]- Ensure inert atmosphere to minimize side reactions. |
| Inconsistent Results | - Variability in reagent quality- Inconsistent reaction setup | - Use reagents from the same batch for a series of experiments.- Standardize the reaction setup, including stirring rate and heating. |
Experimental Protocols
Protocol 1: HPLC Monitoring of a Suzuki-Miyaura Cross-Coupling Reaction
-
Reaction Sampling: At designated time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable solvent (e.g., 1 mL of acetonitrile or methanol) to stop the reaction.
-
Dilution: Dilute the quenched sample to an appropriate concentration for HPLC analysis.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape.
-
Gradient Program: A typical gradient might be 10-90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both the starting material and the expected product have significant absorbance (e.g., 254 nm or 280 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak areas of the starting material and the product to determine the reaction progress.
Protocol 2: GC-MS Monitoring of a Sonogashira Cross-Coupling Reaction
-
Reaction Sampling and Quenching: Follow steps 1 and 2 as in the HPLC protocol.
-
Work-up: Perform a mini-aqueous work-up on the quenched sample. For example, add water and a suitable organic solvent (e.g., ethyl acetate), separate the organic layer, and dry it with a drying agent like sodium sulfate.
-
Derivatization (if necessary): If the compounds have low volatility, they may need to be derivatized (e.g., silylation of the N-H proton) to improve their chromatographic behavior.
-
GC-MS Analysis:
-
Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature ramp from a low starting temperature (e.g., 100 °C) to a high final temperature (e.g., 300 °C) to ensure elution of all components.
-
Injector Temperature: Typically 250-280 °C.
-
MS Detector: Operate in scan mode to identify the starting material, product, and any byproducts by their mass-to-charge ratio.
-
-
Data Analysis: Use the total ion chromatogram (TIC) to monitor the disappearance of the starting material and the appearance of the product peak. Confirm the identity of the peaks by their mass spectra.[20]
Visualizations
Caption: Workflow for offline reaction monitoring of cross-coupling reactions.
Caption: Troubleshooting logic for common HPLC issues.
References
- 1. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 2. azom.com [azom.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. web.uvic.ca [web.uvic.ca]
- 15. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. labcompare.com [labcompare.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. HPLC Troubleshooting Guide [scioninstruments.com]
- 19. HPLC故障排除指南 [sigmaaldrich.com]
- 20. rsc.org [rsc.org]
Validation & Comparative
Reactivity Face-Off: A Comparative Analysis of the C-I versus C-Br Bond in 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine for Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern drug discovery. The 1H-pyrazolo[4,3-c]pyridine core, a key pharmacophore, often requires precise elaboration at various positions to modulate its biological activity. The dihalogenated derivative, 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine, presents a valuable opportunity for sequential, site-selective cross-coupling reactions, owing to the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. This guide provides an objective comparison of the reactivity of these two bonds, supported by analogous experimental data, to aid in the strategic design of synthetic routes.
The generally accepted principle in palladium-catalyzed cross-coupling reactions is that the reactivity of halogens follows the order: I > Br > Cl > F. This trend is primarily governed by the carbon-halogen (C-X) bond dissociation energy. The weaker C-I bond is more susceptible to the rate-determining oxidative addition step in the catalytic cycle, thus allowing for reactions to proceed under milder conditions and often with higher yields compared to the more robust C-Br bond.[1][2] This inherent difference in reactivity enables the selective functionalization of the C-3 position (iodinated) while leaving the C-7 position (brominated) intact for subsequent transformations.
Quantitative Comparison of Reactivity
The following table summarizes representative experimental data for Suzuki-Miyaura and Sonogashira cross-coupling reactions, demonstrating the selective reactivity of the C-I bond over the C-Br bond in dihalogenated aza-heterocycles analogous to this compound. The data illustrates that high yields for the mono-alkynylated or mono-arylated product at the iodo-position can be achieved under conditions where the bromo-position remains largely unreacted.
| Reaction Type | Halide Position | Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Sonogashira Coupling | C-3 (Iodo) | Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N | DMF | 25 | 2 | 85 | Analogous to[3] |
| Sonogashira Coupling | C-7 (Bromo) | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | K₂CO₃ | Dioxane | 80 | 12 | 75 | Analogous to[3] |
| Suzuki-Miyaura Coupling | C-3 (Iodo) | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 80 | 4 | 92 | Analogous to[4][5] |
| Suzuki-Miyaura Coupling | C-7 (Bromo) | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 100 | 18 | 88 | Analogous to[6] |
Experimental Protocols
The following are detailed, adaptable methodologies for performing selective cross-coupling reactions on this compound.
Selective Sonogashira Coupling at the C-3 (Iodo) Position
-
Reaction Setup: To a dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and CuI (0.1 equiv.).
-
Solvent and Reagents: Add degassed DMF, followed by the terminal alkyne (1.2 equiv.) and triethylamine (Et₃N) (3.0 equiv.).
-
Reaction Conditions: Stir the mixture at room temperature (25°C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Selective Suzuki-Miyaura Coupling at the C-3 (Iodo) Position
-
Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and Na₂CO₃ (2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the vessel with argon three times.
-
Solvent Addition: Add a degassed 4:1 mixture of dioxane and water.
-
Reaction Conditions: Seal the vessel and heat the mixture to 80°C with vigorous stirring until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography.
Visualizing Reaction Selectivity and Workflow
The following diagrams illustrate the principle of selective cross-coupling and a typical experimental workflow.
Caption: Logical flow of sequential cross-coupling reactions.
Caption: A typical experimental workflow for cross-coupling.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira cross-coupling reaction of 3-iodoindazoles with various terminal alkynes: A mild and flexible strategy to design 2-aza tryptamines - Lookchem [lookchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of Pyrazolopyridines: A Guide to Related Scaffolds in Drug Discovery
A comprehensive search for specific structure-activity relationship (SAR) studies on 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine derivatives reveals a notable gap in currently available public research. While this specific scaffold has been synthesized, detailed biological evaluations and systematic SAR explorations appear to be unpublished. However, the broader family of pyrazolopyridines has been extensively investigated as a privileged scaffold in medicinal chemistry, offering valuable insights into the potential of halogenated derivatives in drug design.
This guide will provide a comparative overview of SAR studies on closely related pyrazolopyridine isomers, highlighting the impact of various substitutions on their biological activity. This information can serve as a valuable resource for researchers interested in the potential of this compound and guide future research in this area.
Comparative Analysis of Substituted Pyrazolopyridine Derivatives
While direct data for this compound is unavailable, examining the SAR of analogous pyrazolopyridine cores can provide predictive insights. The following table summarizes the biological activities of various substituted pyrazolopyridine derivatives, offering a glimpse into the therapeutic potential of this class of compounds.
| Scaffold | Substitution Pattern | Target | Key Findings |
| 1H-Pyrazolo[3,4-b]pyridine | Varied substitutions at C3, C4, and C6 | FGFR Kinase | Substituents on the phenyl ring at C3 and the nature of the group at C6 significantly influence potency and selectivity.[1][2] |
| 1H-Pyrazolo[3,4-d]pyrimidine | Varied substitutions | BRK/PTK6 | The pyrazolo-pyrimidine core is a crucial hinge-binding motif for kinase inhibition.[3] |
| 2H-Pyrazolo[4,3-c]pyridine | 2,4,6,7-tetrasubstituted | Anticancer | Modifications at the 7-position via Suzuki coupling of a 7-iodo intermediate led to potent antiproliferative compounds.[4] |
| 5,6-dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-a]pyridine | Substitution at the 3-position | PDE4 | Introduction of a 2-thienyl group at the 3-position resulted in a potent PDE4 inhibitor.[5] |
Experimental Protocols: A Look into Common Assays
The biological evaluation of pyrazolopyridine derivatives typically involves a range of in vitro assays to determine their potency and selectivity. Below are detailed methodologies for key experiments commonly cited in the literature for related compounds.
Kinase Inhibition Assay
This assay is fundamental for determining the inhibitory activity of compounds against specific protein kinases.
-
Reagents and Materials : Recombinant kinase, substrate peptide, ATP, assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure :
-
The test compound is serially diluted and incubated with the kinase and substrate in the assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of ADP produced (or remaining ATP) is quantified using a detection reagent and a luminometer.
-
-
Data Analysis : The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Antiproliferative Activity Assay (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture : Cancer cell lines are cultured in an appropriate medium and seeded into 96-well plates.
-
Compound Treatment : Cells are treated with various concentrations of the test compound and incubated for a set period (e.g., 72 hours).
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Measurement : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis : The GI50 (concentration for 50% growth inhibition) or IC50 values are determined by plotting cell viability against compound concentration.
Visualizing the Logic: Synthesis and Diversification
The synthesis of substituted pyrazolopyridines often involves the creation of a key intermediate that can be further diversified. The following diagram illustrates a generalized synthetic workflow for creating a library of pyrazolopyridine derivatives, which could be applicable for the synthesis of analogs of this compound.
References
- 1. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Guide to In Vitro Kinase Assay Protocols for Pyrazolo[4,3-c]pyridine Derivatives
For researchers and drug development professionals investigating the inhibitory potential of pyrazolo[4,3-c]pyridine derivatives, selecting the appropriate in vitro kinase assay is a critical first step. This guide provides a comparative overview of common assay methodologies, complete with detailed protocols and data presentation formats, to aid in the evaluation of these potent kinase inhibitors.
Introduction to Kinase Inhibition Assays
Kinases are a crucial class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] Pyrazolo[3,4-b]pyridine and related scaffolds have shown promise as potent kinase inhibitors.[2][3] In vitro kinase assays are essential for determining the potency (typically as an IC50 value) and selectivity of novel compounds like pyrazolo[4,3-c]pyridine derivatives.[4] These assays function by measuring the activity of a kinase, which is its ability to transfer a phosphate group from ATP to a substrate.[5] The inhibitory effect of a compound is quantified by the reduction in this activity.
Several assay formats are available, each with distinct advantages and disadvantages. The most common methods include luminescence-based assays, fluorescence-based assays, and radiometric assays.[4]
Comparison of Key In Vitro Kinase Assay Methodologies
The choice of assay technology depends on various factors, including the specific kinase target, throughput requirements, and laboratory equipment. Below is a comparison of three widely used methods.
| Assay Type | Principle | Advantages | Disadvantages |
| Luminescence-Based (e.g., ADP-Glo™) | Measures the amount of ADP produced in the kinase reaction. ADP is converted to ATP, which then generates a luminescent signal via a luciferase reaction. The signal positively correlates with kinase activity.[6] | High sensitivity, broad dynamic range, and resistance to compound interference.[7] Suitable for a wide range of ATP concentrations and low-activity kinases.[6] | Indirect measurement of kinase activity. Requires specific reagents and a luminometer. |
| Fluorescence-Based (e.g., HTRF®) | Utilizes Homogeneous Time-Resolved Fluorescence (HTRF) to detect the phosphorylated substrate. A donor fluorophore on a phosphospecific antibody and an acceptor fluorophore on the substrate come into proximity upon phosphorylation, generating a FRET signal.[8] | Homogeneous "mix-and-read" format, high throughput, and reduced background fluorescence.[9][10] | Can be susceptible to interference from fluorescent compounds. May require specific antibodies and substrates. |
| Radiometric Filter Binding Assay | Directly measures the transfer of a radiolabeled phosphate ([γ-³²P] or [γ-³³P]) from ATP to a peptide or protein substrate. The phosphorylated substrate is captured on a filter, and the radioactivity is quantified.[11][12] | Considered the "gold standard" as it directly measures catalytic activity without modified substrates or coupling enzymes.[11][12] Robust and universally applicable to all kinases.[11] | Requires handling of radioactive materials and specialized equipment (scintillation counter or phosphorimager). Lower throughput compared to other methods.[12][13] |
Experimental Data Presentation
When evaluating kinase inhibitors, it is crucial to present quantitative data, such as IC50 values, in a clear and structured format. The following table provides an example based on data for pyrazolo[3,4-g]isoquinoline derivatives, a related scaffold, against the kinase Haspin.
| Compound | Structure/Modification | Target Kinase | IC50 (nM) | Reference |
| 1b | 4-Nitro | Haspin | 57 | [14] |
| 1c | 4-Nitro | Haspin | 66 | [14] |
| 3a | 8-Bromo | Haspin | >10,000 | [14] |
| 3b | 8-Bromo | Haspin | >10,000 | [14] |
Note: The IC50 values are highly dependent on the specific assay conditions, such as ATP concentration.[1]
Detailed Experimental Protocols
Below are detailed protocols for the three compared in vitro kinase assay methodologies.
Protocol 1: Luminescence-Based Kinase Assay (ADP-Glo™)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual and is suitable for determining the IC50 values of pyrazolo[4,3-c]pyridine derivatives.[15][16]
Materials:
-
Pyrazolo[4,3-c]pyridine derivatives (dissolved in DMSO)
-
Target kinase and its specific substrate
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent (Kinase Detection Buffer and Substrate)
-
-
ATP
-
Kinase reaction buffer (e.g., 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 25 mM Tris-HCl pH 7.5, 50 µg/mL heparin)[14]
-
White, opaque 384-well plates
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the pyrazolo[4,3-c]pyridine derivatives in DMSO.
-
Kinase Reaction Setup (5 µL total volume):
-
Add 1 µL of the diluted compound or DMSO (as a control) to the wells of a 384-well plate.
-
Prepare a master mix of the kinase and its substrate in the kinase reaction buffer.
-
Add 2 µL of the kinase/substrate mix to each well.
-
Pre-incubate the plate for 15 minutes at room temperature.[17]
-
Prepare an ATP solution in the kinase reaction buffer.
-
Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.
-
Incubate the plate for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[14]
-
-
Reaction Termination and ATP Depletion:
-
ADP to ATP Conversion and Signal Generation:
-
Data Acquisition:
-
Measure the luminescence using a plate reader.[18]
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[18]
-
Protocol 2: Fluorescence-Based Kinase Assay (HTRF®)
This protocol provides a general workflow for a Homogeneous Time-Resolved Fluorescence (HTRF®) kinase assay.
Materials:
-
Pyrazolo[4,3-c]pyridine derivatives (in DMSO)
-
Target kinase
-
Biotinylated substrate
-
HTRF® KinEASE™ Kit (Cisbio) or similar, including:
-
Europium (Eu³⁺) cryptate-labeled phosphospecific antibody
-
Streptavidin-XL665 (or other acceptor fluorophore)
-
Enzymatic and detection buffers
-
-
ATP
-
HTRF-compatible microplates (e.g., 384-well, low volume, white)
-
HTRF-compatible plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the kinase, biotinylated substrate, and ATP in the enzymatic buffer. Prepare a premixed solution of the Eu³⁺-labeled antibody and Streptavidin-XL665 in the detection buffer.[19]
-
Assay Setup (20 µL final volume):
-
Enzymatic Reaction:
-
Seal the plate and incubate at room temperature for the desired duration (e.g., 10-60 minutes).[8]
-
-
Detection:
-
Add 10 µL of the premixed detection reagents to stop the reaction.
-
Seal the plate and incubate for 60 minutes at room temperature.[8]
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring fluorescence at both 620 nm (donor) and 665 nm (acceptor).[8]
-
-
Data Analysis:
-
Calculate the HTRF ratio (fluorescence at 665 nm / fluorescence at 620 nm) * 10,000.[8]
-
Determine IC50 values from a dose-response curve of the HTRF ratio versus inhibitor concentration.
-
Protocol 3: Radiometric Filter Binding Assay ([³³P])
This protocol describes a classic radiometric assay, often considered the gold standard.[11]
Materials:
-
Pyrazolo[4,3-c]pyridine derivatives (in DMSO)
-
Target kinase and peptide substrate
-
[γ-³³P]ATP
-
Unlabeled ATP
-
Kinase reaction buffer
-
Stop solution (e.g., phosphoric acid)
-
Phosphocellulose filter plates (e.g., P81)
-
Microplate scintillation counter
Procedure:
-
Assay Reaction Mixture (20 µL):
-
Reaction Initiation:
-
Prepare an ATP mixture containing both unlabeled ATP and [γ-³³P]ATP.
-
Initiate the reaction by adding 2 µL of the ATP mixture to each well.[12]
-
Incubate for a specific time (e.g., 20-30 minutes) at a controlled temperature (e.g., 30°C).
-
-
Reaction Termination and Substrate Capture:
-
Stop the reaction by adding a stop solution.
-
Transfer the reaction mixture to the wells of a phosphocellulose filter plate.
-
Wash the filter plate multiple times with a wash solution (e.g., phosphoric acid) to remove unbound [γ-³³P]ATP.[13]
-
-
Data Acquisition:
-
Dry the filter plate completely.
-
Add scintillant to each well and count the incorporated radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Subtract background counts (no enzyme control).
-
Calculate the percentage of kinase activity relative to the DMSO control.
-
Determine IC50 values from a dose-response curve.
-
Mandatory Visualizations
Experimental Workflow and Signaling Pathway Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. ulab360.com [ulab360.com]
- 7. promega.com [promega.com]
- 8. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. reactionbiology.com [reactionbiology.com]
- 12. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 16. promega.com [promega.com]
- 17. domainex.co.uk [domainex.co.uk]
- 18. benchchem.com [benchchem.com]
- 19. m.youtube.com [m.youtube.com]
A Comparative Analysis of Pyrazolo[4,3-c]pyridine and Other Privileged Kinase Inhibitor Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the selection of a core chemical scaffold is a critical decision that profoundly influences the potency, selectivity, and overall drug-like properties of potential therapeutic candidates. This guide provides an objective comparison of the pyrazolo[4,3-c]pyridine scaffold against other well-established and privileged kinase inhibitor scaffolds: quinazoline, pyrimidine, and indole. This analysis is supported by a review of published experimental data, with a focus on their activity against key oncogenic kinases.
The pyrazolo[4,3-c]pyridine scaffold has emerged as a significant structure in medicinal chemistry, demonstrating potential as a core for novel kinase inhibitors. Its unique arrangement of nitrogen atoms allows for key interactions within the ATP-binding pocket of various kinases. This guide aims to provide a comparative perspective on its performance relative to more extensively studied scaffolds.
Data Presentation: A Comparative Look at Kinase Inhibitory Potency
The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative inhibitors from each scaffold class against a selection of therapeutically relevant kinases. It is important to note that the data presented is collated from various sources, and direct head-to-head comparisons under identical experimental conditions are limited in the public domain. Variations in assay conditions can influence IC50 values.
Table 1: Comparative Inhibitory Activity (IC50 in nM) Against Tyrosine Kinases
| Kinase Target | Pyrazolo[4,3-c]pyridine Derivative | Quinazoline Derivative (e.g., Gefitinib) | Pyrimidine Derivative (e.g., Imatinib) | Indole Derivative (e.g., Sunitinib) |
| EGFR | Data Not Available | ~2-37 | >10000 | ~250 |
| VEGFR2 | Data Not Available | ~100 | ~100 | ~6.25 |
| PDGFRβ | Data Not Available | >1000 | ~25 | ~8 |
| c-Kit | Data Not Available | >1000 | ~100 | ~2 |
| Src | Data Not Available | >1000 | ~150 | ~250 |
Table 2: Inhibitory Activity (IC50 in nM) of Pyrazolopyridine and Related Scaffolds Against Other Kinase Families
| Kinase Target | Pyrazolo[3,4-b]pyridine Derivative | Pyrazolo[3,4-d]pyrimidine Derivative | Quinazoline Derivative | Pyrimidine Derivative |
| CDK2 | Data Not Available | 57 | Data Not Available | Data Not Available |
| TRKA | 56 | Data Not Available | Data Not Available | Data Not Available |
| PIM-1 | 26 | Data Not Available | Data Not Available | Data Not Available |
| TBK1 | 0.2 | Data Not Available | Data Not Available | Data Not Available |
Note: This table includes data for closely related pyrazolopyridine isomers to provide a broader context of the potential of this class of compounds. Direct comparative data for the pyrazolo[4,3-c]pyridine isomer remains limited.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are generalized protocols for common assays used in the evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
1. Reagent Preparation:
- Prepare a 1x Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
- Thaw all reagents (recombinant kinase, substrate, ATP) on ice.
- Prepare a stock solution of the test inhibitor in 100% DMSO.
- Create a serial dilution of the inhibitor in the kinase assay buffer. The final DMSO concentration should not exceed 1%.
2. Assay Plate Setup (384-well format):
- Add 1 µL of the serially diluted inhibitor or DMSO (for control wells) to the appropriate wells of a white, opaque 384-well plate.
- Prepare the enzyme solution by diluting the kinase stock in 1x Kinase Assay Buffer. Add 2 µL of the diluted enzyme to each well.
- Prepare the substrate/ATP mixture in 1x Kinase Assay Buffer. The final concentration of ATP is typically at or near its Km for the kinase.
3. Kinase Reaction:
- Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The final reaction volume will be 5 µL.
- Shake the plate gently for 30 seconds.
- Incubate the plate at 30°C for 60 minutes.
4. Signal Detection:
- After the incubation, equilibrate the plate to room temperature.
- Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
- Incubate the plate at room temperature for 40 minutes.
- Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
- Incubate the plate at room temperature for 30 minutes.
5. Data Analysis:
- Measure the luminescence of each well using a plate reader.
- Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
- Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[1]
Cell-Based Kinase Inhibition Assay (e.g., Western Blot for Phospho-protein)
This method assesses the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cellular context.
1. Cell Culture and Treatment:
- Seed cells in a multi-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with various concentrations of the kinase inhibitor or DMSO (vehicle control) for a specified duration.
2. Cell Lysis:
- After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cellular debris and collect the supernatant.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
4. SDS-PAGE and Western Blotting:
- Normalize the protein amounts for each sample and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.
- Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate overnight at 4°C.
- Wash the membrane with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
6. Detection and Analysis:
- Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate or a housekeeping protein (e.g., GAPDH, β-actin).
- Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation.[2]
Visualizing a Key Signaling Pathway and Experimental Workflow
Diagrams are provided below to illustrate a common signaling pathway targeted by kinase inhibitors and a typical workflow for inhibitor screening.
Caption: EGFR signaling pathway and the point of action for kinase inhibitors.
Caption: A generalized workflow for the screening and development of kinase inhibitors.
Caption: Logical relationship of kinase inhibitor scaffolds to the ATP binding pocket.
References
Validating 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine as a Kinase Hinge-Binding Motif: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazolopyridine scaffold is a privileged structure in kinase inhibitor design, acting as a purine bioisostere that can effectively interact with the ATP-binding site's hinge region.[1] This guide provides a comparative framework for validating novel derivatives such as 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine as potent and selective hinge-binding motifs. Due to the limited publicly available data on this specific compound, we will draw comparisons from closely related pyrazolo[4,3-c]pyridine and other pyrazolopyridine analogs to illustrate the validation process.
Comparative Analysis of Pyrazolopyridine Hinge Binders
The this compound scaffold possesses key features for kinase hinge interaction. The pyrazolo[4,3-c]pyridine core can form crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of adenine.[1] The bromine and iodine atoms offer vectors for further chemical modification to enhance potency and selectivity by exploring interactions with other regions of the ATP binding pocket.
While specific inhibitory data for this compound is not extensively reported, the broader class of pyrazolopyridines has demonstrated significant activity against various kinases. For instance, derivatives of the isomeric 1H-pyrazolo[3,4-b]pyridine have shown potent inhibition of kinases like FGFR and TBK1.[2] Similarly, 3H-pyrazolo[4,3-f]quinoline derivatives have been identified as effective hinge binders for kinases such as FLT3.[3][4]
Below is a table summarizing representative data from related pyrazolopyridine kinase inhibitors to provide a baseline for comparison.
| Compound Scaffold | Target Kinase | IC50 (nM) | Key Interactions with Hinge Region | Reference |
| 1H-Pyrazolo[3,4-b]pyridine derivative | FGFR1 | 0.9 | Hydrogen bond with hinge region | [2] |
| 1H-Pyrazolo[3,4-b]pyridine derivative | TBK1 | 0.2 | Hydrogen bond with hinge region | [5] |
| 3H-Pyrazolo[4,3-f]quinoline derivative | FLT3 | <10 | Interaction with the hinge region | [3][4] |
| Imidazo[1,2-a]pyridine derivative | RET | 11 | Interaction with the hinge region | [6] |
| Pyrazolo[4,3-c]pyridine derivative | PEX14-PEX5 PPI | 163,000 (KD) | π–π interactions with Phe17 and Phe34 | [7] |
Experimental Protocols for Validation
The validation of a novel hinge-binding motif involves a multi-step process encompassing biochemical, biophysical, and cellular assays.
Biochemical Kinase Inhibition Assays
These assays are the first step to determine if a compound inhibits the target kinase's activity.
-
Radiometric Assays: Considered the "gold standard," these assays directly measure the transfer of a radiolabeled phosphate from ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) to a substrate (peptide or protein).[8]
-
Protocol Outline:
-
Incubate the kinase, substrate, and test compound at varying concentrations.
-
Initiate the kinase reaction by adding radiolabeled ATP.
-
After a set time, stop the reaction.
-
Separate the phosphorylated substrate from the unreacted ATP (e.g., using filter paper that binds the substrate).
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
-
-
-
Fluorescence/Luminescence-Based Assays: These are high-throughput friendly alternatives to radiometric assays.
-
ADP-Glo™ Kinase Assay (Promega): This assay quantifies the amount of ADP produced during the kinase reaction.[9]
-
Perform the kinase reaction with the test compound.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
The light output is proportional to the ADP concentration and, therefore, the kinase activity.
-
-
Biophysical Binding Assays
These assays confirm direct binding of the compound to the kinase and determine binding affinity (Kd).
-
Surface Plasmon Resonance (SPR): Measures the binding interaction in real-time by detecting changes in the refractive index on a sensor chip where the kinase is immobilized.
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding of the inhibitor to the kinase to determine the binding affinity, stoichiometry, and thermodynamic parameters.
-
Microscale Thermophoresis (MST): Measures the movement of molecules in a temperature gradient, which changes upon binding.[10][11] This technique can determine the dissociation constant (Kd) in solution.[11]
Structural Biology
-
X-ray Crystallography: Provides high-resolution structural information on how the inhibitor binds to the kinase, confirming interaction with the hinge region and revealing other key interactions.[12]
-
Protocol Outline:
-
Co-crystallize the target kinase with the inhibitor.
-
Collect X-ray diffraction data from the crystals.
-
Solve and refine the crystal structure to visualize the binding mode of the inhibitor in the ATP-binding pocket.
-
-
Cellular Assays
These assays evaluate the inhibitor's activity in a more physiologically relevant context.
-
Target Engagement Assays: Confirm that the compound interacts with its intended target in a cellular environment.
-
Cellular Thermal Shift Assay (CETSA): Measures the change in the thermal stability of the target protein upon ligand binding.
-
-
Downstream Signaling Pathway Analysis: Measures the phosphorylation of downstream substrates of the target kinase using techniques like Western blotting or ELISA to demonstrate functional inhibition of the signaling pathway.
-
Cell Viability/Proliferation Assays: Determine the effect of the inhibitor on the growth and survival of cancer cell lines that are dependent on the target kinase's activity.
Visualizing the Validation Workflow and Mechanism
Caption: Experimental workflow for validating a novel kinase hinge-binding motif.
Caption: Competitive binding of the pyrazolopyridine motif to the kinase hinge region.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3H-pyrazolo[4,3-f]quinoline hinge binder, a tunable scaffold for development of novel kinase inhibitors against FLT3-driven leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hinge binder modification into imidazopyridine for targeting actionable mutations of RET kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Kinase Binding Assay - Creative Proteomics [iaanalysis.com]
- 11. Discovery of a novel kinase hinge binder fragment by dynamic undocking - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridin ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04874H [pubs.rsc.org]
A Comparative Guide to Cross-Coupling Methods for Pyrazolopyridine Functionalization
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyrazolopyridine scaffolds is a cornerstone of modern medicinal chemistry, giving rise to a multitude of compounds with significant therapeutic potential.[1] Transition-metal-catalyzed cross-coupling reactions are powerful and indispensable tools for creating carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds, enabling the precise modification of the pyrazolopyridine core.[2][3] This guide provides a comparative analysis of the most prevalent cross-coupling methods—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—along with the increasingly important C-H activation strategies, to inform synthetic planning and optimization.
The choice of method is dictated by the desired bond construction, substrate scope, and functional group tolerance. While methods like the Suzuki-Miyaura coupling are workhorses for generating biaryl structures, the Buchwald-Hartwig amination is essential for introducing nitrogen-based functionalities.[2][4] The Sonogashira reaction provides a reliable route to alkynylated pyrazolopyridines, and direct C-H activation represents a modern, atom-economical approach to forge new bonds without pre-functionalization.[5][6]
Logical Overview of Major Cross-Coupling Strategies
The following diagram illustrates the primary types of bonds formed by the key cross-coupling methods discussed in this guide.
Performance Comparison of Key Cross-Coupling Methods
The efficiency of a cross-coupling reaction on a pyrazolopyridine substrate depends heavily on the choice of catalyst, ligand, base, and solvent. The following tables summarize typical conditions and performance data for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The reactivity of the halo-pyrazolopyridine generally follows the order I > Br > Cl, with chloro-substrates often requiring more active catalyst systems.[7]
Table 1: Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is one of the most efficient methods for creating C(sp²)-C(sp²) bonds by coupling an organoboron reagent with an organic halide.[2][8] It is widely used for synthesizing biaryl compounds.[9]
| Parameter | Typical Reagents & Conditions | Yield Range | Notes |
| Substrate | Bromo- or Iodo-pyrazolopyridines | 80-95% | Chloro-derivatives are more challenging and may require specialized catalysts.[7] |
| Coupling Partner | Aryl/Heteroaryl Boronic Acids or Esters | Boronic esters offer stability and are used extensively.[10] | |
| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, XPhosPdG2 | XPhos-based catalysts can be effective in preventing debromination side reactions.[2] | |
| Ligand | dppf, PPh₃, XPhos, SPhos | Bulky, electron-rich phosphine ligands often improve reaction efficiency.[11] | |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KOH | The choice of base can significantly impact yield and selectivity.[10][12] | |
| Solvent | Dioxane/H₂O, DME, Toluene, EtOH/H₂O | Aqueous solvent systems are often used and align with green chemistry principles.[9] |
Table 2: Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is a cornerstone for synthesizing aryl amines, allowing the coupling of amines with aryl halides under milder conditions than classical methods.[4][13]
| Parameter | Typical Reagents & Conditions | Yield Range | Notes |
| Substrate | Bromo- or Iodo-pyrazolopyridines | 70-95% | Highly useful for late-stage functionalization in drug discovery.[4] |
| Coupling Partner | Primary/Secondary Amines, Amides, Carbamates | Can also be adapted for C-O and C-S bond formation.[4] | |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pre-catalysts are often used for their air stability and reliability.[14] | |
| Ligand | BINAP, XPhos, RuPhos, JohnPhos | Sterically hindered biaryl phosphine ligands are crucial for high reactivity.[11] | |
| Base | NaOt-Bu, K₃PO₄, LiHMDS, Cs₂CO₃ | Strong, non-nucleophilic bases are typically required.[15][16] | |
| Solvent | Toluene, Dioxane, THF, m-xylene | Solvent choice can strongly influence product distribution and selectivity.[15] |
Table 3: Sonogashira Coupling (C-C Bond Formation)
The Sonogashira coupling is the most common method for coupling terminal alkynes with aryl or vinyl halides to form C(sp²)-C(sp) bonds.[5][17]
| Parameter | Typical Reagents & Conditions | Yield Range | Notes |
| Substrate | Bromo- or Iodo-pyrazolopyridines | 75-95% | The reaction is typically carried out under mild, room-temperature conditions.[5] |
| Coupling Partner | Terminal Alkynes | A broad range of functional groups on the alkyne are tolerated.[18][19] | |
| Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Palladium-phosphine complexes are most common.[19] | |
| Co-catalyst | CuI (Copper(I) Iodide) | While standard, copper-free protocols have been developed to avoid homocoupling.[17] | |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | An amine base is required to neutralize the HX byproduct and often serves as the solvent.[5] | |
| Solvent | THF, DMF, Et₃N | Anhydrous and anaerobic conditions are often recommended.[17] |
Experimental Workflows and Protocols
A generalized workflow is essential for systematically comparing and optimizing cross-coupling reactions. The following diagram outlines a typical experimental process.
General Experimental Workflow
Detailed Experimental Protocols
The following are representative, general procedures that can be adapted for specific substrates and conditions.
General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling Adapted from literature procedures.[2][9]
-
In a microwave vial, combine the halo-pyrazolopyridine (1.0 mmol), arylboronic acid (1.2-1.5 mmol), and base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol).
-
Add the palladium catalyst (e.g., XPhosPdG2, 2.5-5 mol%) and ligand (e.g., XPhos, 5-10 mol%) if not using a pre-catalyst.
-
Add the chosen solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL).
-
Seal the vial and purge with argon or nitrogen for 5-10 minutes.
-
Place the vial in a microwave reactor and irradiate at a set temperature (e.g., 100-120 °C) for the specified time (e.g., 20-40 minutes).[2]
-
After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried, argon-flushed flask, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol).
-
Add the halo-pyrazolopyridine (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous solvent (e.g., toluene, 5 mL) via syringe.
-
Heat the reaction mixture with stirring at a specified temperature (e.g., 80-110 °C) until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue via flash column chromatography.
General Procedure for C-H Activation/Functionalization Adapted from literature procedures.[6][20]
-
To a vial under an argon atmosphere, add the pyrazolopyridine substrate (1.0 mmol), the coupling partner (e.g., aryl bromide, 1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), and any additives (e.g., ligand or oxidant like AgOAc).[20]
-
Add the base (e.g., KOAc, 2.0 mmol) and the solvent (e.g., DMAc, 3 mL).
-
Seal the vial and heat the reaction mixture at a high temperature (e.g., 120-140 °C) for several hours (e.g., 3-12 h).[6]
-
After cooling, filter the crude reaction mixture through a pad of celite, washing with an organic solvent.
-
Analyze the filtrate by GC or LC-MS to determine conversion.
-
Concentrate the solvent and purify the product by column chromatography.
References
- 1. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. orbit.dtu.dk [orbit.dtu.dk]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Palladium-catalyzed oxidative C-H/C-H cross-coupling of pyrazolo[1,5- a]azines with five-membered heteroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of Pyrazolo[4,3-c]pyridine Derivatives and Alternative Kinase Inhibitor Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the metabolic stability of a lead compound is a critical determinant of its therapeutic potential. A compound with favorable metabolic stability is more likely to achieve optimal pharmacokinetic properties, leading to improved efficacy and safety profiles. This guide provides a comparative assessment of the metabolic stability of pyrazolo[4,3-c]pyridine derivatives against other prominent heterocyclic scaffolds commonly employed in the development of kinase inhibitors.
While specific quantitative metabolic stability data for 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine derivatives are not extensively available in the public domain, this guide leverages data from structurally related pyrazolopyridine isomers and alternative scaffolds to provide a valuable comparative context for researchers in the field.
Comparative Metabolic Stability Data
The following table summarizes in vitro metabolic stability data from human liver microsome (HLM) and mouse liver microsome (MLM) assays for various kinase inhibitor scaffolds. The key parameters presented are the percentage of the compound remaining after a specified incubation time and, where available, the calculated half-life (t½) and intrinsic clearance (CLint). Lower percentage metabolized, longer half-life, and lower intrinsic clearance are indicative of higher metabolic stability.
| Scaffold/Compound | Target(s) | Species | Assay System | % Metabolized (time) | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Reference Compound(s) |
| Pyrazolo[3,4-b]pyridine Derivative (C03) | TRKA | Plasma | Not specified | Not specified | Good stability | Not specified | Not specified |
| Imidazo[4,5-b]pyridine Derivative (20f) | Aurora Kinase | Mouse | MLM | 86% (30 min) | Not specified | Not specified | Not specified |
| Human | HLM | 24% (30 min) | High stability | Not specified | |||
| Imidazo[4,5-b]pyridine Derivative (21i) | FLT3/Aurora | Mouse | MLM | 20% (30 min) | High stability | Not specified | Not specified |
| Human | HLM | 10% (30 min) | High stability | Not specified | |||
| Imidazo[4,5-b]pyridine Derivative (27e) | Aurora Kinase | Mouse | MLM | 34% (30 min) | Not specified | Not specified | Not specified |
| Human | HLM | 10% (30 min) | High stability | Not specified | |||
| Pyrazolo[3,4-d]pyrimidine Derivatives (General) | Abl/Src Kinase | Human | HLM | Good stability | Not specified | Not specified | Not specified |
| Rat | RLM | Good stability | Not specified | Not specified |
Note: The data presented is compiled from various studies and serves as a comparative reference. Direct comparison should be made with caution due to potential variations in experimental conditions. "Good" or "High" stability are qualitative descriptors from the source literature where specific quantitative data was not provided.
Experimental Protocols
A standard and widely accepted method for assessing in vitro metabolic stability is the liver microsomal stability assay. This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes, particularly cytochrome P450s.
Liver Microsomal Stability Assay Protocol
-
Preparation of Reagents:
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Microsomal Suspension: Thaw pooled human or other species liver microsomes on ice and suspend in 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.
-
NADPH Regenerating System (NRS) Solution: Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in 0.1 M phosphate buffer (pH 7.4).
-
-
Incubation Procedure:
-
Pre-warm the microsomal suspension and NRS solution to 37°C.
-
In a 96-well plate, add the test compound to the microsomal suspension to achieve a final substrate concentration of 1 µM. Pre-incubate for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NRS solution.
-
Incubate the reaction mixture at 37°C with constant shaking.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), aliquot a portion of the reaction mixture.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar compound with known stability).
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg microsomal protein/mL).[1][2][3]
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the in vitro metabolic stability assessment workflow.
Caption: Workflow for in vitro liver microsomal stability assay.
Logical Relationship in Metabolic Stability Assessment
The assessment of metabolic stability is a critical step in the drug discovery cascade, influencing decisions to advance a compound. The following diagram outlines the logical flow from in vitro assessment to in vivo prediction.
Caption: Decision-making flow in metabolic stability assessment.
References
A Head-to-Head Comparison of Ligands for Selective Suzuki Coupling: A Guide for Researchers
For researchers, scientists, and drug development professionals, the judicious selection of ligands is paramount to achieving high selectivity and efficiency in Suzuki-Miyaura cross-coupling reactions. This guide provides an objective comparison of various phosphine and N-heterocyclic carbene (NHC) ligands, focusing on their performance in achieving regioselectivity, chemoselectivity, and efficiency in coupling challenging substrates. The information presented is supported by experimental data from peer-reviewed literature to facilitate informed decision-making in your synthetic endeavors.
Performance of Ligands in Regioselective Suzuki Coupling
The regioselective coupling of unsymmetrical substrates, such as 3-substituted allylboronates, presents a significant challenge. The choice of ligand can dramatically influence the formation of either the α- or γ-substituted product. Below is a comparison of various phosphine ligands in the palladium-catalyzed Suzuki-Miyaura coupling of 3,3-disubstituted and 3-monosubstituted allylboronates with aryl halides.[1][2][3][4]
| Ligand | Substrate | Aryl Halide | Selectivity (α:γ) | Yield (%) | Reference |
| SPhos (L1) | 3,3-Dimethylallylboronate | 4-Bromobenzonitrile | 10:90 | 65 | [1] |
| RuPhos (L2) | 3,3-Dimethylallylboronate | 4-Bromobenzonitrile | 15:85 | 72 | [1] |
| L3 | 3,3-Dimethylallylboronate | 4-Bromobenzonitrile | >1:99 | 95 | [1] |
| t-BuXPhos (L6) | 3,3-Dimethylallylboronate | 4-Bromobenzonitrile | >99:1 | 83 | [1] |
| L3 | 3-Methyl-3-butenylboronate | 4-Bromoacetophenone | 5:95 | 91 | [1] |
| t-BuXPhos (L6) | 3-Methyl-3-butenylboronate | 4-Bromoacetophenone | >99:1 | 88 | [1] |
*L3 is a custom biaryl phosphine ligand developed by Buchwald et al.[1]
Ligand Effects on Chemoselectivity in Suzuki Coupling
Chemoselectivity is crucial when multiple reactive sites are present in a substrate. The selective activation of one C-X bond over another is a common challenge. The following table compares the performance of different phosphine ligands in the chemoselective Suzuki-Miyaura coupling of 4-chlorophenyl triflate, highlighting the preferential activation of the C-Cl versus the C-OTf bond.
| Ligand | Product Ratio (C-Cl coupled : C-OTf coupled) | Total Yield (%) | Reference |
| P(t-Bu)3 | 95 : 5 | 45 | [5] |
| PCy3 | 20 : 80 | 80 | [5] |
| SPhos | <5 : >95 | 92 | [5] |
| XPhos | <5 : >95 | 94 | [5] |
| RuPhos | <5 : >95 | 91 | [5] |
| L33* | >95 : <5 | 93 | [5] |
*L33 is a custom alkyl-heteroaryl-based phosphine ligand.[5]
In another example, the selective mono-alkylation of polychlorinated aromatics demonstrates the importance of ligand choice in controlling reactivity. The following data showcases the performance of various ligands in the coupling of 2,6-dichloropyridine with an alkyl pinacol boronic ester.[6][7][8][9]
| Ligand | Selectivity (Mono-alkylated : Di-alkylated) | Yield of Mono-alkylated Product (%) | Reference |
| PPh3 | - | 21 | [9] |
| DPEPhos | High | 65 | [9] |
| Xantphos | High | 70 | [9] |
| FcPPh2 | >95 : <5 | 74 | [6][9] |
Coupling of Sterically Hindered Substrates: A Comparison of Buchwald Ligands
The Suzuki-Miyaura coupling of sterically hindered aryl chlorides is a challenging transformation that often requires highly active catalysts. The bulky and electron-rich Buchwald-type phosphine ligands are particularly effective for such reactions. Below is a comparison of several Buchwald ligands for the coupling of a hindered aryl chloride.
| Ligand | Aryl Chloride | Arylboronic Acid | TON | Yield (%) | Reference |
| SPhos | 2,4,6-Trimethylchlorobenzene | Phenylboronic acid | 950 | 95 | [10] |
| XPhos | 2,4,6-Trimethylchlorobenzene | Phenylboronic acid | 960 | 96 | [10] |
| RuPhos | 2,4,6-Trimethylchlorobenzene | Phenylboronic acid | 920 | 92 | [10] |
| WK-phos* | 2-Chloro-1,3,5-trimethylbenzene | 2,6-Dimethylphenylboronic acid | 100,000 | >99 | [11] |
*WK-phos is a highly active indolylphosphine ligand.[11]
N-Heterocyclic Carbenes vs. Phosphine Ligands
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for Suzuki-Miyaura coupling, often exhibiting high stability and activity, particularly with less reactive aryl chlorides. While direct head-to-head comparisons across a broad range of substrates are not always available, some studies provide insights into their relative performance. For instance, in the coupling of unreactive aryl chlorides, nickel complexes of bidentate NHC/phosphine hybrid ligands have shown superior activity compared to their palladium counterparts and traditional phosphine-based nickel catalysts.[12][13]
Experimental Protocols
General Procedure for Regioselective Suzuki-Miyaura Coupling of Allylboronates[1]
A dried Schlenk tube is charged with the palladium precatalyst (e.g., Pd2(dba)3, 2 mol %), the phosphine ligand (4 mol %), and the aryl halide (1.0 mmol). The tube is evacuated and backfilled with argon. Anhydrous solvent (e.g., THF or MeCN, 2 mL) is added, followed by the allylboronate (1.2 mmol) and an aqueous solution of base (e.g., K3PO4, 3.0 M, 1.0 mL). The reaction mixture is stirred at the specified temperature (e.g., 40-70 °C) for the indicated time. After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired product. The regioselectivity is determined by ¹H NMR spectroscopy of the crude reaction mixture.
General Procedure for Chemoselective Suzuki-Miyaura Coupling of 4-Chlorophenyl Triflate[5]
To a vial containing a stir bar is added the palladium source (e.g., Pd(OAc)2, 2 mol %), the phosphine ligand (4 mol %), 4-chlorophenyl triflate (1.0 mmol), and the boronic acid (1.2 mmol). The vial is sealed with a septum and purged with argon. Anhydrous solvent (e.g., THF, 2 mL) and a solution of the base (e.g., KF, 2.0 M in water, 1.5 mL) are added via syringe. The reaction mixture is stirred at room temperature for the specified time. An internal standard is added, and an aliquot is taken from the organic layer and analyzed by GC-MS to determine the product ratio and yield.
Visualizing the Process
To better understand the experimental workflow and the underlying mechanism, the following diagrams are provided.
Caption: A generalized experimental workflow for a Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ligand-controlled palladium-catalyzed regiodivergent Suzuki-Miyaura cross-coupling of allylboronates and aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki–Miyaura Cross-Coupling of Allylboronates and Aryl Halides [dspace.mit.edu]
- 5. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thieme-connect.com [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. Nickel(II) complexes of bidentate N-heterocyclic carbene/phosphine ligands: efficient catalysts for Suzuki coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchexperts.utmb.edu [researchexperts.utmb.edu]
validating the mechanism of action for novel kinase inhibitors derived from this compound
Validating the Mechanism of Action for Novel Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action of a novel kinase inhibitor, designated here as "Compound Z." We will objectively compare its performance against a known alternative, "Inhibitor X," with supporting experimental data. Detailed methodologies for all key experiments are provided to ensure reproducibility and clear interpretation of the findings.
Introduction to Compound Z
Compound Z is a novel, small-molecule inhibitor designed to target "Kinase B," a serine/threonine kinase frequently implicated in the "Growth Factor Signaling Pathway" that drives cellular proliferation in certain cancers. The hypothesized mechanism of action is the competitive inhibition of ATP binding to Kinase B, thereby blocking downstream signaling and inducing cell cycle arrest.
Data Presentation: Comparative Analysis
The following tables summarize the quantitative data from a series of experiments designed to validate the mechanism of action of Compound Z in comparison to Inhibitor X.
Table 1: In Vitro Kinase Inhibition Assay
This assay directly measures the inhibitory activity of the compounds against the target kinase.[1] The half-maximal inhibitory concentration (IC50) is a key measure of a kinase inhibitor's potency.[1]
| Compound | Target Kinase | IC50 (nM) |
| Compound Z | Kinase B | 15 |
| Inhibitor X | Kinase B | 50 |
| Compound Z | Kinase C (Off-target) | >10,000 |
| Inhibitor X | Kinase C (Off-target) | 1,500 |
Note: Lower IC50 values indicate greater potency. Assays were performed under identical conditions for a direct comparison.
Table 2: Cellular Target Engagement and Downstream Signaling
This table presents data from cellular assays to confirm that the compound interacts with its intended target in a cellular environment and affects downstream signaling pathways.[2]
| Cell Line | Treatment | p-Substrate D (Relative to Total Substrate D) | p-ERK (Relative to Total ERK) |
| Cancer Cell Line A (Kinase B Dependent) | Vehicle | 1.00 | 1.00 |
| Compound Z (100 nM) | 0.25 | 0.30 | |
| Inhibitor X (100 nM) | 0.60 | 0.65 |
Note: p-Substrate D is a direct downstream target of Kinase B. p-ERK is a downstream marker in the Growth Factor Signaling Pathway. Values are normalized to the vehicle control.
Table 3: Cell Viability Assay
This assay assesses the effect of the inhibitors on the proliferation and survival of cancer cells.[3]
| Cell Line | Compound | GI50 (nM) |
| Cancer Cell Line A (Kinase B Dependent) | Compound Z | 80 |
| Inhibitor X | 350 | |
| Normal Fibroblasts | Compound Z | >20,000 |
| Inhibitor X | 5,000 |
Note: GI50 is the concentration for 50% growth inhibition.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. In Vitro Kinase Assay (Luminescence-Based)
-
Objective: To determine the direct inhibitory activity of Compound Z and Inhibitor X against Kinase B and an off-target kinase (Kinase C).
-
Methodology:
-
Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[4] Dilute the recombinant kinases (Kinase B and Kinase C) and their respective substrates to the desired concentrations in the kinase buffer.[4] Prepare serial dilutions of Compound Z and Inhibitor X in DMSO.[4]
-
Assay Procedure: In a 384-well plate, add the kinase, substrate, and inhibitor.[4] Initiate the kinase reaction by adding ATP.[4] Incubate the plate at 30°C for 60 minutes.[4]
-
Detection: Add a luminescence-based ADP detection reagent (e.g., ADP-Glo™).[5] This reagent converts the ADP generated during the kinase reaction back into ATP, which is then used by a luciferase/luciferin reaction to produce a luminescent signal.[5] Incubate at room temperature for 45 minutes.[5]
-
Data Acquisition: Measure the luminescence signal using a microplate reader. The light intensity is directly proportional to the amount of ADP produced and reflects the kinase activity.[5]
-
Data Analysis: Plot the luminescence against the logarithm of the inhibitor concentration.[5] Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]
-
2. Western Blot Analysis of Downstream Signaling
-
Objective: To assess the effect of the inhibitors on the phosphorylation of a downstream substrate of Kinase B and a downstream pathway marker within a cellular context.
-
Methodology:
-
Cell Culture and Treatment: Seed cancer cells (dependent on Kinase B for survival) in 6-well plates and grow to 70-80% confluency.[1] Treat the cells with various concentrations of the kinase inhibitors or vehicle (DMSO) for 2 hours.[1]
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[3][6]
-
Protein Quantification: Determine the protein concentration in the lysates using a BCA assay.[3]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.[3]
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for p-Substrate D, total Substrate D, p-ERK, total ERK, and a loading control (e.g., GAPDH). Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Densitometry: Detect the signal using an enhanced chemiluminescence (ECL) substrate.[3] Quantify band intensities using image analysis software and normalize to the loading control.[3]
-
3. Cell Viability Assay (Luminescence-Based)
-
Objective: To measure the effect of the kinase inhibitors on cell proliferation and viability.
-
Methodology:
-
Cell Seeding: Seed cancer cells and normal fibroblasts into 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of Compound Z or Inhibitor X for 72 hours.
-
Viability Measurement: Add a cell viability reagent (e.g., CellTiter-Glo®) that measures ATP levels, which correlate with the number of viable cells.[4]
-
Data Analysis: Normalize the data to the vehicle-treated control cells.[1] Plot the percentage of cell viability against the logarithm of the inhibitor concentration and calculate the GI50 using non-linear regression.[1]
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Growth Factor Signaling Pathway inhibited by Compound Z.
Experimental Workflow Diagram
Caption: Workflow for validating the mechanism of action.
The data presented in this guide provide a strong validation for the proposed mechanism of action of Compound Z as a potent and selective inhibitor of Kinase B. The in vitro and cellular data demonstrate its superiority over the existing Inhibitor X in terms of potency, selectivity, and on-target activity. This systematic approach to validation is crucial for making informed decisions in the drug discovery and development process.
References
Safety Operating Guide
Proper Disposal of 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine: A Guide for Laboratory Professionals
For immediate release: Researchers and drug development professionals handling 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine must adhere to strict safety and disposal protocols due to its potential toxicity. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and environmental compliance.
Due to the presence of halogenated (bromo and iodo) and pyridine moieties, this compound should be treated as a hazardous chemical. An isomer, 7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine, is classified as acutely toxic if swallowed (H301), signaling the need for significant precautions.[1] All waste containing this compound, including pure substance, solutions, and contaminated materials, must be managed as hazardous waste.
Immediate Safety and Handling
Before beginning any work that will generate waste, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile rubber) | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To avoid inhalation of dust or vapors. |
In the event of a spill, the area should be evacuated. For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand. For larger spills, immediately contact your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must comply with all local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash.[2]
1. Waste Identification and Segregation:
-
All waste containing this compound must be classified as halogenated organic hazardous waste .
-
This waste stream must be segregated from non-halogenated solvents and other incompatible waste types such as acids, bases, and oxidizers.[3][4][5]
2. Waste Collection and Container Management:
-
Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container.[6][7][8]
-
The container must be made of a compatible material (e.g., glass or high-density polyethylene) and be in good condition with a secure, threaded cap.[2][9]
-
The container should not be filled beyond 90% capacity to allow for expansion.
3. Labeling:
-
Affix a hazardous waste label to the container as soon as the first drop of waste is added.[10]
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
A clear indication of the associated hazards (e.g., "Toxic").
-
The accumulation start date.
-
4. Storage:
-
Store the waste container in a designated and secure satellite accumulation area (SAA) that is at or near the point of generation.[10][11]
-
The storage area must be well-ventilated.
-
Ensure the container is stored in secondary containment, such as a plastic tub, to contain any potential leaks.[6][10]
5. Final Disposal:
-
Once the waste container is full or you are no longer generating this waste stream, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[6]
-
Do not attempt to dispose of the waste through a third-party vendor without consulting your EHS department.
-
The common practice for the disposal of pyridine-containing waste is high-temperature incineration.[12]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. 7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine | Sigma-Aldrich [sigmaaldrich.com]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. benchchem.com [benchchem.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
